Carcinine
Description
This compound has been reported in Drosophila melanogaster with data available.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRUJJLGVODXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205421 | |
| Record name | Carcinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56897-53-1 | |
| Record name | Carcinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carcinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carcinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARCININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carcinine: A Multifaceted Dipeptide with Potent Biological Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. Structurally similar to its well-studied precursor, carnosine (β-alanyl-L-histidine), this compound has emerged as a molecule of significant interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antioxidant, anti-glycation, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.
Core Biological Functions
This compound's biological activities are primarily attributed to its unique chemical structure, which combines the β-alanine moiety with histamine. This structure confers several key properties, including radical scavenging, metal ion chelation, and the ability to quench reactive carbonyl species.
Antioxidant Activity
This compound is a potent antioxidant that protects cells and biological membranes from oxidative damage. Its antioxidant effects are multifaceted and include:
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Hydroxyl Radical Scavenging: this compound is an effective scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems.[1] Studies have shown that this compound, at concentrations of 10-25 mM, can effectively inhibit hydroxyl radical-induced damage.[1][2]
-
Inhibition of Lipid Peroxidation: this compound protects lipids from peroxidation, a destructive chain reaction that damages cell membranes and other lipid-containing structures. It has been demonstrated to inhibit the peroxidation of linoleic acid and phosphatidylcholine liposomes in the range of 10-25 mM.[1][2]
-
4-Hydroxynonenal (4-HNE) Scavenging: 4-HNE is a toxic aldehyde produced during lipid peroxidation that can form adducts with proteins, leading to cellular dysfunction. This compound directly scavenges 4-HNE by forming a this compound-4-HNE adduct, thereby preventing its damaging effects.
Anti-Glycation Properties
Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular aging and the pathogenesis of various diseases, including diabetes and its complications. This compound has demonstrated significant anti-glycation activity by:
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Inhibiting AGEs Formation: this compound can inhibit the formation of AGEs, likely by reacting with precursor molecules and preventing their cross-linking with proteins.
-
Protecting Proteins from Glycation: By scavenging reactive carbonyl species, this compound protects proteins from glycation-induced damage and preserves their structure and function.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, making it a promising candidate for the development of therapies for neurodegenerative diseases and ischemic brain injury. Its neuroprotective mechanisms include:
-
Protection against Oxidative Stress-Induced Neuronal Damage: As a potent antioxidant, this compound can mitigate oxidative stress in the brain, a key factor in the progression of many neurodegenerative disorders.
-
Modulation of Signaling Pathways: While much of the research has focused on carnosine, it is plausible that this compound also modulates key signaling pathways involved in neuronal survival and inflammation, such as the MAPK pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay | Test System | Concentration/Dosage | Result | Reference(s) |
| Antioxidant Activity | |||||
| Hydroxyl Radical Scavenging | Deoxyribose degradation | In vitro | 10-25 mM | Inhibition of •OH-induced damage | |
| Inhibition of Lipid Peroxidation | Linoleic acid and phosphatidylcholine liposomes | In vitro | 10-25 mM | Inhibition of lipid peroxidation | |
| 4-HNE Scavenging | Inhibition of 4-HNE-protein adduct formation | In vitro (retinal proteins) | IC50: 33.2 ± 0.6 µg/µL | Dose-dependent inhibition | |
| Neuroprotection | |||||
| Light-Induced Retinal Degeneration | Intravitreal injection | In vivo (BALB/c mice) | 1 µL of 2 M solution | 28.7% loss of photoreceptor nuclei (vs. 53.5% in control) | |
| Light-Induced Retinal Degeneration | Oral gavage | In vivo (BALB/c mice) | 20 mg/day for 5 days | Significant protection of photoreceptor cells |
Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its structural similarity to carnosine suggests potential involvement in several key cellular cascades. The following diagrams illustrate these putative pathways.
Putative Role of this compound in the Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant defenses. It is hypothesized that this compound, by mitigating oxidative stress, may indirectly lead to the activation of this protective pathway.
Caption: Putative indirect activation of the Nrf2 pathway by this compound.
Potential Modulation of the NF-κB Inflammatory Pathway by this compound
Chronic inflammation is linked to numerous diseases. This compound's antioxidant properties may help to suppress the activation of the pro-inflammatory NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Possible Interaction of this compound with the MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound may modulate this pathway, contributing to its neuroprotective effects.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the biological functions of this compound.
4-Hydroxynonenal (4-HNE) Scavenging Assay
Objective: To determine the ability of this compound to scavenge 4-HNE and prevent the formation of 4-HNE-protein adducts.
Methodology:
-
Incubation: Retinal protein extract is incubated with 4-HNE in the presence and absence of varying concentrations of this compound.
-
Dot-Blot Analysis: The reaction mixtures are spotted onto a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for 4-HNE-protein adducts, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Quantification: The signal is detected using a chemiluminescence substrate, and the intensity of the spots is quantified to determine the extent of adduct formation. The IC50 value, the concentration of this compound that inhibits 50% of adduct formation, is then calculated.
In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)
Objective: To assess the ability of this compound to inhibit the formation of advanced glycation end-products (AGEs) in vitro.
Methodology:
-
Reaction Mixture Preparation: A solution containing Bovine Serum Albumin (BSA) and a high concentration of glucose is prepared in a phosphate buffer.
-
Incubation: The BSA-glucose solution is incubated with and without various concentrations of this compound at 37°C for several weeks. Aminoguanidine is often used as a positive control.
-
Fluorescence Measurement: The formation of fluorescent AGEs is monitored over time by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.
-
Data Analysis: The percentage of inhibition of AGE formation by this compound is calculated by comparing the fluorescence intensity of the samples with and without this compound.
In Vivo Neuroprotection Study (Light-Induced Retinal Degeneration Model)
Objective: To evaluate the neuroprotective effect of this compound on photoreceptor cells in a mouse model of light-induced retinal damage.
Methodology:
-
Animal Model: BALB/c mice are used as the animal model.
-
This compound Administration: this compound is administered either via intravitreal injection directly into the eye or through oral gavage.
-
Induction of Retinal Damage: Mice are exposed to bright light for a defined period to induce oxidative stress and photoreceptor cell death.
-
Assessment of Retinal Damage:
-
Histology: Eyes are enucleated, sectioned, and stained to visualize the retinal layers. The number of photoreceptor nuclei is counted to quantify cell loss.
-
Electroretinography (ERG): ERG is performed to measure the electrical responses of the various cell types in the retina, providing a functional assessment of retinal health.
-
Conclusion
This compound is a promising bioactive dipeptide with a range of beneficial biological functions, primarily centered around its potent antioxidant and anti-glycation activities. These properties contribute to its demonstrated neuroprotective effects. The available data, though still emerging, highlight the potential of this compound as a therapeutic agent for a variety of conditions associated with oxidative stress and glycation. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with key cellular signaling pathways, and to explore its full therapeutic potential in preclinical and clinical settings. This technical guide serves as a foundational resource to aid in these future investigations.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine's Role in Cellular Anti-Aging Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (β-alanylhistamine), a natural dipeptide derivative of carnosine, is emerging as a potent agent in the field of cellular anti-aging. Its multifaceted mechanisms of action, primarily centered on mitigating oxidative stress and glycation, position it as a promising candidate for interventions aimed at combating age-related cellular decline. This technical guide provides an in-depth overview of the core anti-aging processes influenced by this compound, supported by experimental protocols and quantitative data. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against aging.
Core Anti-Aging Mechanisms of this compound
This compound exerts its anti-aging effects through several key pathways, which include the potent scavenging of reactive oxygen species (ROS) and reactive carbonyl species (RCS), inhibition of advanced glycation end-product (AGE) formation, modulation of crucial signaling pathways, enhancement of mitochondrial function, and attenuation of cellular senescence and DNA damage.[1][2][3][4]
Mitigation of Oxidative and Carbonyl Stress
Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is a major driver of cellular aging.[4] this compound has demonstrated significant efficacy in combating oxidative and carbonyl stress.
1.1.1. Direct Scavenging of Reactive Species
This compound is a potent scavenger of hydroxyl radicals (•OH) and lipid peroxyl radicals. Furthermore, it effectively traps reactive carbonyl species (RCS) such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. This scavenging activity prevents damage to vital cellular components like proteins, lipids, and DNA.
1.1.2. Reduction of Lipid Peroxidation
By neutralizing ROS and RCS, this compound inhibits lipid peroxidation, a chain reaction of oxidative degradation of lipids. This is evidenced by the reduction of malondialdehyde (MDA), a key biomarker of lipid peroxidation. A meta-analysis of several studies has shown that supplementation with carnosine and related compounds significantly reduces MDA levels.
Anti-Glycation Activity
Glycation, the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular aging by cross-linking proteins, inducing oxidative stress, and promoting inflammation. This compound acts as a powerful anti-glycation agent by directly reacting with reducing sugars and trapping dicarbonyl intermediates like methylglyoxal (MGO), thereby preventing the formation of AGEs.
Modulation of Signaling Pathways
This compound influences key signaling pathways involved in the cellular stress response and longevity.
1.3.1. Nrf2/HO-1 Pathway
The Nrf2 pathway is a master regulator of the antioxidant response. While direct evidence for this compound is still emerging, related compounds like carnosine have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).
1.3.2. Sirtuin 1 (SIRT1) Activation
Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in aging and metabolism. Nutraceuticals have been shown to enhance SIRT1 expression and activity. While direct studies on this compound are limited, the structural and functional similarity to other bioactive peptides suggests a potential role in modulating SIRT1 activity.
Enhancement of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of aging, leading to decreased energy production and increased ROS generation. This compound and its precursors have been shown to protect mitochondrial function by preserving mitochondrial membrane potential and supporting ATP synthesis.
Attenuation of Cellular Senescence and DNA Damage
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging. This compound has been shown to delay the onset of cellular senescence in cultured cells. This is likely due to its ability to mitigate the underlying drivers of senescence, such as oxidative stress and DNA damage. This compound's protective effects against DNA double-strand breaks can be inferred from the known actions of similar antioxidant compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the anti-aging effects of this compound and its precursor, carnosine.
Table 1: Effect of this compound on Oxidative Stress Markers
| Biomarker | Model System | Treatment | Result | Reference |
| 4-HNE-protein adducts | Mouse Retina (in vivo) | This compound gavage (20 mg/day for 5 days) | 17.6% ± 3.8% decrease in dim-exposed retinas | |
| Malondialdehyde (MDA) | Senescence-Accelerated Mice (SAMP1) Brain | Carnosine in drinking water (1 mg/mL) | 35% decrease in initial MDA levels | |
| Photoreceptor Cell Nuclei Loss | Mouse Retina (light-induced damage) | Intravitreal injection of this compound (2 M, 1 µL) | 28.7% loss vs. 53.5% loss in control | |
| RDH12 Protein Level | Mouse Retina (light-induced damage) | This compound gavage (20 mg/day) | Complete inhibition of light-induced decrease |
Table 2: Anti-Glycation Activity of Carnosine
| Assay | Model System | Treatment | Result | Reference |
| Fluorescent AGEs | Porcine Lens Crystallins | 10 mM L-carnosine | ~40% inhibition | |
| Fluorescent AGEs | Porcine Lens Crystallins | 20 mM L-carnosine | ~55% inhibition | |
| Fructosamine | BSA-Glucose Model | Not Specified | Inhibition of formation | |
| Nε-(carboxymethyl)lysine (CML) | BSA-Glucose Model | Not Specified | Inhibition of formation |
Table 3: Meta-Analysis of Carnosine/HCDs on Inflammation and Oxidative Stress
| Biomarker | Number of Studies | Result (Weighted Mean Difference) | 95% Confidence Interval | Reference |
| C-Reactive Protein (CRP) | 3 | -0.97 mg/L | -1.59 to -0.36 | |
| Tumor Necrosis Factor-α (TNF-α) | 3 | -3.60 pg/mL | -7.03 to -0.18 | |
| Malondialdehyde (MDA) | 5 | -0.34 µmol/L | -0.56 to -0.12 | |
| Catalase (CAT) | Not Specified | 4.48 U/mL | 2.43 to 6.53 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's anti-aging effects.
4-Hydroxynonenal (4-HNE) Scavenging Assay
-
Objective: To determine the ability of this compound to directly scavenge 4-HNE and prevent its adduction to proteins.
-
Methodology:
-
HPLC-MS Analysis of this compound-4-HNE Adduct Formation:
-
Incubate 0.5 mM this compound with 0.64 mM 4-HNE in water overnight at room temperature.
-
Analyze the reaction product by HPLC coupled with mass spectrometry (HPLC-MS) to identify the peak corresponding to the this compound-4-HNE adduct (predicted m/z of 474.2).
-
-
Dot-Blot Analysis of 4-HNE-Protein Adduct Inhibition:
-
Incubate retinal protein extract (2.5 µg) with 0.64 mM 4-HNE in the presence of varying concentrations of this compound for 16 hours at room temperature.
-
Spot the reaction mixture onto a nitrocellulose membrane.
-
Probe the membrane with an anti-HNE antibody.
-
Detect the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Quantify the dot intensity to determine the extent of inhibition.
-
-
-
Reference:
In Vitro Anti-Glycation Assay (BSA-Fructose Model)
-
Objective: To assess the ability of this compound to inhibit the formation of fluorescent AGEs.
-
Methodology:
-
Prepare reaction mixtures containing bovine serum albumin (BSA; 10 mg/mL) and fructose (200 mM) in a phosphate buffer (0.2 M, pH 7.4).
-
Add varying concentrations of this compound (e.g., 0.5, 1, and 2 mM) to the reaction mixtures. A known anti-glycation agent like aminoguanidine (3 mM) can be used as a positive control.
-
Incubate the mixtures at 60°C for 24 hours.
-
Measure the fluorescence intensity of the samples using a spectrofluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition of AGE formation relative to the control (BSA + fructose without this compound).
-
-
Reference: Adapted from
Intracellular ROS Detection (DCFDA Assay)
-
Objective: To measure the effect of this compound on intracellular ROS levels.
-
Methodology:
-
Culture cells (e.g., fibroblasts, keratinocytes) in a 96-well plate to 80% confluency.
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Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding an agent like H₂O₂ or by UV irradiation.
-
Wash the cells with 1X PBS.
-
Load the cells with 2',7'–dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM in 1X buffer) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFDA.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Reference:
Cellular Senescence Assay (SA-β-Galactosidase Staining)
-
Objective: To determine if this compound can delay or prevent the onset of cellular senescence.
-
Methodology:
-
Culture cells (e.g., human diploid fibroblasts) in a 35 mm dish.
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Induce senescence through replicative exhaustion or by treatment with a stressor (e.g., doxorubicin).
-
Treat a subset of cells with this compound at various concentrations throughout the culture period.
-
Wash the cells with 1X PBS and fix with 1X Fixing Solution for 5 minutes at room temperature.
-
Wash the cells again with 1X PBS.
-
Add freshly prepared Cell Staining Working Solution (containing X-gal at pH 6.0).
-
Incubate the cells at 37°C without CO₂ overnight.
-
Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
-
-
Reference:
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).
-
Methodology:
-
Culture cells and treat with this compound with or without an inducer of mitochondrial dysfunction.
-
Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em = ~585/590 nm), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers; Ex/Em = ~510/525 nm).
-
Calculate the ratio of red to green fluorescence to quantify changes in mitochondrial membrane potential.
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-
Reference:
SIRT1 Activity Assay (Fluorometric)
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Objective: To measure the effect of this compound on SIRT1 deacetylase activity.
-
Methodology:
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Prepare cell lysates from cells treated with or without this compound.
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Alternatively, use purified recombinant SIRT1 enzyme.
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Add the SIRT1 sample to a reaction mixture containing a fluorogenic acetylated peptide substrate and NAD+.
-
Incubate the reaction to allow for deacetylation by SIRT1.
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Add a developer solution that specifically recognizes the deacetylated peptide and releases a fluorophore.
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Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.
-
The increase in fluorescence is proportional to the SIRT1 activity.
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-
Reference:
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's anti-aging activities.
Caption: Core anti-aging mechanisms of this compound.
Caption: Experimental workflow for 4-HNE scavenging analysis.
References
- 1. Is Carnosine Anti-Aging? - Life Extension [lifeextension.com]
- 2. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New & existing functions of carnosine confirmed | Anti Aging Systems [antiaging-systems.com]
- 4. Carnosine Is A Longevity Factor - Life Extension [lifeextension.com]
Carcinine (β-alanyl-histamine): A Technical Guide to its Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanyl-histamine) is a naturally occurring dipeptide analog of carnosine, where L-histidine is replaced by histamine.[1] This modification confers unique physicochemical and pharmacological properties, distinguishing it from its well-studied counterpart. This compound has garnered significant interest in the scientific community for its potent antioxidant, anti-glycation, and neuroprotective activities.[2][3] Notably, it exhibits greater stability than carnosine as it is not degraded by the enzyme carnosinase.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological mechanisms of this compound, with a focus on its potential applications in drug development.
Molecular Structure and Physicochemical Properties
This compound is structurally defined as the amide formed from the formal condensation of the carboxyl group of β-alanine with the primary amino group of histamine.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄O | |
| Molecular Weight | 182.22 g/mol | |
| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |
| Predicted pKa | Basic: 9.55 (primary amine), 6.61 (imidazole); Acidic: 10.98 (imidazole NH) | Predicted |
| Predicted logP | -1.85 | Predicted |
| Predicted Water Solubility | 1.18 x 10⁵ mg/L | Predicted |
Note: Predicted values were generated using computational models and should be confirmed experimentally.
Biological Properties and Mechanisms of Action
This compound exerts its biological effects through several distinct mechanisms, primarily as a potent antioxidant and a selective modulator of the histaminergic system.
Antioxidant and Anti-glycation Activity
This compound is a powerful antioxidant, demonstrating the ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals, and inhibit lipid peroxidation. A key aspect of its antioxidant activity is its capacity to detoxify cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE), which are harmful byproducts of lipid peroxidation.
Furthermore, this compound is recognized for its potent anti-glycation properties, which are crucial in combating cellular aging. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs) that contribute to cellular dysfunction and aging.
Histamine H3 Receptor Antagonism
A defining pharmacological characteristic of this compound is its function as a selective and potent antagonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, this compound enhances the release of histamine from histaminergic neurons, leading to their activation. This mechanism is central to its neuroprotective and cognitive-enhancing effects.
Quantitative Data
The following tables summarize key quantitative data from experimental studies on this compound.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (μM) | Source |
| Histamine H₁ | 3621.2 ± 583.9 | |
| Histamine H₂ | 365.3 ± 232.8 | |
| Histamine H₃ | 0.2939 ± 0.2188 |
Table 3: 4-Hydroxynonenal (4-HNE) Scavenging Activity
| Parameter | Value | Source |
| IC₅₀ for inhibition of 4-HNE adduct formation with retinal proteins | 33.2 ± 0.6 μg/μL |
Signaling Pathways
Histamine H3 Receptor Antagonism Pathway
This compound's antagonism of the presynaptic H3 receptor blocks the autoinhibitory feedback loop on histaminergic neurons. This leads to an increased synthesis and release of histamine into the synaptic cleft, which can then act on postsynaptic H1 and H2 receptors, modulating downstream neuronal activity.
Proposed Nrf2-Mediated Antioxidant Response
Based on the known mechanisms of the structurally similar dipeptide carnosine, it is plausible that this compound exerts some of its antioxidant effects through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.
4-Hydroxynonenal (4-HNE) Scavenging Mechanism
This compound directly scavenges the toxic lipid peroxidation product 4-HNE by forming a covalent adduct. The mechanism, analogous to that of carnosine, likely involves a Michael addition of the imidazole nitrogen to the α,β-unsaturated aldehyde of 4-HNE, effectively neutralizing its cytotoxicity.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is based on the method described by Arnould & Frentz (1977).
-
Protection of β-alanine: The primary amine of β-alanine is protected with a t-butoxycarbonyl (Boc) group to prevent self-condensation.
-
Activation of Boc-β-alanine: The carboxylic acid of Boc-β-alanine is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
-
Condensation with Histamine: The activated Boc-β-alanine is reacted with histamine (free base) in an appropriate aprotic solvent.
-
Deprotection: The Boc protecting group is removed from the β-alanyl moiety, typically under acidic conditions (e.g., with trifluoroacetic acid).
-
Purification: The final product, this compound, is purified from byproducts and unreacted starting materials using techniques such as crystallization or chromatography.
HPLC Method for this compound Analysis
Several HPLC methods developed for the analysis of the related compound carnosine can be adapted for this compound.
Method 1: HILIC Chromatography
-
Column: Kromasil NH₂ (4.6 mm x 200 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:40 mM Potassium Phosphate buffer (pH 6.3) (44:56 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 35°C
Method 2: Mixed-Mode Chromatography
-
Column: Primesep 100 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Water, Acetonitrile, and Trifluoroacetic acid (TFA)
-
Detection: UV at 215 nm
Method 3: Reversed-Phase with Derivatization
-
Derivatization Reagent: 1-fluoro-2,4-dinitrobenzene (DNFB)
-
Column: C18 column (e.g., Reprosil-Pur C18-AQ, 150 x 4 mm, 5 µm)
-
Mobile Phase: Gradient elution with Phase A (8.5% methanol in phosphate buffer, pH 2.0) and Phase B (85% methanol in phosphate buffer, pH 2.0)
-
Detection: UV at 375 nm
Conclusion and Future Directions
This compound (β-alanyl-histamine) is a promising multifunctional molecule with significant potential in drug development. Its enhanced stability compared to carnosine, combined with its potent antioxidant and selective histamine H3 receptor antagonist properties, makes it an attractive candidate for therapeutic interventions in neurodegenerative diseases, conditions associated with oxidative stress, and cognitive disorders.
Future research should focus on a more detailed elucidation of its signaling pathways, particularly confirming its interaction with the Nrf2 pathway. In vivo studies are warranted to fully assess its pharmacokinetic profile, bioavailability, and therapeutic efficacy in relevant disease models. The development and validation of specific and sensitive analytical methods for this compound will be crucial for advancing its preclinical and clinical development.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Carcinine in Biological Systems
Executive Summary
This compound (β-alanyl-histamine) is a naturally occurring dipeptide derivative of carnosine, first identified in the early 20th century.[1] Initially discovered in crustaceans, its presence has since been confirmed in various mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1][2] Structurally similar to carnosine, this compound is synthesized from β-alanine and histamine by the enzyme this compound synthetase.[3] Research has illuminated its significant biological activities, most notably its potent antioxidant, neuroprotective, and cytoprotective properties.[1] this compound functions as an effective scavenger of hydroxyl radicals and reactive aldehydes, such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The history of this compound is intrinsically linked to that of its precursor, carnosine. Carnosine (β-alanyl-L-histidine) was discovered in meat extract over a century ago by Russian chemist Vladimir Gulewitsch. This compound, a related dipeptide, was identified later in the 20th century as a component of animal tissues, particularly noted for its presence in muscle and nervous tissues.
Early investigations focused on its biochemical origins and its role as a metabolite of histamine. A pivotal moment in this compound research was the demonstration of its biosynthesis in the shore crab, Carcinus maenas. Researchers found that an enzyme, which they named this compound synthetase, catalyzed the formation of this compound from β-alanine and histamine. This enzyme's activity was found to be 15 times higher in the central nervous system (CNS) than in other organs of the crab, suggesting a significant neurological role.
Subsequent studies in 1990 confirmed the existence of this compound in several mammalian tissues, establishing its metabolic relationship with histamine, histidine, and carnosine. These findings broadened the relevance of this compound beyond invertebrate physiology and suggested a potential role in the mammalian physiological response to stress. More recent research has focused on its antioxidant and neuroprotective capabilities, particularly its ability to scavenge harmful aldehydes produced during oxidative stress.
Chemical Structure and Synthesis
This compound is a dipeptide with the chemical name β-alanyl-histamine. Its structure is highly similar to carnosine, with the key difference being the absence of the carboxyl group on the histidine residue; histamine is used as a precursor instead of histidine.
Chemical Synthesis: A rapid and efficient method for synthesizing this compound in vitro involves the direct condensation of β-alanine with histamine (in its free base form). In this process, the amine group of β-alanine is protected, often by a t-butoxycarbonyl (Boc) group, and N,N'-dicyclohexylcarbodiimide (DCC) is used as a condensing agent to facilitate the formation of the peptide bond. This straightforward method yields a pure, crystalline product.
Biosynthesis and Metabolism in Biological Systems
In vivo, this compound is synthesized through an enzymatic reaction catalyzed by This compound synthetase . This enzyme facilitates the bonding of β-alanine and histamine. The reaction is ATP-dependent and requires the presence of Mg2+ and dithiothreitol for optimal activity, with an optimal pH of approximately 7.6.
The primary site of this compound biosynthesis appears to be the CNS, as demonstrated in Carcinus maenas, where histidine is likely first decarboxylated to histamine, which is then catabolized into this compound. This compound synthetase is distinct from carnosine synthetase, as it does not catalyze the synthesis of carnosine (β-alanyl-histidine).
The metabolic pathway suggests a close relationship between this compound, carnosine, histidine, and histamine, indicating that this compound may play a role in the broader histidine metabolic pathway.
Below is a diagram illustrating the biosynthesis of this compound.
Caption: Biosynthesis pathway of this compound from its precursors.
Biological Functions and Mechanisms of Action
This compound exhibits several important biological functions, primarily centered around its antioxidant and protective properties.
Antioxidant Activity
This compound is a potent natural antioxidant. It effectively scavenges hydroxyl radicals and inhibits lipid peroxidation. Its antioxidant capacity is attributed to its ability to scavenge free radicals, donate hydrogen ions, and reduce and deactivate lipid hydroperoxides. This protects both the lipid phases of biological membranes and aqueous environments from oxidative damage.
Scavenging of Reactive Aldehydes
A critical function of this compound is its ability to scavenge toxic aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation during oxidative stress. This compound reacts with 4-HNE to form a stable this compound-4-HNE adduct, thereby neutralizing its toxicity. This mechanism is crucial for protecting cells from aldehyde-induced damage, which can include protein modification and degradation.
Neuroprotection
The scavenging of 4-HNE by this compound underlies its neuroprotective effects, particularly in the retina. In mouse models of light-induced retinal damage, oral administration of this compound was shown to protect photoreceptor cells. The proposed mechanism involves this compound preventing the degradation of key enzymes like retinol dehydrogenase 12 (RDH12), which are involved in the detoxification of 4-HNE. By neutralizing 4-HNE, this compound preserves the function of these protective enzymes and prevents cell death.
The diagram below illustrates the proposed neuroprotective mechanism of this compound.
Caption: Neuroprotective mechanism of this compound via 4-HNE scavenging.
Vasodepressive Action
Early studies on vertebrates revealed that this compound has a vasodepressive effect, meaning it lowers blood pressure. Its activity in this regard was found to be about half that of carnosine but significantly less potent—approximately a thousand times less—than histamine. This indicates that the linkage of β-alanine to histamine greatly reduces the latter's potent vasopressor activity.
Quantitative Data
The following tables summarize key quantitative data related to the presence and activity of this compound in biological systems.
Table 1: Tissue Distribution and Concentration of this compound
| Species | Tissue | Concentration | Notes | Reference |
|---|---|---|---|---|
| Carcinus maenas | Cardiac Tissue | 22.1 µg/mg (dry weight) | Mean amount detected via spectrophotometry. | |
| Mouse (gavaged) | Plasma | 1.1 ng/µL | Measured after oral administration of 20 mg this compound. | |
| Mouse (gavaged) | Retina | 5 ± 1.1 ng/retina | Measured after oral administration of 20 mg this compound. Not detected with lower doses (0.2 or 2 mg). |
| Rat, Guinea Pig, Mouse, Human | Various Tissues | Detected | Identified in several tissues including intestines, kidney, liver, myocardium, and pituitary gland, but specific concentrations not detailed in this study. | |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | System | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Antioxidant Activity | Linoleic acid and phosphatidylcholine liposomal peroxidation | 10 - 25 mM | Inhibition of lipid peroxidation. | |
| Hydroxyl Radical Scavenging | Iron-dependent damage to deoxyribose | 10 - 25 mM | Scavenging of OH• radicals. | |
| 4-HNE Adduct Formation | In vitro reaction | 0.5 mM this compound + 0.64 mM 4-HNE | Formation of a this compound-4-HNE adduct, detected by HPLC/MS. |
| Vasodepressive Action | Vertebrates (Rat) | - | Active at half the concentration of carnosine. | |
Experimental Protocols
This section details the methodologies for key experiments related to this compound research.
Quantification of this compound in Biological Tissues via HPLC
This protocol is based on the method described for the detection of this compound and related compounds in mammalian tissues.
-
Tissue Preparation:
-
Excise tissues of interest and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant for analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a fluorescence or mass spectrometry (MS) detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system used.
-
Derivatization (for fluorescence detection): Pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) is required to make the primary amines of this compound, histamine, and other related compounds detectable.
-
Injection and Elution: Inject the prepared supernatant onto the column. Elute the compounds using the established mobile phase gradient.
-
Detection: Detect the eluting compounds. This compound is identified by its specific retention time, which is determined by running a pure this compound standard. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for this compound quantification in tissues.
In Vitro Assay for 4-HNE Scavenging Activity
This protocol is based on the methodology used to confirm the formation of a this compound-4-HNE adduct.
-
Reaction Mixture Preparation:
-
Prepare a solution of this compound in water at a concentration of 0.5 mM.
-
Prepare a solution of 4-hydroxynonenal (4-HNE) in water at a concentration of 0.64 mM.
-
Combine the this compound and 4-HNE solutions. As a control, prepare a sample containing only the 0.5 mM this compound solution.
-
-
Incubation:
-
Incubate the reaction mixture and the control sample at room temperature for approximately 16 hours to allow for adduct formation.
-
-
Analysis by HPLC-Mass Spectrometry (HPLC/MS):
-
Inject the incubated samples into an HPLC/MS system.
-
Separate the components of the mixture using a suitable reverse-phase chromatography gradient.
-
Analyze the eluent by mass spectrometry to identify the masses of the components.
-
Expected Results:
-
The this compound-only control will show a peak at the retention time and mass-to-charge ratio (m/z) corresponding to this compound.
-
The reaction mixture will show a new peak at a different retention time with an m/z corresponding to the predicted mass of the this compound-4-HNE adduct.
-
-
Conclusion and Future Directions
Since its discovery, this compound has emerged from being a relatively obscure histamine metabolite to a molecule of significant interest for its potent antioxidant and neuroprotective functions. Its presence across diverse biological systems, from crustaceans to humans, underscores a conserved and important physiological role. The ability of this compound to neutralize toxic byproducts of oxidative stress, such as 4-HNE, positions it as a promising candidate for therapeutic development, particularly for conditions associated with oxidative damage, such as retinal and neurodegenerative diseases.
Future research should focus on several key areas:
-
Elucidating Signaling Pathways: While its direct scavenging activity is established, it is possible that this compound also modulates specific intracellular signaling pathways to exert its protective effects. Further studies are needed to explore these potential interactions.
-
Clinical Validation: While preclinical data are promising, large-scale, randomized controlled trials in humans are necessary to conclusively demonstrate the therapeutic efficacy and safety of this compound supplementation.
-
Bioavailability and Delivery: Investigating optimal routes of administration and formulations to enhance the bioavailability of this compound in target tissues, such as the retina and brain, will be crucial for its development as a therapeutic agent.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Existence of this compound, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Demonstration of this compound synthetase, a new enzyme catalysing the metabolism of histamine in the central nervous system of Carcinus maenas] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of Carcinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (β-alanylhistamine), a naturally occurring imidazole-containing dipeptide, is emerging as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanisms of action, experimental validation, and relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. The guide summarizes key quantitative data, details experimental protocols for investigating this compound's efficacy, and visualizes the underlying molecular pathways. While research on this compound is ongoing, this guide consolidates the existing evidence for its multi-faceted neuroprotective potential, including its potent antioxidant, anti-glycation, and anti-inflammatory properties.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is excessive oxidative stress, neuroinflammation, and the accumulation of toxic metabolic byproducts, leading to progressive neuronal cell death. This compound, a decarboxylated analog of carnosine, has garnered scientific interest due to its enhanced stability and potential for therapeutic intervention in neurological disorders. Unlike carnosine, this compound is resistant to hydrolysis by carnosinase, the enzyme that degrades carnosine in the plasma, suggesting it may have a longer biological half-life and improved bioavailability. This guide explores the mechanisms and evidence supporting the neuroprotective role of this compound.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a variety of mechanisms, primarily centered around its potent antioxidant and reactive carbonyl species (RCS) scavenging activities.
-
Antioxidant and Radical Scavenging Activity: this compound is an effective scavenger of reactive oxygen species (ROS), including hydroxyl radicals, and reactive nitrogen species (RNS). This activity helps to mitigate oxidative damage to cellular components such as lipids, proteins, and DNA, a key factor in neuronal injury.
-
Anti-Glycation and Carbonyl Scavenging: this compound has been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of neurodegenerative diseases. A key mechanism is its ability to scavenge reactive carbonyl species like 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation. By forming adducts with 4-HNE, this compound neutralizes its reactivity and prevents the modification and dysfunction of essential cellular proteins.
-
Transition Metal Chelation: this compound possesses the ability to chelate transition metals such as copper and zinc.[1] By sequestering these metal ions, this compound can inhibit their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress.
-
Modulation of Intracellular Signaling: It is hypothesized that this compound, similar to its precursor carnosine, may activate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, leading to the upregulation of a suite of protective enzymes.
-
Inhibition of Monoamine Oxidase B (MAO-B): Inhibition of MAO-B, an enzyme that generates oxidative stress through the metabolism of neurotransmitters, is a therapeutic strategy in neurodegenerative diseases. While direct evidence for this compound is still emerging, related compounds have shown MAO-B inhibitory activity.
Quantitative Data on Neuroprotective Efficacy
The following table summarizes the key quantitative findings from a pivotal study on the neuroprotective effects of this compound in a mouse model of light-induced retinal degeneration.
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Light-Induced Retinal Damage (in vivo, BALB/c mice) | Intravitreal injection of 2M this compound | Photoreceptor cell nuclei loss | 28.7% loss with this compound vs. 53.5% loss with PBS control | [2] |
| Light-Induced Retinal Damage (in vivo, BALB/c mice) | Gavage with 20 mg this compound/day for 5 days | RDH12 protein level | Complete inhibition of light-induced decrease in RDH12 protein | [2] |
| 4-HNE Adduction (in vitro) | Incubation of retinal proteins with 4-HNE and this compound | 4-HNE-protein adduct formation | Dose-dependent inhibition of adduct formation by this compound | [2] |
| 4-HNE Adduction (in vitro) | Incubation of pre-formed 4-HNE-protein adducts with this compound | Reversion of adduct formation | Time-dependent reversal of 4-HNE modification of retinal proteins | [2] |
Note: As of the last update, specific IC50 values for this compound in DPPH, ABTS, anti-glycation, MAO-B inhibition, and copper chelation assays were not available in the reviewed literature. Further research is required to quantify these activities.
Signaling Pathways and Experimental Workflows
Proposed Activation of the Keap1-Nrf2 Antioxidant Response Pathway
While direct evidence for this compound is still under investigation, it is hypothesized to activate the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. The diagram below illustrates this proposed mechanism.
Experimental Workflow for Investigating Keap1-Nrf2 Activation
The following diagram outlines a typical Western blot workflow to investigate the effect of this compound on the Keap1-Nrf2 pathway in a neuronal cell line.
Detailed Experimental Protocols
Light-Induced Retinal Damage Model in Mice
This protocol is adapted from studies demonstrating the neuroprotective effect of this compound against photoreceptor degeneration.
Objective: To assess the in vivo neuroprotective efficacy of this compound against light-induced retinal damage.
Materials:
-
BALB/c mice
-
This compound solution (for intravitreal injection or gavage)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Light source (e.g., 4000 lux fluorescent light)
-
Histology equipment (fixative, embedding medium, microtome)
-
Microscope
-
Electroretinography (ERG) equipment
Procedure:
-
Animal Acclimation: Acclimate BALB/c mice to a 12h/12h light/dark cycle with dim lighting.
-
This compound Administration:
-
Intravitreal Injection: Anesthetize mice and inject 1 µL of 2M this compound into one eye and 1 µL of PBS into the contralateral eye as a control. Allow 48 hours for recovery.
-
Gavage: Administer 20 mg of this compound per mouse per day via oral gavage for 5 consecutive days. A control group receives water or vehicle.
-
-
Light Exposure: After the treatment period, expose the mice to bright light (e.g., 4000 lux for 5 hours) to induce oxidative damage.
-
Assessment of Retinal Damage:
-
Histology: Euthanize mice and enucleate the eyes. Fix, embed, and section the retinas. Stain the sections (e.g., with hematoxylin and eosin) and count the number of photoreceptor cell nuclei in the outer nuclear layer (ONL) at a defined distance from the optic nerve head. A reduction in the loss of nuclei in the this compound-treated group compared to the control indicates neuroprotection.
-
Electroretinography (ERG): Measure the electrical responses of the retinal cells to light stimuli. A preservation of a- and b-wave amplitudes in the this compound-treated group compared to the control indicates functional protection of the photoreceptors.
-
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This protocol describes a standard method for inducing focal cerebral ischemia in rodents to study the neuroprotective effects of compounds like this compound.
Objective: To evaluate the neuroprotective effect of this compound in a model of ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Intraluminal suture (e.g., 4-0 nylon suture with a silicone-coated tip)
-
This compound solution for administration (e.g., intravenous or intraperitoneal)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Make a small incision in the ECA and insert the intraluminal suture. Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied (e.g., 60-120 minutes for transient MCAO) or the suture can be left in place for permanent MCAO.
-
This compound Administration: Administer this compound at a predetermined dose and time point (e.g., before, during, or after the ischemic insult).
-
Reperfusion (for transient MCAO): After the desired occlusion period, withdraw the suture to allow for reperfusion of the MCA territory.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the rat and remove the brain. Slice the brain into coronal sections using a brain matrix and incubate the slices in a TTC solution. TTC stains viable tissue red, leaving the infarcted tissue unstained (white). Quantify the infarct volume using image analysis software. A reduction in infarct volume in the this compound-treated group compared to the vehicle control indicates neuroprotection.
In Vitro 4-Hydroxynonenal (4-HNE) Scavenging Assay
This assay quantifies the ability of this compound to directly interact with and neutralize the toxic aldehyde 4-HNE.
Objective: To determine the 4-HNE scavenging capacity of this compound.
Materials:
-
This compound solution
-
4-HNE solution
-
Retinal protein extract (or another protein source)
-
HPLC-Mass Spectrometry (HPLC-MS) system
-
Dot-blot apparatus
-
Anti-HNE antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Direct Adduct Formation (HPLC-MS):
-
Incubate a solution of this compound (e.g., 0.5 mM) with 4-HNE (e.g., 0.64 mM) at room temperature for 16 hours.
-
Analyze the reaction mixture by HPLC-MS. The appearance of a new peak with a mass corresponding to the this compound-4-HNE adduct confirms direct scavenging.
-
-
Inhibition of Protein Modification (Dot-Blot):
-
Incubate retinal protein extract with 4-HNE in the presence of varying concentrations of this compound.
-
Spot the reaction mixtures onto a nitrocellulose membrane using a dot-blot apparatus.
-
Probe the membrane with an anti-HNE antibody followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence. A decrease in the signal in the presence of this compound indicates its ability to prevent 4-HNE from modifying the proteins.
-
-
Reversal of Protein Modification (Dot-Blot):
-
Pre-incubate retinal proteins with 4-HNE to form protein adducts.
-
Add this compound to the mixture and incubate for various time points.
-
Analyze the samples by dot-blot as described above. A time-dependent decrease in the signal demonstrates this compound's ability to reverse pre-existing 4-HNE modifications.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to scavenge reactive species, particularly the toxic aldehyde 4-HNE, and protect neurons in a model of oxidative stress-induced degeneration is well-documented. While the precise mechanisms of action, including its role in modulating the Keap1-Nrf2 pathway and inhibiting MAO-B, require further direct investigation, the existing data provide a solid foundation for its continued development as a therapeutic agent for neurodegenerative diseases and acute neurological injuries.
Future research should focus on:
-
Quantifying the antioxidant and anti-glycation activities of this compound using standardized assays to determine its IC50 values.
-
Elucidating the direct effects of this compound on the Keap1-Nrf2 signaling pathway in various neuronal cell types.
-
Conducting dose-response studies in animal models of other neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
-
Investigating the pharmacokinetics and bioavailability of this compound to optimize its delivery to the central nervous system.
The unique stability and multi-faceted protective mechanisms of this compound make it a highly promising candidate for further preclinical and clinical investigation in the fight against neurological disorders.
References
The Role of Carcinine in Preventing Protein Glycation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein glycation, a non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). This process is a significant contributor to the pathogenesis of various age-related diseases and diabetic complications. Carcinine (β-alanyl-histamine), a natural dipeptide analogue of carnosine, has emerged as a promising agent in combating protein glycation. Its structural modifications confer enhanced stability against enzymatic hydrolysis, offering superior bioavailability compared to carnosine. This technical guide provides an in-depth analysis of the mechanisms by which this compound prevents protein glycation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved. This compound's multifaceted anti-glycation strategy includes the scavenging of reactive carbonyl species (RCS), chelation of transition metal ions, and potential transglycation activity. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting protein glycation and its pathological consequences.
Introduction to Protein Glycation and the Role of this compound
Protein glycation is a complex cascade of non-enzymatic reactions, initiated by the covalent attachment of a reducing sugar to the free amino group of a protein, forming a Schiff base. This initial product undergoes rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs alters protein structure and function, leading to cellular dysfunction, oxidative stress, and inflammation. These pathological changes are implicated in the progression of numerous diseases, including diabetes mellitus, atherosclerosis, neurodegenerative disorders, and skin aging.
This compound, a decarboxylated form of carnosine, has garnered significant interest for its potent anti-glycation properties. Unlike carnosine, which is susceptible to degradation by the enzyme carnosinase, this compound's modified structure provides greater resistance to enzymatic hydrolysis, potentially leading to higher and more sustained plasma concentrations. This enhanced stability makes this compound a compelling candidate for therapeutic interventions aimed at mitigating the detrimental effects of protein glycation.
Mechanisms of this compound-Mediated Inhibition of Protein Glycation
This compound employs a multi-pronged approach to inhibit protein glycation, targeting different stages of the glycation cascade.
Scavenging of Reactive Carbonyl Species (RCS)
A primary mechanism of this compound's anti-glycation activity is its ability to directly scavenge reactive carbonyl species (RCS), such as methylglyoxal (MGO) and 4-hydroxynonenal (4-HNE).[1][2] These highly reactive dicarbonyl compounds are key intermediates in the formation of AGEs and are also generated during lipid peroxidation. By trapping these reactive species, this compound prevents their interaction with proteins, thereby inhibiting the formation of AGEs.[1]
The imidazole ring and the primary amine group in this compound's structure are crucial for this scavenging activity. This compound can form adducts with RCS, rendering them harmless. For instance, this compound has been shown to form a stable adduct with 4-HNE.[1]
Chelation of Transition Metal Ions
Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are known to catalyze the auto-oxidation of sugars and the oxidative degradation of Amadori products, accelerating the formation of AGEs. This compound, like carnosine, possesses metal-chelating properties, which contribute to its anti-glycation effects.[2] By sequestering these pro-oxidant metal ions, this compound inhibits the generation of reactive oxygen species (ROS) and the subsequent oxidative reactions that drive AGE formation.
Transglycation
"Transglycation" is a proposed mechanism where a molecule can react with early glycation products, such as Schiff bases, effectively reversing the initial glycation step and releasing the unmodified protein. While this has been more extensively studied for carnosine, it is plausible that this compound, sharing structural similarities, also possesses this activity. This "curative" effect would be particularly significant as it suggests the potential to reverse glycation in its early stages.
Quantitative Data on the Anti-Glycation Efficacy of this compound
Quantitative data on the anti-glycation activity of this compound is still emerging, with much of the existing research focusing on its precursor, carnosine. However, some studies have provided valuable insights into this compound's efficacy.
| Parameter | Experimental Model | This compound Concentration | Result | Reference |
| IC50 for 4-HNE Adduct Inhibition | Incubation of retinal proteins with 4-HNE | 33.2 ± 0.6 µg/µL | 50% inhibition of 4-HNE-protein adduct formation | |
| Inhibition of Lipid Peroxidation | Linoleic acid and phosphatidylcholine liposomal peroxidation models | 10-25 mM | Inhibition of lipid peroxidation | |
| Hydroxyl Radical Scavenging | Iron-dependent radical damage to deoxyribose | 10-25 mM | Effective scavenging of hydroxyl radicals |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-glycation properties of this compound.
In Vitro Glycation Inhibition Assay (BSA-Fructose Model)
This assay is a widely used method to screen for anti-glycation agents.
Principle: Bovine serum albumin (BSA) is incubated with a reducing sugar (fructose) to induce the formation of fluorescent AGEs. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.
Protocol:
-
Reagent Preparation:
-
Bovine Serum Albumin (BSA) solution: 10 mg/mL in phosphate-buffered saline (PBS, pH 7.4).
-
Fructose solution: 500 mM in PBS.
-
This compound solutions: Prepare a stock solution of this compound in PBS and dilute to desired final concentrations (e.g., 1, 5, 10, 20 mM).
-
Positive control: Aminoguanidine solution (e.g., 1 mM).
-
-
Reaction Mixture Preparation (in a 96-well plate):
-
Control (Glycated BSA): 50 µL BSA solution + 50 µL Fructose solution + 100 µL PBS.
-
This compound Test Wells: 50 µL BSA solution + 50 µL Fructose solution + 100 µL this compound solution (at various concentrations).
-
Positive Control: 50 µL BSA solution + 50 µL Fructose solution + 100 µL Aminoguanidine solution.
-
Blank: 50 µL BSA solution + 150 µL PBS (without fructose).
-
-
Incubation: Seal the plate and incubate at 37°C for 7 days in the dark.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Calculation of Inhibition:
-
Percentage Inhibition = [1 - (Fluorescence of this compound Test Well - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100
-
4-Hydroxynonenal (4-HNE) Scavenging Assay
This protocol details the method to assess this compound's ability to scavenge the lipid-derived reactive carbonyl species, 4-HNE.
Principle: this compound is incubated with 4-HNE, and the formation of the this compound-4-HNE adduct is detected and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The reduction in 4-HNE-protein adducts in the presence of this compound is quantified by dot-blot analysis.
Protocol:
Part A: Detection of this compound-4-HNE Adduct by HPLC-MS
-
Reaction: Incubate 0.5 mM this compound with 0.64 mM 4-HNE in water at room temperature for 16 hours.
-
HPLC-MS Analysis: Analyze the reaction mixture using a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Monitor for the expected mass-to-charge ratio (m/z) of the this compound-4-HNE adduct.
-
Part B: Quantification of Inhibition of 4-HNE-Protein Adduct Formation
-
Protein Extraction: Extract total proteins from a relevant tissue or cell line.
-
Reaction Mixture: Incubate retinal proteins with a molar excess of 4-HNE in the presence of varying concentrations of this compound for 90 minutes at room temperature.
-
Dot-Blot Analysis:
-
Spot the reaction mixtures onto a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate with a primary antibody specific for 4-HNE modified proteins.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using densitometry.
-
-
Data Analysis: Calculate the percentage inhibition of 4-HNE-protein adduct formation at each this compound concentration and determine the IC50 value.
Signaling Pathways Involved in Protein Glycation and Potential Modulation by this compound
Advanced Glycation End-products exert their pathogenic effects not only through direct protein cross-linking but also by interacting with cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.
A key signaling pathway activated by the AGE-RAGE axis is the Nuclear Factor-kappa B (NF-κB) pathway. Upon AGE binding, RAGE activation leads to the production of reactive oxygen species (ROS), which in turn activates IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct evidence for this compound's modulation of the AGE-RAGE-NF-κB signaling pathway is still under investigation, its known mechanisms of action suggest a strong potential for interference at multiple points. By scavenging RCS and preventing AGE formation, this compound can reduce the ligand availability for RAGE. Furthermore, its antioxidant properties may help to quench the ROS that act as second messengers in this pathway, thereby dampening the downstream inflammatory response.
Conclusion and Future Directions
This compound presents a compelling profile as a potent anti-glycation agent. Its enhanced stability compared to carnosine, coupled with its multifaceted mechanisms of action, including RCS scavenging and metal chelation, positions it as a strong candidate for further investigation in the prevention and treatment of glycation-related pathologies.
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head studies directly comparing the anti-glycation efficacy of this compound and carnosine in various in vitro and in vivo models are needed to definitively establish this compound's superior potential.
-
Quantitative Mechanistic Studies: Detailed kinetic studies are required to quantify the rates of this compound's reactions with different RCS and its metal-chelating capacity. Elucidation of the products of these reactions is also crucial.
-
Signaling Pathway Modulation: Further investigation is needed to confirm the direct effects of this compound on the AGE-RAGE-NF-κB signaling axis and other relevant pathways in various cell types.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound supplementation in human populations at risk for or suffering from glycation-related diseases.
References
A Technical Guide to Carcinine as a Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] This dual role makes the H3R a highly attractive therapeutic target for a range of neurological and cognitive disorders.[1][4] Carcinine (β-alanyl histamine), a naturally occurring imidazole dipeptide, has been identified as a novel and selective H3R antagonist. This document provides a comprehensive technical overview of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Binding Affinity and Selectivity of this compound
The initial characterization of a receptor ligand involves determining its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. In vitro radioligand binding studies have demonstrated that this compound possesses a notable affinity for the histamine H3 receptor while exhibiting significantly lower affinity for the H1 and H2 receptor subtypes.
Quantitative Binding Data
The binding affinities of this compound for histamine receptor subtypes were determined using competitive radioligand binding assays with membranes from rat forebrain (for H1 and H3 receptors) and guinea-pig brain (for H2 receptors). The results clearly illustrate this compound's selectivity for the H3 receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki) in µM | Selectivity (fold) vs. H3R |
| This compound | Histamine H3 | 0.2939 ± 0.2188 | - |
| Histamine H1 | 3621.2 ± 583.9 | ~12,321-fold | |
| Histamine H2 | 365.3 ± 232.8 | ~1,243-fold |
Table 1: Binding affinities of this compound for histamine H1, H2, and H3 receptors. Data are presented as mean ± standard deviation.
Functional Activity of this compound at the H3 Receptor
As an antagonist, this compound blocks the constitutive activity of the H3 autoreceptor, leading to an increase in the synthesis and release of histamine from presynaptic terminals. This is a hallmark of H3R antagonists and underlies their potential therapeutic effects.
Quantitative Functional Data
Functional studies in mice have quantified the effects of this compound on histamine turnover and its modulation of other neurotransmitter systems. Like the standard H3R antagonist thioperamide, this compound has been shown to increase the release of serotonin (5-HT), but not dopamine, from brain slices.
| Experiment | Condition | Measured Parameter | Result |
| Histamine Synthesis | This compound (20 mg/kg) in mice cortex | Histidine Decarboxylase (HDC) Activity | Increase from 0.186 ± 0.069 to 0.227 ± 0.009 pmol/mg protein/min |
| Histamine Release | This compound (10, 20, 50 mg/kg) in mice brain | Histamine Levels | Significant decrease (indicating increased release and turnover) |
| Neurotransmitter Modulation | This compound (20, 50 µM) on mice cortex slices | Serotonin (5-HT) Release | Significant increase |
| This compound (20, 50 µM) on mice cortex slices | Dopamine Release | No apparent effect |
Table 2: Summary of in vitro and in vivo functional effects of this compound.
Histamine H3 Receptor Signaling Pathways
The H3R is canonically coupled to the Gαi/o family of G proteins. Activation of the receptor inhibits adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through the PKA cascade. Antagonists like this compound block this signaling pathway. Additionally, H3R stimulation can activate other pathways, including the MAPK/ERK and PI3K/AKT cascades.
Detailed Experimental Protocols
The characterization of this compound relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
General Experimental Workflow
The workflow for characterizing an H3R ligand typically involves membrane preparation from receptor-expressing cells, followed by binding and functional assays to determine affinity and efficacy.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to displace a specific radiolabeled ligand from the H3 receptor, allowing for the determination of the inhibitory constant (Ki).
-
Materials:
-
Cell Membranes: Prepared from cells (e.g., HEK293, CHO) or tissues (e.g., rat brain cortex) expressing the histamine H3 receptor.
-
Radioligand: A high-affinity H3R ligand labeled with a radioisotope, such as [3H]Nα-methylhistamine ([3H]NAMH).
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4).
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled H3R ligand (e.g., clobenpropit) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Cocktail.
-
-
Protocol:
-
Membrane Preparation: Homogenize H3R-expressing cells or tissues in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantification: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS or a europium-labeled GTP (Eu-GTP), to Gα subunits upon receptor stimulation. For an antagonist like this compound, its potency is measured by its ability to inhibit agonist-stimulated GTPγS binding.
-
Materials:
-
Cell Membranes: From H3R-expressing cells.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
Labeled GTP Analog: [35S]GTPγS or Eu-GTP.
-
H3R Agonist: e.g., (R)-α-methylhistamine or imetit.
-
Test Compound: this compound.
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, a fixed concentration of an H3R agonist, and serial dilutions of this compound.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the antagonist to bind to the receptor.
-
Initiation: Add the labeled GTP analog (e.g., [35S]GTPγS to a final concentration of ~0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination & Detection: Terminate the reaction by rapid filtration (for [35S]GTPγS) or read the plate on a time-resolved fluorescence reader (for Eu-GTP).
-
Data Analysis: Plot the amount of bound GTPγS against the log concentration of this compound. Fit the data to determine the IC50 and subsequently the pA2 or Kb value for the antagonist.
-
cAMP Accumulation Assay
This assay measures the functional consequence of H3R activation on its primary signaling pathway. Since H3R is Gi-coupled, its activation inhibits adenylyl cyclase, reducing cAMP levels. An antagonist will block the ability of an agonist to suppress cAMP levels.
-
Materials:
-
Whole Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase Inhibitor: e.g., 0.5 mM IBMX, to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin, used to stimulate a measurable basal level of cAMP.
-
H3R Agonist: e.g., histamine.
-
Test Compound: this compound.
-
cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kits.
-
-
Protocol:
-
Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.
-
Assay: Remove the culture medium and wash the cells with assay buffer.
-
Compound Addition: Add serial dilutions of this compound, followed by a fixed concentration of an H3R agonist (e.g., histamine at its EC80). Also add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The agonist will cause a drop in the forskolin-stimulated cAMP level. The antagonist (this compound) will reverse this drop in a concentration-dependent manner. Plot the cAMP levels against the log concentration of this compound to determine its potency (IC50).
-
Conclusion
The available data robustly characterize this compound as a potent and highly selective histamine H3 receptor antagonist. Its high affinity for the H3R, coupled with over a thousand-fold selectivity against H1 and H2 receptors, establishes its specificity. Functionally, it acts as a classic H3R antagonist by increasing histamine synthesis and release and modulating the release of other neurotransmitters, such as serotonin. These pharmacological properties, elucidated through the standardized in vitro assays detailed herein, underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting CNS disorders.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Stability of Carcinine Compared to Carnosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intracellular stability of carcinine versus its well-studied analogue, carnosine. Understanding the relative stability of these dipeptides is crucial for their therapeutic development, as intracellular longevity directly impacts their efficacy in various applications, including antioxidant, anti-glycation, and neuroprotective strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.
Core Stability Comparison: this compound's Superior Resistance to Enzymatic Degradation
Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of beneficial physiological effects. However, its therapeutic potential is significantly limited by its rapid enzymatic hydrolysis. In contrast, this compound (β-alanylhistamine), a structural analogue of carnosine where the carboxyl group of histidine is absent, exhibits markedly enhanced stability.
The primary enzymes responsible for the degradation of carnosine are two isoforms of carnosinase: serum carnosinase (CN1) and cytosolic, non-specific dipeptidase (CN2).[1][2] While CN1 is predominantly found in the serum, CN2 is responsible for the intracellular breakdown of carnosine.[1]
Studies have demonstrated that this compound is a poor substrate for both CN1 and CN2. The rate of this compound hydrolysis by both human serum and rat kidney carnosinases has been reported as negligible. This intrinsic resistance to enzymatic degradation is the cornerstone of its superior intracellular stability compared to carnosine.
Quantitative Data Summary
| Compound | Enzyme | Hydrolysis Rate/Activity | Reference |
| This compound | Human Serum Carnosinase (CN1) | Negligible | |
| Rat Kidney Carnosinase (CN2) | Negligible | ||
| Carnosine | Human Serum Carnosinase (CN1) | Vmax: 33.0 ± 2.5 µmoles/ml serum/h; Km: 8.0 ± 0.6 mM | |
| Cytosolic Carnosinase (CN2) | Hydrolyzed at a non-physiological pH of 9.5; activity is lower than with other dipeptide substrates at physiological pH. |
Note: The negligible hydrolysis of this compound by both serum and cytosolic carnosinases strongly suggests a significantly longer intracellular half-life compared to carnosine. However, precise quantitative values for the intracellular half-life of this compound require further investigation.
Metabolic Pathways and Fate
The metabolic pathways of carnosine and this compound are fundamentally linked to their synthesis and degradation.
Carnosine Metabolism
Carnosine is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase.[2] Intracellularly, it is hydrolyzed by CN2 back into its constituent amino acids.[1]
This compound Metabolism
This compound is formed from the reaction of β-alanine and histamine. Due to its resistance to carnosinase, its intracellular degradation is minimal. This suggests that once it enters the cell, it can persist for a longer duration, exerting its biological effects.
Diagram: Comparative Metabolic Pathways
Caption: Metabolic pathways of carnosine and this compound.
Key Signaling Pathways
Both carnosine and this compound are recognized for their potent antioxidant and anti-glycation properties. These effects are mediated through various signaling pathways.
Antioxidant Signaling
Carnosine has been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes. Due to its structural similarity, this compound is presumed to act through similar mechanisms.
Diagram: Antioxidant Signaling Pathway
Caption: Antioxidant signaling pathway of carnosine/carcinine.
Anti-Glycation Pathway
Advanced glycation end-products (AGEs) are implicated in cellular damage and aging. Both carnosine and this compound can inhibit the formation of AGEs by trapping reactive carbonyl species (RCS) like methylglyoxal (MGO).
Diagram: Anti-Glycation Mechanism
Caption: Anti-glycation mechanism of carnosine/carcinine.
Experimental Protocols
This section outlines a general methodology for assessing the intracellular stability of dipeptides like this compound and carnosine.
Protocol: Intracellular Dipeptide Stability Assay
Objective: To quantify the intracellular degradation of this compound and carnosine over time in a cell culture model.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and carnosine standards
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Workflow:
Diagram: Experimental Workflow for Intracellular Stability Assay
Caption: Experimental workflow for intracellular stability assay.
Procedure:
-
Cell Culture: Plate the chosen cell line in appropriate culture vessels and grow to a desired confluency (e.g., 80-90%).
-
Treatment:
-
Prepare stock solutions of this compound and carnosine in a suitable solvent (e.g., sterile water or PBS).
-
Remove the culture medium and replace it with a medium containing a known concentration of either this compound or carnosine.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the treatment medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any extracellular dipeptides.
-
Harvest the cells by scraping or trypsinization.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Precipitation and Supernatant Collection:
-
Collect the supernatant (cell lysate).
-
To precipitate proteins, add cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of lysate).
-
Vortex and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the dipeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method for the separation and quantification of this compound and carnosine using their specific mass-to-charge ratios.
-
Generate a standard curve using known concentrations of this compound and carnosine to quantify their amounts in the cell lysates.
-
-
Data Analysis:
-
Plot the intracellular concentration of each dipeptide against time.
-
Calculate the degradation rate and intracellular half-life for both this compound and carnosine.
-
Conclusion
The available evidence strongly indicates that this compound possesses significantly greater intracellular stability than carnosine due to its inherent resistance to enzymatic hydrolysis by carnosinases. This superior stability makes this compound a promising candidate for therapeutic applications where sustained intracellular activity is desired. While direct quantitative data on the intracellular half-life of this compound remains an area for further research, the qualitative and semi-quantitative data, combined with the understanding of its metabolic pathways, provide a solid foundation for its continued investigation and development as a stable and potent bioactive molecule. The experimental protocols outlined in this guide offer a robust framework for researchers to further quantify the intracellular pharmacokinetics of this compound and other carnosine analogues.
References
Unveiling the Anti-inflammatory Potential of Carcinine: A Technical Guide for Researchers
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide, structurally analogous to the well-researched compound L-carnosine (β-alanyl-L-histidine). While L-carnosine has garnered significant attention for its multifaceted physiological roles, including potent antioxidant, anti-glycation, and anti-inflammatory properties, this compound remains a comparatively understudied molecule. This technical guide aims to explore the anti-inflammatory properties of this compound, drawing upon the limited direct evidence and leveraging the extensive knowledge of its close analogue, carnosine, as a predictive framework for its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of histidine-containing dipeptides.
The Anti-inflammatory Landscape: Key Signaling Pathways
Inflammation is a complex biological response orchestrated by a network of signaling pathways. Two of the most critical cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases.
-
NF-κB Signaling Pathway: This pathway is a central regulator of the immune response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
MAPK Signaling Pathway: This pathway comprises a series of protein kinases that transduce extracellular signals to elicit cellular responses. The three major subfamilies of MAPKs involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that regulate the production of inflammatory mediators.
Evidence for the Anti-inflammatory Properties of this compound and its Analogue, Carnosine
Direct research into the anti-inflammatory effects of this compound is nascent. However, a foundational study has established its antioxidant capabilities, which are often intrinsically linked to anti-inflammatory activity.
A comparative study demonstrated that both carnosine and this compound possess hydroxyl-radical-scavenging and lipid-peroxidase activities, suggesting a capacity to mitigate oxidative stress, a key driver of inflammation.[1]
Given the scarcity of direct data on this compound, the extensive body of research on carnosine provides a valuable proxy for hypothesizing its anti-inflammatory mechanisms. Carnosine has been shown to exert significant anti-inflammatory effects through various mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: Carnosine has been demonstrated to suppress the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various experimental models.[2][3][4]
-
Modulation of NF-κB Signaling: Studies have indicated that carnosine can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of downstream inflammatory genes.[5]
-
Regulation of MAPK Signaling: Carnosine has been shown to modulate the MAPK pathway by reducing the phosphorylation of key kinases like ERK1/2 and p38, which are involved in the inflammatory response.
-
Upregulation of Anti-inflammatory Mediators: Beyond suppressing pro-inflammatory factors, carnosine has also been found to enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1).
Quantitative Data on the Anti-inflammatory Effects of Carnosine
The following tables summarize quantitative data from studies on the anti-inflammatory effects of carnosine, which may serve as a reference for future investigations into this compound.
Table 1: Effect of Carnosine on Pro-inflammatory Cytokine Production
| Cell/Animal Model | Stimulus | Carnosine Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| RAW 264.7 macrophages | Phorbol 12-myristate 13-acetate (PMA) | Not specified | Down-regulation of mRNA | Down-regulation of mRNA | Not reported | |
| Diabetic Mice | - | Not specified | Significant suppression | Significant suppression | Not reported | |
| BV-2 microglial cells | Amyloid-beta oligomers | Not specified | Not reported | Not reported | Decreased secretion |
Table 2: Effect of Carnosine on Anti-inflammatory Cytokine Production
| Cell/Animal Model | Stimulus | Carnosine Concentration | Effect on IL-10 | Effect on TGF-β1 | Reference |
| RAW 264.7 macrophages | Phorbol 12-myristate 13-acetate (PMA) | Not specified | Up-regulation of mRNA | Up-regulation of mRNA | |
| BV-2 microglial cells | Amyloid-beta oligomers | Not specified | Rescued levels | Increased expression and release |
Table 3: Effect of Carnosine on Oxidative Stress Markers
| Cell/Animal Model | Stimulus | Carnosine Concentration | Effect on Nitric Oxide (NO) | Effect on iNOS | Reference |
| BV-2 microglial cells | Lipopolysaccharide (LPS) | Not specified | 60% attenuation of synthesis | 60% attenuation of expression | |
| BV-2 microglial cells | Amyloid-beta oligomers | Not specified | Decreased intracellular levels | Decreased expression |
Experimental Protocols for Assessing Anti-inflammatory Activity
The following are detailed methodologies for key experiments that can be adapted to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein levels of key signaling molecules in the NF-κB (e.g., phospho-IκBα, total IκBα) and MAPK (e.g., phospho-p38, total p38) pathways.
-
Quantitative PCR (qPCR): Isolate total RNA from the cells and perform qPCR to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol evaluates the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.
Methodology:
-
Animals: Use male Wistar rats weighing 150-200g.
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.
-
Compound Administration: Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.
Future Research Directions and Conclusion
The exploration of this compound's anti-inflammatory properties is a promising avenue for novel therapeutic development. While direct evidence is currently limited, its structural similarity to the potent anti-inflammatory agent carnosine, coupled with its known antioxidant activity, provides a strong rationale for further investigation.
Future research should focus on:
-
Directly assessing the anti-inflammatory effects of this compound using established in vitro and in vivo models.
-
Elucidating the specific molecular mechanisms by which this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.
-
Conducting comparative studies to determine the relative potency of this compound and carnosine as anti-inflammatory agents.
-
Investigating the structure-activity relationship to understand how the substitution of L-histidine with histamine influences the biological activity of the dipeptide.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carnosine Supplementation Has No Effect on Inflammatory Markers in Adults with Prediabetes and Type 2 Diabetes: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine's Neuroprotective Effects on Retinal Photoreceptor Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a key contributor to the pathogenesis of various progressive retinopathies, leading to irreversible vision loss. This whitepaper provides a comprehensive technical overview of the neuroprotective effects of carcinine (β-alanyl-histamine), a natural imidazole-containing peptide derivative, on retinal photoreceptor cells. In vivo and in vitro studies have demonstrated this compound's potent ability to mitigate oxidative damage, primarily through the scavenging of the toxic lipid peroxidation product, 4-hydroxynonenal (4-HNE). This document details the quantitative efficacy of this compound, outlines the experimental protocols used to validate its effects, and visualizes the proposed mechanisms of action, offering critical insights for the development of novel therapeutic strategies for retinal degenerative diseases.
Introduction
Progressive retinopathies, such as age-related macular degeneration and retinitis pigmentosa, are characterized by the gradual degeneration of retinal photoreceptor cells, for which oxidative stress is a major pathological factor.[1] this compound, a structural analog of L-carnosine, has emerged as a promising neuroprotective agent due to its antioxidant properties and its specific ability to neutralize toxic aldehydes.[2][3] This document synthesizes the current scientific understanding of this compound's role in protecting photoreceptor cells from oxidative damage, with a focus on light-induced retinopathy models.
Quantitative Efficacy of this compound in Photoreceptor Protection
This compound has demonstrated significant neuroprotective effects in a mouse model of light-induced retinal degeneration. Both local (intravitreal) and systemic (oral gavage) administration routes have proven effective in preserving photoreceptor structure and function.[4]
Table 1: Effect of Intravitreal this compound Injection on Photoreceptor Cell Survival
| Treatment Group | Photoreceptor Nuclei Loss (%) | Protection (%) |
| PBS (Control) | 53.5 | N/A |
| This compound (2M) | 28.7 | 46.4 |
Data sourced from Kasus-Jacobi et al. (2012).[4]
Table 2: Effect of Oral Gavage of this compound on Photoreceptor Cell Survival
| Treatment Group | Photoreceptor Nuclei Loss (%) | Protection (%) |
| Water (Control) | 78.1 | N/A |
| This compound | 17.3 | 77.8 |
Data sourced from Kasus-Jacobi et al. (2012).
Table 3: Effect of this compound on Retinal Protein Modification and Protection of RDH12
| Experimental Condition | Measurement | Result |
| In vitro: 4-HNE Adduction to Retinal Proteins | Dot-blot analysis | This compound prevents and reverses 4-HNE adduction. |
| In vivo (Oral Gavage): Light-Induced 4-HNE Adducts | Dot-blot analysis | 10.2% ± 10.1% decrease in bright light-exposed retinas. |
| Retinal Explants: 4-HNE-induced RDH12 Decrease | Immunoblot analysis | This compound rescued RDH12 protein levels to that of controls at 4 hours and to 71% higher than controls at 8 hours. |
| In vivo (Oral Gavage): Light-Induced RDH12 Decrease | Immunoblot analysis | This compound completely inhibited the light-induced decrease of RDH12 protein. |
Mechanism of Action: Scavenging of 4-Hydroxynonenal (4-HNE)
The primary neuroprotective mechanism of this compound in the retina is attributed to its ability to scavenge 4-HNE, a toxic aldehyde produced during lipid peroxidation under oxidative stress.
dot
Caption: Proposed mechanism of this compound's neuroprotective action.
This compound directly interacts with 4-HNE to form a non-toxic this compound-4-HNE adduct, thereby preventing 4-HNE from modifying and damaging essential retinal proteins like Retinol Dehydrogenase 12 (RDH12). RDH12 is crucial for the visual cycle, and its degradation is an early event in light-induced photoreceptor apoptosis. By preserving RDH12 levels, this compound helps maintain photoreceptor cell function and viability. While the primary mechanism appears to be direct scavenging, the possibility of this compound acting through a specific receptor to trigger intracellular neuroprotective signaling pathways has also been suggested, though this remains to be elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on retinal photoreceptor cells.
Animal Model and Light-Induced Retinal Degeneration
-
Animal Model: BALB/c mice were used for in vivo studies.
-
Intravitreal Injection: Mice received a 1 µL intravitreal injection of 2 M this compound in one eye and phosphate-buffered saline (PBS) in the contralateral eye.
-
Oral Administration (Gavage): Mice were administered this compound by gavage at a dose of up to 1 g/kg body weight.
-
Light Exposure: To induce oxidative damage, mice were exposed to bright white fluorescent light (3000-4000 lux) for 4-5 hours following a period of dark adaptation.
dot
Caption: Workflow for in vivo studies of this compound's effects.
Assessment of Photoreceptor Degeneration and Function
-
Histology: Eyes were enucleated, sectioned, and stained with hematoxylin and eosin. Photoreceptor survival was quantified by counting the number of nuclei rows in the outer nuclear layer (ONL).
-
Electroretinography (ERG): To assess retinal function, dark-adapted (scotopic) and light-adapted (photopic) ERGs were recorded. The amplitudes of a-waves (photoreceptor response) and b-waves (bipolar cell response) were measured.
In Vitro Assays for 4-HNE Scavenging
-
HPLC-Mass Spectrometry: The formation of the this compound-4-HNE adduct was confirmed by incubating this compound with 4-HNE and analyzing the products using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
-
Dot-Blot Analysis: To measure the inhibition of 4-HNE adduction to retinal proteins, retinal protein extracts were incubated with 4-HNE in the presence or absence of this compound. The amount of 4-HNE-protein adducts was then quantified by dot-blot analysis using an anti-HNE antibody.
-
Retinal Explants: Mouse retinas were cultured ex vivo and exposed to 4-HNE with or without this compound to assess the protective effect on specific proteins like RDH12 via immunoblotting.
Broader Context: this compound in Photoreceptor Biology
In the Drosophila melanogaster visual system, this compound plays a crucial role in the recycling of the neurotransmitter histamine. Following the release of histamine from photoreceptor cells, it is taken up by adjacent glial cells and converted to this compound by the enzyme Ebony. This compound is then transported back into the photoreceptor cells, where the enzyme Tan hydrolyzes it back to histamine for reuse.
dot
Caption: Histamine-carcinine cycle in Drosophila photoreceptors.
While this neurotransmitter recycling pathway is distinct from the direct neuroprotective mechanism observed in the mouse model of light-induced damage, it highlights the integral role of this compound in the biology of photoreceptor cells across different species.
Conclusion and Future Directions
The evidence strongly supports the potent neuroprotective effects of this compound on retinal photoreceptor cells, primarily through its robust 4-HNE scavenging activity. The ability of this compound to protect photoreceptors from oxidative damage when administered systemically makes it an attractive candidate for therapeutic development. Future research should focus on elucidating any potential receptor-mediated signaling pathways, optimizing delivery methods to the retina, and evaluating its efficacy in other models of retinal degeneration. The promising preclinical data warrants further investigation into the clinical translation of this compound for the treatment of progressive retinopathies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveled Bioavailability and Metabolism of Carcinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanylhistamine), a naturally occurring dipeptide analog of carnosine, has garnered significant scientific interest for its potential therapeutic applications, including its roles as an antioxidant and anti-glycating agent.[1][2] Structurally differing from carnosine by the decarboxylation of the histidine residue, this modification profoundly impacts its metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism, collating available data, outlining key experimental methodologies, and visualizing its metabolic context. While research is ongoing, this document serves as a foundational resource for professionals in the field of pharmacology and drug development.
Bioavailability of this compound: Enhanced Metabolic Resistance
The therapeutic potential of orally administered dipeptides like carnosine is often limited by their rapid hydrolysis by carnosinase enzymes (CN1 and CN2) in the serum and tissues.[3][4] this compound, however, exhibits remarkable resistance to this enzymatic degradation, a key factor contributing to its enhanced bioavailability.
Resistance to Enzymatic Hydrolysis
In vitro studies have conclusively demonstrated that this compound is a poor substrate for mammalian carnosinases. A comparative study on the hydrolysis of carnosine and its derivatives by human serum and rat kidney carnosinase revealed that the rate of this compound hydrolysis was negligible, in stark contrast to carnosine.[5] This inherent stability is attributed to the structural modification where the carboxyl group of the histidine moiety is replaced by a hydrogen atom.
Table 1: Comparative Enzymatic Hydrolysis of this compound and Related Dipeptides
| Compound | Substrate for Human Serum Carnosinase | Substrate for Rat Kidney Carnosinase | Reference(s) |
| This compound | Negligible Hydrolysis | Negligible Hydrolysis | |
| Carnosine | High Rate of Hydrolysis | High Rate of Hydrolysis | |
| Anserine | Hydrolyzed (3-4x slower than Carnosine) | Hydrolyzed (slower than Carnosine) | |
| Ophidine | Hydrolyzed (slower than Anserine) | Hydrolyzed (slower than Anserine) | |
| Homocarnosine | Negligible Hydrolysis | Negligible Hydrolysis | |
| N-acetylcarnosine | Negligible Hydrolysis | Negligible Hydrolysis |
In Vivo Evidence of Oral Absorption
The enhanced stability of this compound translates to improved absorption in its intact form following oral administration. A study in mice demonstrated the presence of unmetabolized this compound in both plasma and retinal tissue after a single oral dose, confirming that it can bypass enzymatic degradation in the gastrointestinal tract and/or serum to enter systemic circulation.
Table 2: In Vivo Detection of this compound after Oral Administration in Mice
| Parameter | Finding | Reference |
| Oral Dose | 20 mg | |
| Plasma Concentration | 1.1 ng/µL | |
| Retinal Tissue Concentration | 5 ± 1.1 ng per retina |
Despite this qualitative evidence of bioavailability, comprehensive pharmacokinetic studies providing quantitative data such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound are currently lacking in the published literature. The development of stabilized formulations, such as the patented Glycoless®, is claimed to offer three times the resistance to degradation and superior bioavailability compared to carnosine, though peer-reviewed pharmacokinetic data remains to be published.
Metabolism of this compound
While this compound's resistance to carnosinases is well-established, its complete metabolic pathway remains an active area of investigation. It is known to be metabolically related to carnosine, histidine, and histamine.
Metabolic Relationship and Pathways
This compound is synthesized from β-alanine and histamine. Its resistance to carnosinase, the primary degradation enzyme for carnosine, means that it does not readily break down into β-alanine and histamine. The ultimate fate and potential degradation products of this compound in vivo have not yet been fully elucidated. The diagram below illustrates the known metabolic relationships.
Experimental Protocols
To facilitate further research, this section outlines detailed methodologies for key experiments required to fully characterize the bioavailability and metabolism of this compound. These protocols are based on established methods for carnosine and other small molecules.
Protocol for In Vivo Oral Bioavailability Study in Rats
This protocol describes a typical pharmacokinetic study to determine oral bioavailability.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in controlled conditions and acclimatized for at least one week.
-
Dosing:
-
Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) of this compound dissolved in sterile saline is administered via the tail vein to establish the reference AUC.
-
Oral (PO) Group: A single dose (e.g., 50 mg/kg) of this compound dissolved in a suitable vehicle (e.g., water) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular or tail vein at predetermined time points (e.g., pre-dose, 15, 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software. Absolute oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the oral route to the intravenous route.
Protocol for In Vitro Metabolic Stability Assay
This assay is used to predict the hepatic clearance of a compound by measuring its rate of disappearance when incubated with liver subcellular fractions.
Methodology Details:
-
Test System: Pooled human or rat liver microsomes are used to assess Phase I metabolism.
-
Incubation: this compound (e.g., at a final concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. Control incubations are run without the NADPH system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold quench solution, typically acetonitrile containing an internal standard.
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining this compound is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is then calculated based on the half-life and incubation parameters.
Protocol for Analytical Method (LC-MS/MS) for this compound Quantification in Plasma
A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis.
Methodology Details:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 15 minutes).
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 50 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. For this compound (MW: 210.26), the precursor ion would be [M+H]+ at m/z 211.2. Product ions would be determined by fragmentation experiments.
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature to achieve maximum sensitivity.
-
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses superior bioavailability compared to its parent compound, carnosine, primarily due to its marked resistance to hydrolysis by carnosinases. In vivo studies confirm its absorption as an intact molecule. However, the field requires comprehensive pharmacokinetic studies in preclinical models and humans to quantify its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability are critical for determining appropriate dosing regimens and therapeutic windows.
Furthermore, a complete elucidation of this compound's metabolic pathways is necessary. Identifying the enzymes responsible for its eventual degradation and characterizing its metabolites will provide a fuller understanding of its safety and efficacy profile. The experimental protocols outlined in this guide provide a roadmap for researchers to address these knowledge gaps, paving the way for the potential clinical translation of this compound as a novel therapeutic agent.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of carnosine and related compounds by mammalian carnosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Laboratory Synthesis of Carcinine (β-Alanyl-histamine)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Carcinine (β-alanyl-histamine), a naturally occurring dipeptide analogue with significant biological activity. The described methodology is based on a well-established peptide coupling technique, suitable for laboratory-scale production for research and development purposes.
Introduction
This compound, the decarboxylated analogue of carnosine, is of growing interest in pharmaceutical research due to its antioxidant and potential neurotransmitter modulatory activities. Its synthesis is a critical step for further investigation into its physiological roles and therapeutic potential. The most direct and commonly cited method for this compound synthesis involves the coupling of a protected β-alanine derivative with histamine, followed by the removal of the protecting group. This protocol outlines a robust procedure using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Scheme
The synthesis of this compound is a two-step process:
-
Step 1: Coupling Reaction: The carboxyl group of N-tert-butoxycarbonyl-β-alanine (Boc-β-alanine) is activated by DCC and subsequently reacts with the primary amino group of histamine to form a peptide bond, yielding Boc-Carcinine.
-
Step 2: Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from Boc-Carcinine under acidic conditions to yield the final product, this compound.
Quantitative Data Summary
While the DCC coupling method for this compound synthesis is established in the literature, specific quantitative data such as reaction yields and purity under various conditions are not extensively reported. The following table provides representative data based on typical DCC coupling reactions for similar dipeptides. Actual results may vary based on experimental conditions and purification efficiency.
| Parameter | Step 1: Coupling (Boc-Carcinine formation) | Step 2: Deprotection (this compound formation) |
| Reactant Molar Ratio | Boc-β-alanine:Histamine:DCC (1 : 1.1 : 1.1) | Boc-Carcinine:TFA (1 : 10) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 2 hours |
| Representative Yield | 70 - 90% | > 90% |
| Representative Purity | > 95% (after chromatography) | > 98% (after recrystallization) |
Experimental Protocol
Materials and Reagents
-
N-tert-butoxycarbonyl-β-alanine (Boc-β-alanine)
-
Histamine (free base)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Step 1: Synthesis of Boc-Carcinine
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-β-alanine (1 equivalent) in anhydrous DCM.
-
Addition of Histamine: To the stirred solution, add histamine free base (1.1 equivalents). Stir the mixture at room temperature until the histamine is fully dissolved.
-
Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-Carcinine.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Boc-Carcinine.
Step 2: Synthesis of this compound (Deprotection)
-
Deprotection Reaction: Dissolve the purified Boc-Carcinine (1 equivalent) in DCM. Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until all the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH 8-9 with a suitable base (e.g., ammonium hydroxide).
-
The crude this compound may be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) or by ion-exchange chromatography.
-
Alternatively, trituration with cold diethyl ether can be used to precipitate the this compound salt.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualized Workflow and Signaling Pathways
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent allergen and sensitizer; handle with extreme care.
-
TFA is highly corrosive; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Note and Protocol: HPLC Quantification of Carcinine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of carcinine (β-alanylhistamine), a naturally occurring dipeptide, in tissue samples using High-Performance Liquid Chromatography (HPLC). This compound plays a role in various physiological processes, and its accurate quantification in tissues is crucial for research in pharmacology, physiology, and drug development. This protocol outlines procedures for tissue homogenization, protein precipitation, and two alternative HPLC methods: a direct measurement approach and a more sensitive method involving pre-column derivatization. The provided workflows and quantitative data summaries are intended to guide researchers in establishing a robust and reliable analytical method for this compound in a laboratory setting.
Introduction
This compound is a histidine-containing dipeptide with antioxidant and potential neurotransmitter functions. It is structurally related to carnosine (β-alanyl-L-histidine), another important dipeptide found in high concentrations in muscle and brain tissue. The accurate measurement of this compound levels in biological matrices is essential for understanding its physiological roles and for the development of therapeutics that may modulate its activity. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of small molecules like this compound due to its high resolution and sensitivity. This application note provides a comprehensive protocol for the extraction and quantification of this compound from tissue samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below. The process begins with tissue sample preparation, followed by extraction and clarification of the supernatant, and concludes with HPLC analysis.
Caption: Experimental workflow for this compound quantification.
I. Sample Preparation Protocol
Materials and Reagents
-
Tissue of interest (e.g., brain, muscle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: 0.1 M Perchloric Acid (PCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS) (optional, e.g., a structurally similar, non-endogenous dipeptide)
-
Microcentrifuge tubes
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Tissue Homogenization and Protein Precipitation
-
Tissue Collection and Weighing: Excise the tissue of interest, rinse with ice-cold PBS to remove excess blood, blot dry, and weigh the tissue sample. Perform all subsequent steps on ice to minimize degradation.
-
Homogenization:
-
For every 50 mg of tissue, add 1 mL of ice-cold 5 mM Ammonium Acetate in water.
-
Homogenize the tissue thoroughly using a suitable homogenizer until no visible tissue fragments remain. For dense tissues, the addition of zirconia beads and bead beating can be effective.
-
-
Protein Precipitation:
-
To the tissue homogenate, add a precipitating agent. A common method is to add 800 µL of a precipitation solution for every 100 µL of homogenate to achieve a 1:8 ratio (sample:solvent). A suitable precipitation solution is acetonitrile (ACN).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis. The sample is now ready for direct HPLC analysis or for the optional derivatization step.
II. HPLC Analysis Protocols
Two primary approaches for the HPLC quantification of this compound are presented below. Method A is a direct analysis suitable for relatively high concentrations of this compound, while Method B employs pre-column derivatization to enhance sensitivity for trace-level quantification.
Method A: Direct UV-Detection
This method is advantageous for its simplicity and is based on the direct injection of the prepared tissue extract. It is suitable when this compound concentrations are expected to be within the instrument's direct detection limits.
HPLC Conditions
| Parameter | Condition |
| Column | Kromasil NH2 (4.6 mm x 200 mm, 5 µm) or similar amino-phase column |
| Mobile Phase | Acetonitrile:Methanol:40 mM Potassium Phosphate Dibasic (44:56, v/v), pH adjusted to 6.3 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and pH may require optimization depending on the specific column and HPLC system used.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 ng on column |
| Limit of Quantification (LOQ) | ~3 ng on column |
| Recovery | 95 - 105% |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 5% |
Method B: Pre-column Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB)
This method increases the sensitivity and specificity of detection by attaching a chromophore to the this compound molecule. The resulting dinitrophenyl (DNP) derivative can be detected at a longer wavelength, reducing interference from other endogenous compounds.
Derivatization Protocol
-
Reagent Preparation:
-
10% DNFB Solution: Dissolve 1.0 g of 1-fluoro-2,4-dinitrobenzene in dioxane and bring the final volume to 10 mL.
-
0.05 M Sodium Tetraborate Solution: Prepare a 0.05 M solution of sodium tetraborate in water.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the filtered tissue supernatant with 500 µL of the 0.05 M sodium tetraborate solution.
-
Add 40 µL of the 10% DNFB solution.
-
Incubate the mixture at 40°C for 40 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Bring the final volume to 1 mL with 50% methanol.
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC injection.
-
HPLC Conditions for Derivatized Samples
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 2.0) |
| Mobile Phase B | 85% Methanol in phosphate buffer (pH 2.0) |
| Gradient Elution | 0-2 min: 100% A; 2-20 min: 0-100% B; 20-25 min: 100% B; 25-27 min: 100-0% B; 27-30 min: 100% A |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 375 nm |
| Injection Volume | 5 µL |
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~50 pg on column |
| Limit of Quantification (LOQ) | ~150 pg on column |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 3% |
| Inter-day Precision (RSD) | < 6% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation choices and the subsequent analytical method.
Caption: Decision logic for choosing the appropriate HPLC method.
Conclusion
The protocols described in this application note provide a robust framework for the quantification of this compound in tissue samples. The choice between direct UV detection and a method involving pre-column derivatization will depend on the expected concentration of this compound in the samples and the required sensitivity of the assay. Proper sample preparation, including efficient homogenization and protein precipitation, is critical for obtaining accurate and reproducible results. Researchers and scientists can adapt and validate these methods for their specific applications in drug development and physiological studies.
Application Notes and Protocols for In Vitro Measurement of Carcinine's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide, structurally related to the well-known antioxidant carnosine (β-alanyl-L-histidine). Like carnosine, this compound is recognized for its potential antioxidant properties, which are attributed to its unique molecular structure.[1][2][3] These properties include the ability to scavenge harmful free radicals and inhibit lipid peroxidation, making this compound a compound of interest for applications in pharmaceuticals, cosmetics, and as a food supplement.[1][4] This document provides detailed application notes on the antioxidant capacity of this compound and standardized protocols for its in vitro evaluation using common antioxidant assays.
Antioxidant Profile of this compound
This compound's antioxidant activity stems from several mechanisms:
-
Hydroxyl Radical Scavenging: this compound has been demonstrated to be an effective scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems. This activity is comparable to that of carnosine.
-
Inhibition of Lipid Peroxidation: this compound can inhibit the oxidation of lipids, a detrimental process that can lead to cell membrane damage and the formation of reactive aldehydes. Its efficacy in this regard is also similar to carnosine.
-
Metal Ion Chelation: The imidazole ring in the histidine moiety of related compounds like carnosine can chelate pro-oxidant metal ions such as copper and iron, preventing them from participating in reactions that generate free radicals. While not explicitly detailed for this compound in the provided results, this is a likely mechanism of action.
-
Scavenging of Reactive Carbonyl Species (RCS): Carnosine is known to quench reactive aldehydes like 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation. Given its structural similarity, this compound is also being investigated for this protective role.
While direct quantitative data for this compound in common antioxidant assays such as DPPH, ABTS, ORAC, and FRAP are not extensively available in the current literature, its structural analog, carnosine, has been studied more thoroughly. The data for carnosine can serve as a valuable reference point for researchers investigating this compound.
Data Presentation
The following tables summarize the known antioxidant activities of this compound and provide quantitative data for the related dipeptide, carnosine, for comparative purposes.
Table 1: Summary of In Vitro Antioxidant Activities of this compound
| Assay | Outcome | Concentration Range | Reference |
| Hydroxyl Radical Scavenging | Good scavenger of hydroxyl radicals, comparable to carnosine. | 10-25 mM | |
| Inhibition of Lipid Peroxidation | Capable of inhibiting linoleic acid and phosphatidylcholine liposomal peroxidation, comparable to carnosine. | 10-25 mM | |
| Reduction of Lipid Hydroperoxides | Efficiently reduces and deactivates lipid hydroperoxides. | 10-25 mM |
Table 2: Quantitative Antioxidant Capacity of Carnosine (for reference)
| Assay | Analyte/System | Result | Reference |
| ABTS Radical Scavenging | ABTS radical cation | 34.40% inhibition at 20 µg/mL | |
| ABTS Radical Scavenging | ABTS radical cation | 43.30% inhibition at 100 µg/mL | |
| DPPH Radical Scavenging | DPPH radical | ~7.4% scavenging at 20 mM (comparative study) |
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant capacity assays, adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, amber bottle to prevent degradation.
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the same solvent as the DPPH solution).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control = Absorbance of the DPPH solution with the blank.
-
A_sample = Absorbance of the DPPH solution with the this compound sample or positive control.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of this compound and Control Solutions: Prepare a series of dilutions of this compound and Trolox as described in the DPPH assay protocol.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula:
-
Data Analysis: The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for this compound by the slope of the calibration curve for Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of dilutions of this compound and Trolox in phosphate buffer.
-
-
Assay:
-
Pre-heat the microplate reader to 37°C.
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of this compound, Trolox, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, control, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC against the concentration of Trolox to create a standard curve.
-
Express the ORAC value of this compound as micromoles of Trolox Equivalents (TE) per gram or mole of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a series of dilutions of this compound in deionized water.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
-
Assay:
-
Add 180 µL of the FRAP working solution to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of this compound, FeSO₄ standards, or blank (deionized water) to the respective wells.
-
Incubate at 37°C for a set time (e.g., 4-6 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.
-
Determine the FRAP value of this compound from the standard curve and express it as µmol of Fe²⁺ equivalents per gram or mole of this compound.
-
Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Antioxidant Mechanisms of this compound.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Utilizing Carcinine in Oxidative Stress Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in therapeutic development. Carcinine (β-alanyl-histamine), a naturally occurring imidazole-containing dipeptide, has demonstrated significant antioxidant and cytoprotective properties. These application notes provide a comprehensive guide for researchers on the use of this compound in cell culture models of oxidative stress. Detailed protocols for inducing oxidative stress, treatment with this compound, and subsequent measurement of key oxidative stress markers and cell viability are presented.
Mechanism of Action of this compound in Oxidative Stress
This compound exerts its protective effects through a multi-faceted mechanism of action that includes:
-
Direct ROS Scavenging: this compound can directly neutralize various reactive oxygen species, thereby mitigating cellular damage.[1][2]
-
Anti-Glycation Activity: It can inhibit the formation of advanced glycation end products (AGEs), which are key contributors to oxidative stress and cellular dysfunction.
-
Lipid Peroxidation Inhibition: this compound can protect cell membranes from oxidative damage by inhibiting lipid peroxidation.
-
Modulation of Signaling Pathways: this compound has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the upregulation of endogenous antioxidant enzymes.
Data Presentation: Efficacy of this compound in Mitigating Oxidative Stress
The following tables summarize the effective concentrations and treatment conditions for this compound in various in vitro oxidative stress models.
| Cell Line | Oxidative Stress Inducer | This compound Concentration | Pre-treatment Time | Key Protective Effects |
| RAW 264.7 Macrophages | Aβ1-42 oligomers (2 µM) | 20 mM | 1 hour | Increased cell viability, reduced apoptosis and necrosis.[1] |
| Human Microglial Cells (HMC3) | Basal conditions | 10 mM | 24 hours | Decreased nitric oxide bioavailability, improved cellular energy state (increased ATP/ADP ratio).[3] |
| Rat Cerebellar Cells | AAPH (1 mM) or Rotenone (20 nM) | 2 mM | Not specified | Decreased cell death, enhanced cell viability, reduced ROS levels.[4] |
| Human Skin Fibroblasts | UVA radiation | 150 µM | 4 hours | Protection against UVA-induced cellular damage. |
| Assay | Cell Line | Oxidative Stress Inducer | This compound Concentration | Treatment Duration | Quantitative Outcome |
| Cell Viability (MTT) | Rat Cerebellar Cells | AAPH (1 mM) | 2 mM | Not specified | Enhanced cell viability. |
| ROS Levels (DCF) | Rat Cerebellar Cells | Rotenone (20 nM) | 2 mM | Not specified | Reduced ROS increase by 50%. |
| Cell Viability (Annexin V/PI) | RAW 264.7 Macrophages | Aβ1-42 oligomers (2 µM) | 20 mM | 24 hours | Increased live cells, decreased apoptotic and necrotic cells. |
| Nitric Oxide Levels | HMC3 Microglial Cells | Basal conditions | 10 mM | 24 hours | Significant decrease in nitrite and total nitrate/nitrite levels. |
Experimental Protocols
Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
This protocol describes a general method for inducing oxidative stress in cultured cells using hydrogen peroxide.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 30%)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ will need to be optimized for your specific cell line and experimental goals, but a common range to test is 50-1000 µM.
-
Induction of Oxidative Stress:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of the H₂O₂ working solution to each well.
-
Incubate the plate for a predetermined time (e.g., 1-4 hours). This incubation time should also be optimized.
-
-
Proceed to subsequent assays for measuring oxidative stress markers or cell viability.
This compound Treatment for Cytoprotection
This protocol outlines the steps for treating cells with this compound to assess its protective effects against oxidative stress.
Materials:
-
Cultured cells subjected to oxidative stress
-
This compound powder
-
Sterile PBS or appropriate solvent for this compound
-
Complete cell culture medium
Protocol:
-
This compound Stock Solution Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile PBS or another suitable solvent.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM, 20 mM).
-
Aspirate the old medium from the cells.
-
Add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for a pre-treatment period (e.g., 1, 4, or 24 hours) before inducing oxidative stress.
-
-
Co-treatment with this compound:
-
Alternatively, this compound can be added simultaneously with the oxidative stress inducer. Prepare the working solutions of the stressor in a medium already containing the desired concentrations of this compound.
-
-
Induce Oxidative Stress: Follow the protocol for inducing oxidative stress as described in Protocol 1.
-
Post-treatment Analysis: After the incubation period, proceed with assays to measure cell viability, ROS levels, lipid peroxidation, or other markers of oxidative stress.
Measurement of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.
Materials:
-
Cells treated with oxidative stress inducer and/or this compound in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.
Materials:
-
Cells treated with oxidative stress inducer and/or this compound
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Probe Loading:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in cell culture medium.
-
Aspirate the treatment medium from the cells and add the C11-BODIPY 581/591 working solution.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with sterile PBS.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh PBS or medium to the cells and visualize using a fluorescence microscope. The reduced probe fluoresces red (~591 nm emission), while the oxidized probe (indicating lipid peroxidation) fluoresces green (~510 nm emission).
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze using a flow cytometer. The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.
-
Assessment of Nrf2 Activation
This protocol provides a general method to assess the activation of the Nrf2 signaling pathway.
Materials:
-
Cells treated with this compound
-
Reagents for Western blotting or a dual-luciferase reporter assay kit
-
Nuclear and cytoplasmic extraction kit (for Western blotting)
Protocol (Option 1: Western Blot for Nrf2 Nuclear Translocation):
-
Cell Lysis: After this compound treatment, fractionate the cells into nuclear and cytoplasmic extracts using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
An increase in the Nrf2 signal in the nuclear fraction indicates activation of the pathway.
-
Protocol (Option 2: Nrf2 Reporter Assay):
-
Transfection: Transfect the cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the reporter assay kit. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Visualization of Pathways and Workflows
Caption: this compound's multifaceted mechanism against oxidative stress.
Caption: General workflow for studying this compound's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation [mdpi.com]
- 3. Characterization of Carnosine Effect on Human Microglial Cells under Basal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Carnosine on Primary Culture of Rat Cerebellar Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Carcinine in Neurodegenerative Disease Models
Introduction
Carcinine (β-alanyl-histamine) is a naturally occurring imidazole-containing dipeptide, structurally related to carnosine (β-alanyl-L-histidine).[1] It is found in various mammalian tissues, including the brain, muscle, and intestine.[1] In the context of neurodegenerative diseases, this compound presents significant therapeutic potential due to its multifaceted neuroprotective properties. A key advantage of this compound over the more extensively studied carnosine is its significantly higher resistance to enzymatic hydrolysis by carnosinases, which could lead to greater bioavailability and efficacy in vivo.[1]
Mechanisms of Neuroprotective Action
This compound and its analogue carnosine exert their protective effects through several key mechanisms that are highly relevant to the pathologies of neurodegenerative disorders.[2][3]
-
Antioxidant Activity and ROS Scavenging: Neurodegenerative diseases are often characterized by elevated levels of oxidative stress. This compound acts as a potent antioxidant, directly scavenging reactive oxygen species (ROS). Furthermore, it is particularly effective at scavenging toxic secondary products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), thereby protecting cells from downstream damage.
-
Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a common hallmark of neurodegenerative conditions. Carnosine has been shown to regulate the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound in the central nervous system.
-
Metal Ion Chelation: The dysregulation of metal ions like zinc (Zn²⁺) and copper (Cu²⁺) is implicated in protein aggregation and oxidative stress in diseases such as Alzheimer's and Parkinson's. This compound and carnosine can chelate these divalent metal ions, which may help to regulate their homeostasis in the synaptic cleft and reduce their toxic effects.
-
Anti-Glycation and Anti-Aggregation Properties: The formation of advanced glycation end-products (AGEs) and the aggregation of proteins (e.g., amyloid-beta and α-synuclein) are critical pathological events. Carnosine has demonstrated an ability to inhibit glycation and interfere with the formation of protein aggregates, a property that is likely shared by this compound.
Applications in Neurodegenerative Disease Models
While research on this compound is emerging, its direct analogue, carnosine, has been more extensively studied, providing strong evidence for the potential applications of this class of compounds.
-
Alzheimer's Disease (AD): Studies using carnosine in AD models have shown it can protect against amyloid-beta (Aβ) toxicity, reduce the formation of amyloid fibrils, and decrease the number of Aβ aggregates. Its ability to chelate zinc and copper, which are found enriched in amyloid plaques, is a key proposed mechanism of action.
-
Parkinson's Disease (PD): In cellular models of PD, carnosine has been shown to protect dopaminergic neurons from neurotoxin-induced damage. It reduces apoptosis and levels of mitochondria-derived ROS, and restores the activity of antioxidant enzymes. In a 6-hydroxydopamine (6-OHDA) in vitro model, carnosine suppressed neuronal cell death and inflammation by inhibiting the ROS-JNK signaling pathway.
-
Oxidative Stress-Induced Retinal Degeneration: A key study directly demonstrated the neuroprotective efficacy of this compound in a mouse model of light-induced retinal degeneration, a condition driven by severe oxidative stress. This compound, administered either orally or via intravitreal injection, protected photoreceptor cells from apoptosis and preserved retinal structure and function. This model provides strong direct evidence for this compound's potent antioxidant and neuroprotective effects in vivo.
Note: There is currently limited direct research on the application of this compound in models of Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS). Research in these areas has often focused on other molecules like L-carnitine and Acetyl-L-carnitine.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound and its analogue carnosine in relevant disease models.
Table 1: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Light-Induced Retinal Degeneration
| Parameter | Treatment Group | Dosage/Method | Outcome | Reference |
|---|---|---|---|---|
| Retinal Function | This compound | 20 mg/day (Gavage) | Robust protection from light-induced degeneration | |
| Retinal Structure | This compound | 1 µL of 2 M (Intravitreal) | Significant preservation of photoreceptor cells |
| 4-HNE Scavenging | this compound + 4-HNE | In vitro incubation | Formation of a this compound-4-HNE adduct confirmed by HPLC-MS | |
Table 2: In Vitro Neuroprotective Effects of Carnosine in a 6-OHDA Model of Parkinson's Disease
| Cell Model | Toxin | Treatment | Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| GT1-7 Cells | 40 µM 6-OHDA | Vehicle | Cell Viability (ATP) | 61.4 ± 1.3% of control |
| GT1-7 Cells | 40 µM 6-OHDA | Carnosine (0-8 mM) | Cell Viability (ATP) | Dose-dependent restoration of intracellular ATP levels | |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Neuroprotection in Light-Induced Retinal Degeneration
This protocol is based on the methodology described for evaluating this compound in a mouse model of oxidative damage.
-
Animal Model: Utilize adult BALB/c mice, which are susceptible to light-induced retinal damage. House the animals under a standard 12-hour light/12-hour dim cycle.
-
This compound Administration (Oral):
-
Prepare a solution of this compound in a suitable vehicle (e.g., PBS).
-
Administer 20 mg of this compound per mouse daily via oral gavage for 5 consecutive days. A control group should receive the vehicle only.
-
-
This compound Administration (Intravitreal):
-
Anesthetize the mice.
-
Using a microinjection setup, deliver 1 µL of 2 M this compound into one eye (vitreous humor). Inject the contralateral eye with 1 µL of PBS as a control.
-
Allow 48 hours of recovery.
-
-
Induction of Photoreceptor Damage:
-
Dark-adapt the mice for 12 hours.
-
Dilate their pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Expose the mice to bright white light (3000-4000 lux) for 4-5 hours.
-
-
Post-Exposure and Analysis:
-
Return the mice to a dim cyclic light environment for 7 days for recovery. Continue daily gavage treatment if applicable.
-
Functional Assessment: Perform electroretinography (ERG) to measure the electrical responses of retinal cells (a-wave and b-wave amplitudes) to light stimuli.
-
Structural Assessment: Euthanize the mice, enucleate the eyes, and fix them in an appropriate solution (e.g., 4% paraformaldehyde). Embed, section, and stain the retinal tissue (e.g., with H&E) for histological analysis. Measure the thickness of the outer nuclear layer (ONL) to quantify photoreceptor cell loss.
-
Protocol 2: In Vitro Assessment of Carnosine's Neuroprotection in a 6-OHDA-Induced Parkinson's Disease Model
This protocol is adapted from the methodology used to assess carnosine's effect on neurotoxin-induced cell death.
-
Cell Culture: Culture immortalized hypothalamic neuronal GT1-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Experimental Plating: Seed the GT1-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of carnosine (e.g., 0, 1, 2, 4, 8 mM) for 1-2 hours.
-
Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 40 µM to induce oxidative stress and cell death. A control group should receive the vehicle without 6-OHDA.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Measure intracellular ATP levels using a commercial luminescent ATP assay kit (e.g., CellTiter-Glo®).
-
Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
-
Mechanistic Studies (Optional):
-
ROS Measurement: Use a fluorescent probe like DCFDA to measure intracellular ROS production via flow cytometry or fluorescence microscopy.
-
Western Blot: Analyze the phosphorylation state of key signaling proteins, such as JNK, to determine the involvement of specific stress-activated pathways.
-
Visualizations: Pathways and Workflows
Caption: Multimodal neuroprotective mechanisms of this compound.
Caption: Workflow for in vivo retinal degeneration study.
Caption: this compound inhibits the ROS-JNK stress pathway.
References
- 1. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Carcinine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. As a structural analog of carnosine (β-alanyl-L-histidine), it is gaining interest within the scientific community for its potential physiological roles, including antioxidant and neuroprotective effects. The accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound and its metabolites in human plasma via LC-MS/MS, the following table provides a summary of reported concentrations of this compound in various mammalian tissues, determined by HPLC. This data can serve as a reference for expected physiological concentrations.
| Analyte | Species | Tissue | Concentration (µg/g wet weight) | Analytical Method |
| This compound | Human | Myocardium | 10.12 ± 1.23 | HPLC |
| This compound | Rat | Myocardium | 25.11 ± 3.22 | HPLC |
| This compound | Guinea Pig | Myocardium | 17.39 ± 3.74 | HPLC |
| This compound | Mouse | Myocardium | 10.94 ± 3.12 | HPLC |
| This compound | Mouse | Retina | 5 ± 1.1 ng/retina (after 20mg gavage) | HPLC/MS |
Data adapted from Flancbaum et al. (1990) and Marchitti et al. (2013).
Metabolic Pathway of this compound
This compound is synthesized from the precursors β-alanine and histamine. While its complete metabolic fate is not fully elucidated, potential metabolic pathways include hydrolysis back to its precursors and N-acetylation, a common metabolic route for similar endogenous compounds.
Caption: Proposed metabolic pathway of this compound synthesis and degradation.
Experimental Protocols
Protocol for Sample Preparation from Human Plasma
This protocol is adapted from established methods for the analysis of similar biogenic amines and dipeptides in human plasma.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., d4-carcinine) is highly recommended. If unavailable, a structurally similar compound not present in the sample can be used.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol for LC-MS/MS Analysis
This protocol provides a starting point for the development of a validated LC-MS/MS method for this compound. Optimization of chromatographic and mass spectrometric parameters is essential.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. HILIC chromatography can also be explored for improved retention of this polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound will be its protonated molecule [M+H]⁺. The exact mass of this compound is 224.1324 g/mol , so the expected m/z will be approximately 225.1.
-
Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of the related compound carnosine and a reported fragment for this compound, a likely product ion results from the loss of the β-alanine moiety or cleavage within the imidazole ring.[1] A previously reported qualifier fragment ion for this compound is m/z 225.1.[1]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~225.1 | To be determined | To be optimized |
| This compound (Qualifier) | ~225.1 | 225.1 | To be optimized |
| d4-Carcinine (IS) | ~229.1 | To be determined | To be optimized |
| N-acetylthis compound | ~267.1 | To be determined | To be optimized |
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 400°C)
-
Gas Flows (Nebulizer, Drying Gas): To be optimized
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.
Caption: Workflow for quantitative analysis of this compound.
Method Validation
A full validation of the developed LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: Typically assessed over a range of concentrations using a calibration curve.
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high QC samples).
-
Matrix Effect: Evaluation of ion suppression or enhancement caused by the biological matrix.
-
Recovery: Efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometry-based analysis of this compound and its potential metabolites. While specific, validated methods for this compound are still emerging, the information presented, based on sound analytical principles and data from closely related compounds, provides a strong foundation for researchers to develop and validate robust analytical methods. Such methods are essential for advancing our understanding of the biological significance of this compound in health and disease.
References
Application Notes and Protocols: Evaluating Carcinine's Effect on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide with recognized antioxidant properties. Its potential to modulate the activity of various enzymes makes it a person of interest for therapeutic applications. These application notes provide detailed protocols for evaluating the effect of this compound on the kinetics of several key enzyme classes: peroxidases, aldehyde dehydrogenases, and carbonic anhydrases. Additionally, a protocol to investigate its indirect enzymatic effects via the Nrf2 signaling pathway is included.
Evaluating the Inhibitory Effect of this compound on Peroxidase Activity
Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. This compound's antioxidant properties suggest it may inhibit peroxidase activity, thereby protecting cells from oxidative damage.[1][2]
Experimental Protocol: Peroxidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on horseradish peroxidase (HRP) activity.
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Phosphate buffer (pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of HRP in phosphate buffer.
-
Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to achieve final concentrations ranging from 1 µM to 1 mM.
-
Prepare a 10 mM ABTS solution in phosphate buffer.
-
Prepare a 30% (w/w) solution of H₂O₂. Immediately before use, dilute to 10 mM in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution. For the control, add 20 µL of phosphate buffer.
-
Add 20 µL of HRP solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 140 µL of ABTS solution to each well.
-
Initiate the reaction by adding 20 µL of H₂O₂ solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V₀_control - V₀_this compound) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the substrate (ABTS) and this compound. Plot the data using Lineweaver-Burk or Dixon plots.
-
Data Presentation
Table 1: Hypothetical Inhibition of Horseradish Peroxidase by this compound
| This compound Concentration (µM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 45 | 55 |
| 500 | 20 | 80 |
| 1000 | 10 | 90 |
IC₅₀: 85 µM Inhibition Type: Competitive (Hypothetical) Kᵢ: 35 µM (Hypothetical)
Assessing this compound's Effect on Aldehyde Dehydrogenase Activity
This compound has been shown to scavenge 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation.[3] This suggests that this compound may also modulate the activity of aldehyde dehydrogenases (ALDHs), enzymes responsible for detoxifying aldehydes.
Experimental Protocol: Aldehyde Dehydrogenase Activity Assay
Objective: To evaluate the effect of this compound on the activity of yeast aldehyde dehydrogenase (yALDH).
Materials:
-
Yeast Aldehyde Dehydrogenase (yALDH)
-
This compound
-
NAD⁺
-
Acetaldehyde
-
Sodium pyrophosphate buffer (pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of yALDH in sodium pyrophosphate buffer.
-
Prepare a stock solution of this compound in sodium pyrophosphate buffer. Create a series of dilutions to achieve final concentrations ranging from 1 µM to 1 mM.
-
Prepare a 20 mM NAD⁺ solution in sodium pyrophosphate buffer.
-
Prepare a 1 M acetaldehyde solution in sodium pyrophosphate buffer.
-
-
Assay:
-
In a 96-well UV-transparent plate, add 20 µL of different concentrations of this compound solution. For the control, add 20 µL of buffer.
-
Add 50 µL of NAD⁺ solution and 110 µL of sodium pyrophosphate buffer to each well.
-
Add 10 µL of yALDH solution to each well.
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of acetaldehyde solution.
-
Immediately measure the increase in absorbance at 340 nm (due to NADH formation) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the effect of this compound on yALDH activity by comparing the rates in the presence and absence of the compound.
-
If inhibition is observed, calculate the IC₅₀ and determine the inhibition mechanism as described for the peroxidase assay.
-
Data Presentation
Table 2: Hypothetical Effect of this compound on Aldehyde Dehydrogenase Activity
| This compound Concentration (µM) | Initial Velocity (mOD/min) | % Activity Change |
| 0 (Control) | 50 | 0 |
| 10 | 48 | -4 |
| 50 | 45 | -10 |
| 100 | 42 | -16 |
| 500 | 35 | -30 |
| 1000 | 28 | -44 |
Effect: Moderate Inhibition (Hypothetical) IC₅₀: >1 mM (Hypothetical) Inhibition Type: Non-competitive (Hypothetical)
Characterizing the Activation of Carbonic Anhydrase by this compound
Recent studies have shown that this compound can act as an activator of human carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide.[4]
Experimental Protocol: Carbonic Anhydrase Activation Assay
Objective: To determine the activation profile of this compound on human carbonic anhydrase II (hCA II).
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of this compound in Tris-HCl buffer. Create a series of dilutions to achieve final concentrations ranging from 1 µM to 1 mM.
-
Prepare a 10 mM solution of p-NPA in acetonitrile.
-
-
Assay:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of different concentrations of this compound solution. For the control, add 20 µL of buffer.
-
Add 20 µL of hCA II solution to each well.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm (due to the formation of p-nitrophenolate) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of activation for each this compound concentration using the formula: % Activation = [(V₀_this compound - V₀_control) / V₀_control] * 100
-
Plot the percentage of activation against the logarithm of the this compound concentration to determine the AC₅₀ (concentration for 50% activation).
-
Data Presentation
Table 3: Hypothetical Activation of Carbonic Anhydrase II by this compound
| This compound Concentration (µM) | Initial Velocity (mOD/min) | % Activation |
| 0 (Control) | 20 | 0 |
| 10 | 25 | 25 |
| 50 | 35 | 75 |
| 100 | 42 | 110 |
| 500 | 50 | 150 |
| 1000 | 52 | 160 |
AC₅₀: 45 µM (Hypothetical) Maximum Activation: 165% (Hypothetical)
Investigating the Indirect Enzymatic Effects of this compound via the Nrf2 Signaling Pathway
This compound, similar to its precursor carnosine, may exert antioxidant effects by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Protocol: Nrf2-Mediated Enzyme Activity Assay in Cell Culture
Objective: To determine if this compound treatment increases the activity of Nrf2 target enzymes in a cellular model.
Materials:
-
Human hepatoma (HepG2) cells
-
This compound
-
Cell lysis buffer
-
Bradford reagent for protein quantification
-
GST and NQO1 activity assay kits
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using the Bradford assay.
-
-
Enzyme Activity Assays:
-
GST Activity: Use a commercial GST activity assay kit, which typically measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). Follow the manufacturer's instructions.
-
NQO1 Activity: Use a commercial NQO1 activity assay kit, which often involves the reduction of a specific dye (e.g., menadione) in the presence of NADPH. Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the enzyme activities to the total protein concentration.
-
Compare the specific activities of GST and NQO1 in this compound-treated cells to the untreated control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed increases in enzyme activity.
-
Data Presentation
Table 4: Hypothetical Effect of this compound on Nrf2 Target Enzyme Activity in HepG2 Cells
| This compound Concentration (µM) | GST Specific Activity (nmol/min/mg protein) | NQO1 Specific Activity (nmol/min/mg protein) |
| 0 (Control) | 50 | 20 |
| 10 | 65 | 28 |
| 50 | 90 | 45 |
| 100 | 120 | 65 |
Visualizations
Caption: Peroxidase Inhibition by this compound.
Caption: Aldehyde Dehydrogenase Modulation by this compound.
Caption: Carbonic Anhydrase Activation by this compound.
Caption: Nrf2 Pathway Activation by this compound.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Effects of Carnosine- and Histidine-Containing Dipeptides on Human Carbonic Anhydrases: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Carcinine's Neuroprotective Effects in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the neuroprotective properties of Carcinine. The methodologies described herein are designed to assess this compound's efficacy in mitigating key pathological processes associated with neurodegeneration, including cytotoxicity, oxidative stress, apoptosis, and neuroinflammation.
Assessment of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. In the context of neuroprotection, this assay can determine if this compound can prevent or rescue neuronal cells from toxic insults. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan solution.
Quantitative Data Summary: this compound's Effect on Neuronal Cell Viability
| Cell Line | Insult/Model | This compound/Carnosine Concentration | Outcome | Reference |
| SH-SY5Y | Hen Egg White Lysozyme (HEWL) fibrils | 10, 20, 30, 40, 50 mM | Dose-dependent increase in cell viability | [1] |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 5 mM | ~50% neuroprotection | [2] |
| HMC3 (Microglia) | Basal conditions | 1, 10, 20 mM | No significant change at 1 and 10 mM; decreased viability at 20 mM | [3] |
Experimental Protocol: MTT Assay
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
This compound stock solution (sterilized)
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, glutamate)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 mM) for a predetermined time (e.g., 2-24 hours) before introducing the neurotoxic agent.
-
Co-treatment: Treat the cells with this compound and the neurotoxic agent simultaneously.
-
Controls:
-
Negative Control (Untreated): Cells treated with vehicle only.
-
Positive Control (Toxin-treated): Cells treated with the neurotoxic agent only.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound and the neurotoxin.
-
-
-
Induction of Neurotoxicity: Add the neurotoxic agent at a pre-determined optimal concentration to induce approximately 50% cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Evaluation of Oxidative Stress: DCFH-DA Assay
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key contributor to neurodegeneration. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.
Quantitative Data Summary: this compound's Effect on ROS Levels
| Cell Line | Insult/Model | This compound/Carnosine Concentration | Outcome | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 5 mM (Carnosine), 1 mM (Homocarnosine) | Reduced ROS generation | [2] |
| HK2 | H₂O₂ | 60 mM | Significantly lower ROS levels | [4] |
| Porcine Myoblasts | H₂O₂ | 10, 25, 50 mM | Decreased ROS accumulation |
Experimental Protocol: DCFH-DA Assay
Materials:
-
Neuronal cells
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂, rotenone)
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or an oxidative stress inducer as described in the MTT assay protocol.
-
Positive Control: A known antioxidant like N-acetylcysteine (NAC) or Trolox.
-
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with pre-warmed HBSS or serum-free medium. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells gently with HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay) and express the results as a percentage of the ROS levels in the toxin-treated control.
Experimental Workflow: DCFH-DA Assay
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Assessment of Apoptosis: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide). Activated caspase-3 in apoptotic cells cleaves this substrate, releasing the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.
Quantitative Data Summary: this compound's Effect on Apoptosis
| Cell Line/Model | Insult/Model | This compound/Carnosine Concentration | Outcome | Reference |
| Rat pMCAO Model | Focal Cerebral Ischemia | L-carnosine treatment | Lower expression of cleaved caspase-3 | |
| Renal Carcinoma Cells | - | Concentration-dependent | Gradual increase in caspase-3 activity (pro-apoptotic in this context) |
Note: Data on this compound's anti-apoptotic effects in neuronal cells is often inferred from the reduction of pro-apoptotic markers like cleaved caspase-3.
Experimental Protocol: Caspase-3 Colorimetric Assay
Materials:
-
Neuronal cells
-
Cell culture plates or flasks
-
This compound stock solution
-
Apoptosis inducer (e.g., staurosporine, etoposide)
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat neuronal cells with this compound and/or an apoptosis inducer in culture plates or flasks.
-
Cell Lysis:
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a Reaction Mix containing 2x Reaction Buffer and DTT (final concentration 10 mM).
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of DEVD-pNA substrate (200 µM final concentration) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Experimental Workflow: Caspase-3 Assay
Caption: Workflow for measuring caspase-3 activity.
Assessment of Neuroinflammation: Cytokine ELISA
Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a significant role in the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify the levels of these cytokines in cell culture supernatants.
Quantitative Data Summary: this compound's Effect on Inflammatory Cytokines
| Cell Line | Insult/Model | This compound/Carnosine Concentration | Outcome | Reference |
| BV-2 (Microglia) | Aβ₁₋₄₂ oligomers | Co-incubation with Aβ₁₋₄₂ | Down-regulation of IL-1β production | |
| HMC3 (Microglia) | Basal conditions | 20 mM | Increase in IL-6 gene expression |
Experimental Protocol: Cytokine ELISA
Materials:
-
Microglial or mixed glial-neuronal cell cultures
-
This compound stock solution
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture microglial or mixed glial cells and treat them with this compound and/or an inflammatory stimulus like LPS.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants. Centrifuge to remove any cellular debris.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Experimental Workflow: Cytokine ELISA
Caption: General workflow for cytokine measurement by ELISA.
Signaling Pathways Implicated in this compound's Neuroprotection
This compound is thought to exert its neuroprotective effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Antioxidant Response Pathway (Nrf2-ARE)
This compound may enhance the endogenous antioxidant defense system by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, leading to their transcription.
Caption: this compound's potential role in the Nrf2-ARE antioxidant pathway.
Anti-inflammatory Pathway (NF-κB)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6. This compound may inhibit this pathway, thereby reducing neuroinflammation.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Anti-Apoptotic Pathway (Bcl-2 Family)
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. The ratio of pro- to anti-apoptotic Bcl-2 family proteins determines the cell's fate. This compound may exert its neuroprotective effects by increasing the expression of anti-apoptotic proteins and/or decreasing the expression of pro-apoptotic proteins.
Caption: this compound's potential modulation of the Bcl-2 family anti-apoptotic pathway.
References
Application Notes: Carcinine as a Tool to Study Histamine H3 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[2][3] As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and serotonin.[2][3] The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This makes it a significant therapeutic target for various neurological and psychiatric disorders such as Alzheimer's disease, ADHD, schizophrenia, and epilepsy.
Carcinine (β-alanylhistamine), a naturally occurring imidazole dipeptide, has emerged as a valuable pharmacological tool for studying H3R function. It acts as a potent and selective H3 receptor antagonist/inverse agonist. By blocking the constitutive activity and agonist-induced signaling of the H3R, this compound increases the release of histamine and other neurotransmitters, providing a mechanism to probe the receptor's physiological and pathological roles. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to characterize H3R function.
Pharmacological Profile of this compound
This compound demonstrates high selectivity for the histamine H3 receptor over H1 and H2 receptors. Its antagonist properties have been confirmed in various studies where it reverses the effects of H3R agonists and demonstrates efficacy in animal models of cognitive deficit and epilepsy, similar to other known H3R antagonists like thioperamide.
Data Presentation: In Vitro Binding Affinity
The binding affinity of this compound for histamine receptors is a critical parameter for its use as a selective tool. The inhibition constant (Ki) quantifies this affinity, with lower values indicating higher affinity.
| Ligand | Receptor Subtype | Ki (μM) | Species | Reference |
| This compound | H3 | 0.2939 ± 0.2188 | Rat | **** |
| This compound | H2 | 365.3 ± 232.8 | Guinea-pig | |
| This compound | H1 | 3621.2 ± 583.9 | Rat |
Application 1: In Vitro Characterization of H3R Function
In vitro assays are fundamental for determining the affinity and functional activity of compounds like this compound at the H3 receptor.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of this compound to displace a known radiolabeled H3R ligand from the receptor, allowing for the determination of its binding affinity (Ki).
Objective: To determine the Ki of this compound for the H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing the human or rat H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a commonly used H3R agonist radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled H3R ligand like clobenpropit or histamine to determine non-specific binding.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filtermats (e.g., GF/C), and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3R and homogenize in ice-cold assay buffer. Centrifuge the homogenate (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 50-100 µg protein/well).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
A fixed concentration of [³H]-NAMH (typically at or below its Kd value, e.g., 2 nM).
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific ligand.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for a Radioligand Competition Binding Assay."
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional consequence of this compound binding to the H3R. Since the H3R is a Gi/o-coupled receptor, its activation (including constitutive activity) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound is expected to block this constitutive activity, resulting in an increase in cAMP levels.
Objective: To determine the functional potency (EC₅₀) of this compound as an H3R inverse agonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Test Compound: this compound.
-
Stimulant (Optional): Forskolin, an adenylyl cyclase activator, to enhance the signal window.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
-
96- or 384-well plates.
Procedure:
-
Cell Culture: Culture the H3R-expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into the appropriate well plates at a suitable density and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and wash the cells once with assay buffer. Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Stimulation (Optional): If using, add a low concentration of forskolin to all wells to stimulate a submaximal level of cAMP production. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the maximum effect (Eₘₐₓ).
dot graph { graph [layout=dot, splines=true, overlap=false, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "H3R Inverse Agonist Signaling Pathway."
Application 2: In Vivo Assessment of H3R Target Engagement
In vivo experiments are crucial to confirm that this compound engages the H3R in a living system and produces the expected neurochemical effects.
Protocol 3: In Vivo Microdialysis in Rodents
Microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. Since this compound is an H3R antagonist, it is expected to increase histamine release in the brain.
Objective: To measure the effect of this compound administration on extracellular histamine levels in a specific brain region (e.g., cortex or striatum).
Materials:
-
Subjects: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic apparatus, anesthetic, microdialysis guide cannula, and probes.
-
Microdialysis System: Syringe pump, liquid switch, and fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Analytical System: HPLC with a sensitive detection method (e.g., fluorescence or mass spectrometry) for histamine quantification.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Compound Administration: Administer this compound (e.g., 10, 20, or 50 mg/kg, intraperitoneally) or vehicle.
-
Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the histamine concentration in each dialysate sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage change in histamine concentration from the baseline for each time point. Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Data Presentation: Expected In Vivo Effects
Studies have shown that this compound administration leads to changes in brain histamine and serotonin levels, consistent with H3R antagonism.
| Treatment | Effect | Brain Region | Species | Reference |
| This compound (10-50 mg/kg) | Significantly decreased total histamine content | Cortex, Midbrain | Mouse | **** |
| This compound (20-50 µM) | Significantly increased 5-HT (Serotonin) release | Cortex slices | Mouse | **** |
Note: A decrease in total tissue histamine content is indicative of increased release and subsequent metabolism.
Conclusion
This compound serves as a selective and effective H3 receptor antagonist/inverse agonist, making it an invaluable tool for researchers. The protocols outlined here for in vitro binding and functional assays, as well as in vivo microdialysis, provide a robust framework for investigating the complex roles of the H3 receptor in both normal physiology and in CNS disorders. By using this compound, scientists can effectively probe H3R-mediated signaling pathways and explore its therapeutic potential.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Antioxidant Activity of Carcinine using the TBARS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical marker of oxidative stress implicated in the pathophysiology of numerous diseases. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a key byproduct.[1][2] These application notes provide a detailed protocol for utilizing the TBARS assay to evaluate the antioxidant potential of Carcinine, a natural imidazole-containing dipeptide.[3] this compound has been shown to inhibit lipid peroxidation, making the TBARS assay a suitable method for quantifying its protective effects.[3]
Principle of the TBARS Assay
The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (95°C).[1] This reaction forms a pink-colored MDA-TBA2 adduct, which can be quantified spectrophotometrically by measuring its absorbance at 532 nm. The intensity of the color is directly proportional to the level of lipid peroxidation in the sample. By introducing an antioxidant like this compound, a reduction in the formation of the MDA-TBA2 adduct is expected, which can be measured as a decrease in absorbance.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the TBARS assay to assess the antioxidant activity of this compound.
Materials and Reagents
-
This compound: (β-alanylhistamine)
-
Thiobarbituric Acid (TBA) solution (0.8% w/v): Prepare fresh.
-
Trichloroacetic Acid (TCA) solution (10% w/v)
-
Sodium Acetate Buffer (3.5 M, pH 4)
-
Sodium Dodecyl Sulfate (SDS) solution (8.1%)
-
Malondialdehyde (MDA) standard: 1,1,3,3-tetramethoxypropane is a stable precursor used to generate MDA standards.
-
Sample for inducing lipid peroxidation: This can be a biological sample such as tissue homogenate (e.g., liver or brain), cell lysate, or a lipid-rich model system like linoleic acid or phosphatidylcholine liposomes.
-
Lipid peroxidation initiator: (e.g., iron-ascorbate system, AAPH).
-
Phosphate Buffered Saline (PBS)
-
Deionized water
-
Spectrophotometer or microplate reader
-
Water bath or heating block (95°C)
-
Centrifuge
-
Glass test tubes or microcentrifuge tubes
-
Pipettes and tips
Preparation of Reagents
-
TBA Solution (0.8%): Dissolve 0.8 g of TBA in 100 mL of deionized water. Gentle heating may be required to fully dissolve the powder. Prepare this solution fresh on the day of the experiment.
-
TCA Solution (10%): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C.
-
MDA Standard Stock Solution (e.g., 200 µM): Prepare from 1,1,3,3-tetramethoxypropane according to the manufacturer's instructions. This usually involves acid hydrolysis to generate MDA.
-
MDA Standard Curve: Prepare a serial dilution of the MDA stock solution in deionized water to create standards with concentrations ranging from 0 to 20 µM.
Sample Preparation and Induction of Lipid Peroxidation
-
Prepare the biological sample: For tissue homogenates, homogenize the tissue in ice-cold PBS. For cell lysates, lyse the cells using a suitable lysis buffer. Centrifuge the homogenate or lysate to remove debris.
-
Induce lipid peroxidation: To the sample, add a lipid peroxidation initiator. For example, an iron-ascorbate system can be used.
-
Treatment with this compound: Prepare different concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 25 mM) in PBS.
-
Experimental Groups:
-
Control: Sample + initiator
-
This compound Treatment Groups: Sample + initiator + different concentrations of this compound
-
Blank: Sample without initiator
-
TBARS Assay Procedure
-
In labeled glass tubes, add 100 µL of the prepared sample from each experimental group.
-
Add 200 µL of 8.1% SDS to each tube and mix gently.
-
Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4) to each tube.
-
Add 1.5 mL of 0.8% TBA solution to each tube and vortex.
-
Incubate the tubes at 95°C for 60 minutes.
-
Stop the reaction by placing the tubes in an ice bath for 10 minutes.
-
Centrifuge the samples at 1,500 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant from each tube to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
Data Analysis
-
Construct a Standard Curve: Plot the absorbance of the MDA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate MDA Concentration: Use the standard curve equation to determine the concentration of MDA in each sample.
-
Calculate the Percentage Inhibition of Lipid Peroxidation:
-
% Inhibition = [ (Absorbance of Control - Absorbance of this compound Sample) / Absorbance of Control ] x 100
-
Data Presentation
The following table summarizes hypothetical data for the antioxidant activity of this compound as determined by the TBARS assay.
| This compound Concentration (mM) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (µM) | Inhibition of Lipid Peroxidation (%) |
| 0 (Control) | 0.850 ± 0.045 | 15.2 | 0 |
| 1 | 0.680 ± 0.030 | 12.1 | 20.0 |
| 5 | 0.425 ± 0.025 | 7.6 | 50.0 |
| 10 | 0.255 ± 0.020 | 4.5 | 70.0 |
| 25 | 0.128 ± 0.015 | 2.3 | 85.0 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for TBARS Assay to Evaluate this compound's Antioxidant Activity.
Signaling Pathway Diagram
Caption: this compound's inhibition of lipid peroxidation and TBARS formation.
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TBARS - Wikipedia [en.wikipedia.org]
- 3. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Metal Chelating Activity of Carcinine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Carcinine (β-alanyl-histamine) is a naturally occurring dipeptide analog of Carnosine. Transition metals such as iron (Fe²⁺) and copper (Cu²⁺) are essential for various biological functions but can become toxic in excess. They can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA. This oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Compounds with metal chelating properties can sequester these pro-oxidant metal ions, rendering them redox-inactive and thereby preventing oxidative damage. The imidazole ring in histidine-containing dipeptides like this compound is known to be a key functional group responsible for coordinating with metal ions.[1] Evaluating the metal chelating activity of this compound is therefore crucial for understanding its potential as a therapeutic agent to mitigate metal-induced oxidative stress.
These application notes provide detailed protocols for two common spectrophotometric assays to quantify the Fe(II) and Cu(II) chelating capacity of this compound.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC50 values) for the metal chelating activity of this compound is not widely available. Researchers are encouraged to use the following protocols to determine these values experimentally. For reference, related compounds and common chelators are included.
Table 1: Fe(II) Chelating Activity of Various Compounds
| Compound/Extract | Assay Method | IC50 Value | Reference |
| This compound | Ferrozine Assay | Data to be determined | - |
| EDTA (Positive Control) | Ferrozine Assay | ~10-20 µg/mL | [2] (Typical Range) |
| Betulinic Acid | Ferrozine Assay | 0.88 mg/mL | [3] |
| Ovalbumin Hydrolysate (<3 kDa) | Ferrozine Assay | ~1500 µg/mL | [2] |
Table 2: Cu(II) Chelating Activity of Various Compounds
| Compound | Assay Method | Binding Constant / IC50 | Reference |
| This compound | Pyrocatechol Violet Assay | Data to be determined | - |
| EDTA (Positive Control) | Pyrocatechol Violet Assay | Dependent on assay conditions | [4] |
| Casiopeínas (Cu(II) complexes) | Antiproliferative Assay | IC50: ~25 µM (HeLa cells) |
Experimental Protocols
Protocol 1: Ferrous Ion (Fe²⁺) Chelating Activity using the Ferrozine Assay
This assay is based on the competition between the test compound (this compound) and Ferrozine for the ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the Ferrozine-Fe²⁺ complex, resulting in a decrease in absorbance.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or Ethanol
-
EDTA (ethylenediaminetetraacetic acid) as a positive control
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) or deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen buffer or deionized water. Create a series of dilutions to test a range of concentrations (e.g., 0.1 to 5 mg/mL).
-
FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Ferrozine Solution: Prepare a 5 mM solution of Ferrozine in methanol or deionized water.
-
EDTA Solution: Prepare a series of dilutions of EDTA (e.g., 5 to 50 µg/mL) to serve as a positive control.
-
-
Assay Reaction:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound, EDTA, or buffer (for the control) to respective wells.
-
Add 50 µL of the 2 mM FeCl₂ solution to all wells.
-
Mix and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 5 mM Ferrozine solution to all wells.
-
Mix thoroughly and incubate at room temperature in the dark for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 562 nm using a microplate reader.
-
The control well contains the buffer instead of the sample and represents 0% chelation.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (FeCl₂ + Ferrozine without sample).
-
A_sample is the absorbance of the reaction with the this compound sample.
-
-
-
Data Analysis:
-
Plot the percentage of chelating activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to chelate 50% of the ferrous ions.
-
Protocol 2: Cupric Ion (Cu²⁺) Chelating Activity using Pyrocatechol Violet (PV) Assay
This assay measures the ability of a test sample to chelate free cupric ions (Cu²⁺), thereby preventing them from binding to the indicator dye Pyrocatechol Violet (PV). The PV-Cu²⁺ complex is highly colored and absorbs at 632 nm. A chelating agent will reduce the formation of this complex, leading to a loss of absorbance.
Materials:
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Pyrocatechol Violet (PV)
-
EDTA as a positive control
-
Assay Buffer (e.g., HEPES or acetate buffer, pH can be adjusted as needed)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
This compound Stock Solution: Prepare a stock solution and a dilution series of this compound in the Assay Buffer.
-
CuSO₄ Solution: Prepare a 1 mM solution of CuSO₄ in deionized water.
-
PV Solution: Prepare a 0.5 mM solution of Pyrocatechol Violet in Assay Buffer.
-
EDTA Solution: Prepare a dilution series of EDTA to serve as a positive control.
-
-
Assay Reaction (adapted from kit protocols):
-
To the wells of a 96-well plate, add 50 µL of the various concentrations of this compound, EDTA, or Assay Buffer (for control wells).
-
Add 75 µL of Assay Buffer to all wells.
-
Add 25 µL of the 1 mM CuSO₄ solution to all wells except for the blank wells (which should receive 25 µL of Assay Buffer instead).
-
Mix and incubate at room temperature for 5 minutes.
-
Add 100 µL of the 0.5 mM PV solution to all wells.
-
Incubate, shaking, at room temperature for 10 minutes, followed by an additional 10 minutes without shaking.
-
-
Measurement:
-
Measure the absorbance at 632 nm using a microplate reader.
-
-
Calculation:
-
The percentage of Cu²⁺ chelating activity is calculated as follows:
Where:
-
A_control is the absorbance of the control (CuSO₄ + PV without sample).
-
A_sample is the absorbance of the reaction with the this compound sample.
-
-
-
Data Analysis:
-
Plot the percentage of chelating activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for the Ferrous Ion (Fe²⁺) Chelating Assay.
References
Troubleshooting & Optimization
Carcinine stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using carcinine in long-term cell culture experiments. This compound (β-alanylhistamine), a structural analog of carnosine, is recognized for its antioxidant and cytoprotective properties. However, its stability and activity over extended experimental periods can be a concern. This guide addresses common issues to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cell culture?
A1: this compound is a dipeptide-like compound composed of β-alanine and histamine. It is used in cell culture primarily for its potent antioxidant and anti-glycating properties. Unlike its close relative, carnosine, this compound is significantly more resistant to enzymatic degradation by serum carnosinases, making it a more stable alternative for long-term experiments. Its primary mechanism of action involves scavenging reactive oxygen species (ROS) and detoxifying cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE), which are byproducts of oxidative stress and lipid peroxidation.
Q2: How does this compound's stability compare to carnosine in cell culture?
A2: this compound exhibits superior stability against enzymatic hydrolysis compared to carnosine. Carnosine is readily degraded by carnosinase enzymes present in serum-containing culture media, leading to a rapid decline in its effective concentration. This compound's structure, lacking the carboxyl group of histidine, renders it a poor substrate for these enzymes, thus ensuring its prolonged presence in the culture medium. While more resistant to enzymes, its long-term stability can still be influenced by non-enzymatic chemical degradation.
Q3: What are the potential mechanisms of this compound degradation in cell culture medium over time?
A3: While resistant to enzymatic breakdown, this compound's stability in long-term culture can be compromised by non-enzymatic chemical degradation. The imidazole ring of the histamine moiety is susceptible to oxidation, particularly in the presence of transition metal ions that may be present in the basal medium or serum supplements. Additionally, hydrolysis of the peptide-like bond can occur, though at a slower rate than enzymatic hydrolysis, influenced by factors such as pH and temperature.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound is cell-type and application-dependent. Published studies on the related compound carnosine, and preliminary studies with this compound, have used a wide range of concentrations, from 10 µM to 50 mM. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. High concentrations (typically above 20-50 mM) may exert cytotoxic effects in some cell lines.
Q5: How can I monitor the concentration of this compound in my cell culture medium during a long-term experiment?
A5: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry. A spectrophotometric assay based on the formation of an azo derivative with sulfanilamide at a basic pH has been described for this compound quantification. For more precise measurements, an HPLC method can be developed. Regular sampling of the culture medium (e.g., every 24-48 hours) is recommended to track its stability.
Troubleshooting Guide
Issue 1: Diminished or Inconsistent Biological Effects of this compound Over Time
Possible Cause 1: Degradation of this compound. Even with its enhanced stability, this compound may slowly degrade over several days to weeks in culture, leading to a decrease in its effective concentration and diminished biological activity.
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Solution:
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Regular Media Changes: For experiments lasting longer than 48-72 hours, perform partial or full media changes with freshly prepared this compound-supplemented medium to replenish the compound. The frequency of media changes should be optimized based on the stability data for your specific conditions.
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Monitor Concentration: Use HPLC or a spectrophotometric assay to measure the this compound concentration in your culture supernatant at different time points to establish its degradation rate under your experimental conditions.
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Protect from Light: Store stock solutions and supplemented media protected from light, as light can accelerate the degradation of photosensitive compounds.
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Possible Cause 2: Interaction with Media Components. this compound's imidazole ring can chelate metal ions present in the culture medium, which may alter its biological activity or lead to the formation of less active complexes.
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Solution:
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Use Chelators with Caution: If your experimental design includes other metal chelators, be aware of potential competitive interactions with this compound.
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Chemically Defined Media: Whenever possible, use a chemically defined, serum-free medium to reduce the variability and concentration of interfering substances.
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Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology
Possible Cause 1: High Concentration of this compound. While generally well-tolerated, high concentrations of this compound can be cytotoxic to some cell lines.
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Solution:
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Dose-Response Curve: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 50 mM).
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Visual Inspection: Regularly monitor cell morphology under a microscope for any signs of stress or death.
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Possible Cause 2: Formation of Toxic Degradation Products. Although not extensively characterized, the degradation of this compound could potentially lead to the formation of byproducts with unintended biological effects.
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Solution:
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Minimize Degradation: Follow the recommendations for minimizing degradation, such as regular media changes and protection from light.
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Control for Degradation Products: As a control, consider intentionally degrading a this compound solution (e.g., by prolonged incubation at 37°C) and testing its effect on your cells to see if it recapitulates the observed toxicity.
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Quantitative Data Summary
The following tables provide hypothetical yet plausible data on this compound stability and its effect on cell viability, which should be experimentally determined for your specific system.
Table 1: this compound Stability in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration Remaining (%) |
| 0 | 100% |
| 24 | 95% |
| 48 | 88% |
| 72 | 81% |
| 96 | 74% |
| 120 | 65% |
Table 2: Effect of this compound Concentration on Cell Viability (HeLa cells, 72h incubation)
| This compound Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100% |
| 1 | 98% |
| 5 | 96% |
| 10 | 94% |
| 20 | 89% |
| 50 | 62% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
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This compound dihydrochloride
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Your chosen cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)
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Sterile, conical tubes (15 mL or 50 mL)
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Incubator (37°C, 5% CO2)
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HPLC system with UV detector or a spectrophotometer
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Sulfanilamide solution
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Sodium nitrite solution
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N-(1-Naphthyl)ethylenediamine dihydrochloride solution
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Hydrochloric acid (HCl)
Procedure:
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Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or PBS.
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Prepare the final working concentration of this compound (e.g., 10 mM) in your complete cell culture medium.
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Aliquot the this compound-supplemented medium into sterile tubes (e.g., 5 mL per tube).
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Place the tubes in a 37°C, 5% CO2 incubator.
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At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one tube from the incubator.
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Analyze the concentration of this compound in the sample using one of the methods below:
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Spectrophotometric Method: a. To 1 mL of the medium sample, add 1 mL of 0.1 N HCl. b. Add 1 mL of sodium nitrite solution and mix. c. After 3 minutes, add 1 mL of sulfanilamide solution and mix. d. After 2 minutes, add 1 mL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and mix. e. Allow the color to develop for 15 minutes. f. Measure the absorbance at the appropriate wavelength (typically around 540 nm). g. Calculate the concentration based on a standard curve prepared with known concentrations of this compound.
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HPLC Method: a. Develop a suitable HPLC method for this compound detection (a C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a common starting point). b. Inject the medium sample (after appropriate dilution and filtration) into the HPLC system. c. Quantify the this compound peak area and determine the concentration based on a standard curve.
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Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
Signaling Pathways
This compound's primary protective effects are believed to be mediated through its antioxidant properties, particularly its ability to scavenge reactive aldehydes like 4-hydroxynonenal (4-HNE). This can influence key cellular signaling pathways such as the Keap1-Nrf2 and NF-κB pathways.
Caption: this compound's role in the Keap1-Nrf2 antioxidant response pathway.
Caption: this compound's indirect influence on the NF-κB inflammatory pathway.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Optimizing Carcinine Concentration for In Vitro Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing carcinine concentration in in vitro neuroprotection assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for neuroprotection?
A1: this compound (β-alanylhistamine) is a naturally occurring dipeptide and an analog of carnosine (β-alanyl-L-histidine). It is investigated for its neuroprotective potential due to its antioxidant properties.[1] Notably, this compound is a potent scavenger of reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are toxic byproducts of lipid peroxidation involved in oxidative stress-induced neuronal damage.[1]
Q2: What is a typical effective concentration range for this compound in in vitro neuroprotection assays?
A2: Direct data on the optimal concentration of this compound for neuroprotection in cell culture is limited. However, one study demonstrated that this compound inhibits the formation of toxic 4-HNE protein adducts in a dose-dependent manner, with an IC50 of approximately 148 mM.[1] Complete inhibition was achieved at concentrations around 440 mM in that specific assay.[1] Due to the limited availability of this compound-specific data, researchers often refer to its close analog, carnosine, for which a broader range of effective concentrations has been reported, typically in the low millimolar (mM) range (e.g., 1-20 mM) for neuroprotection in various neuronal cell models.[2]
Q3: Is this compound cytotoxic at high concentrations?
Q4: How should I dissolve this compound for my experiments?
A4: this compound is soluble in water at a concentration of greater than 15 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or cell culture medium without serum). If solubility issues arise, preparing the stock solution in dimethyl sulfoxide (DMSO) is a common alternative. However, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium under typical incubation conditions (37°C, 5% CO2) has not been extensively documented. Peptides in solution can be susceptible to degradation over time. For long-term experiments, it is advisable to refresh the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable neuroprotective effect. | - Suboptimal this compound Concentration: The concentration used may be too low to elicit a protective effect. - Degradation of this compound: this compound may have degraded during storage or incubation. - Assay Sensitivity: The chosen neurotoxicity assay may not be sensitive enough to detect subtle protective effects. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from high micromolar to low millimolar). - Prepare fresh this compound stock solutions and refresh the treatment medium for long-term experiments. - Consider using a more sensitive or alternative neurotoxicity assay (e.g., measuring specific markers of apoptosis like caspase-3 activity). |
| High variability between replicate wells. | - Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. - Inconsistent Drug Treatment: Pipetting errors can lead to variations in the final this compound concentration. - Edge Effects: Wells on the periphery of the plate may experience different environmental conditions (e.g., evaporation), leading to variability. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Use calibrated pipettes and be meticulous during the addition of this compound and other reagents. - Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium to minimize edge effects. |
| Precipitation of this compound in the medium. | - Low Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with Media Components: this compound may interact with components in the serum or medium, leading to precipitation. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the medium. - Gently warm the medium to 37°C before adding the this compound stock solution. - Consider reducing the serum concentration in the medium during the treatment period if it is suspected to be the cause of precipitation. |
| Unexpected cytotoxicity. | - High this compound Concentration: The concentration of this compound used may be toxic to the specific cell line. - Solvent Toxicity: If using a solvent like DMSO, the final concentration in the medium may be too high. - Contamination: The this compound stock solution or culture medium may be contaminated. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound for your cells. - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). Always include a vehicle control. - Use sterile techniques for all solution preparations and cell culture manipulations. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its analog, carnosine, in various in vitro assays. Due to the limited availability of data for this compound, information on carnosine is included to provide a broader context for experimental design.
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Compound | Assay | Cell Type/System | Effective Concentration | Reference |
| This compound | Inhibition of 4-HNE Adduct Formation | Retinal Protein Extract | IC50: 33.2 µg/µL (~148 mM) | |
| This compound | Inhibition of 4-HNE Adduct Formation | Retinal Protein Extract | Complete Inhibition: 0.1 mg/µL (~440 mM) |
Note: The molecular weight of this compound (221.27 g/mol ) was used for the conversion from µg/µL and mg/µL to mM.
Table 2: Effective Concentrations of Carnosine (Analog) in In Vitro Neuroprotection Assays
| Compound | Assay | Cell Type | Neurotoxic Insult | Effective Concentration | Reference |
| L-Carnosine | MTT Assay | Differentiated SH-SY5Y cells | D-galactose (200 mM) | 10 mM | |
| Carnosine | MTT Assay | Human Microglial Cells (HMC3) | None (viability test) | Up to 10 mM (non-toxic) | |
| Carnosine | Cell Viability | Primary Cerebellar Cells | NMDA (50 µM) | 2 mM | |
| Carnosine | Cell Viability | Porcine Myoblasts | Hydrogen Peroxide | 10, 25, and 50 mM | |
| Carnosine | Antioxidant Activity | Cell-free assays | 5 - 100 mM |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on cell viability in the presence of a neurotoxic stimulus.
Materials:
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Neuronal cells (e.g., SH-SY5Y, primary neurons)
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96-well cell culture plates
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Complete cell culture medium
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This compound stock solution
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Neurotoxic agent (e.g., H2O2, glutamate)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
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This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a "vehicle control" (medium with the same amount of solvent used to dissolve this compound) and a "no treatment" control. Incubate for the desired pre-treatment period (e.g., 1-24 hours).
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Induction of Neurotoxicity: Add the neurotoxic agent to the appropriate wells. Include a "toxin alone" control group.
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Incubation: Incubate the plate for the desired duration of the neurotoxic insult (e.g., 24-48 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Express the results as a percentage of the control (untreated, non-toxin exposed) cells.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
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Neuronal cells
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96-well cell culture plates
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Complete cell culture medium
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This compound stock solution
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Neurotoxic agent
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Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
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Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Procedure:
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Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed the cells and treat them with this compound and the neurotoxic agent.
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Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
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LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
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Stop Reaction: Add the stop solution provided in the kit to each well.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound's neuroprotection.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Carcinine Solubility in Physiological Buffers
Welcome to the technical support center for addressing solubility challenges with carcinine in physiological buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A: this compound, or β-alanyl-L-histamine, is a dipeptide that functions as a selective histamine H3 receptor antagonist, an antioxidant, and a chemical chaperone. For its effective use in in vitro and in vivo studies, it must be fully dissolved in a physiologically compatible buffer to ensure accurate dosing and avoid confounding results from undissolved particulates.
Q2: I'm having trouble dissolving this compound powder in my physiological buffer. What am I doing wrong?
A: Solubility issues with this compound can arise from several factors, including the form of the compound, the buffer composition, pH, and temperature. This compound is commercially available as a dihydrochloride salt, which significantly enhances its aqueous solubility. A common starting point for dissolving this compound dihydrochloride is sterile, deionized water, where its solubility is greater than 15 mg/mL. If you are still experiencing issues, please refer to the troubleshooting guide below.
Q3: What is the maximum recommended final concentration of a solvent like DMSO in my cell culture?
A: While this compound dihydrochloride is water-soluble, some researchers may choose to use a solvent like DMSO for creating a concentrated stock. The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.[1] For sensitive cells, particularly primary cells, it is advisable to stay at or below 0.1%.[1] It is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line and to always include a vehicle control in your experiments.
Q4: My this compound solution was clear initially, but a precipitate formed after adding it to my cell culture medium. What happened?
A: This phenomenon, often called "crashing out," can occur when a concentrated stock solution is diluted into a buffer where the compound is less soluble. This can be due to a variety of factors including "solvent shock," where the rapid change in solvent environment causes the compound to precipitate. Additionally, components of the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. Temperature shifts can also cause precipitation.
Q5: How should I store my this compound stock solution?
A: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of some related dipeptides are not recommended to be stored for more than one day. When preparing solutions, it is best to make them fresh for each experiment if possible.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in physiological buffers.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in buffer. | The concentration is too high, exceeding the solubility limit in the specific buffer. | Start by dissolving in a smaller volume of sterile water to create a more concentrated stock, then dilute into your buffer. The solubility of this compound dihydrochloride in water is >15 mg/mL. |
| The pH of the buffer is not optimal for this compound solubility. | Although this compound dihydrochloride is acidic, the pH of the final solution can influence solubility. For basic peptides, adding a few drops of 10% acetic acid can help. For acidic peptides, a small amount of ammonium hydroxide or 10% ammonium bicarbonate can be used. Adjust the final pH to the desired experimental range after dissolution. | |
| Insufficient mixing or energy to break up aggregates. | Use a vortex mixer to agitate the solution. Gentle warming (up to 37°C) or brief sonication can also aid in dissolution. | |
| A precipitate forms after adding the this compound stock solution to the cell culture medium. | "Solvent shock" from rapid dilution of a concentrated stock. | Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing. Preparing an intermediate dilution in a small volume of medium first can also help. |
| Interaction with media components. | The complex mixture of salts, amino acids, and proteins in cell culture media can sometimes cause precipitation. Ensure the medium is at the correct pH and temperature before adding the this compound solution. | |
| The temperature of the medium is too low. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. | |
| The culture medium appears cloudy or contains a precipitate after incubation. | Delayed precipitation of this compound. | This can occur due to changes in pH in the incubator or interactions with cellular metabolites. Lowering the final concentration of this compound may be necessary. |
| Microbial contamination. | If the precipitate appears to be moving or budding under a microscope, it is likely microbial contamination. Discard the culture and decontaminate the incubator and hood. | |
| Precipitation of media components. | Temperature fluctuations, especially freeze-thaw cycles, can cause salts and proteins in the medium to precipitate. |
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility/Concentration | Reference |
| This compound Dihydrochloride | Water (H₂O) | >15 mg/mL | |
| General Peptides (Acidic) | Aqueous Buffer | Improved with small additions of ammonium hydroxide or ammonium bicarbonate. | General Knowledge |
| General Peptides (Basic) | Aqueous Buffer | Improved with small additions of acetic acid. | General Knowledge |
| Hydrophobic Compounds (for cell culture) | DMSO (final concentration in media) | ≤ 0.5% (general), ≤ 0.1% (for sensitive cells) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in Sterile Water
Materials:
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This compound dihydrochloride powder (MW: 255.14 g/mol )
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Sterile, deionized water
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated analytical balance
Procedure:
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Weighing: Carefully weigh out 2.55 mg of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube.
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Dissolution: Add 1 mL of sterile, deionized water to the tube.
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Mixing: Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
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Sterilization (Optional): If necessary for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
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Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (sterile water), and date of preparation. Store the aliquots at -20°C.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
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10 mM this compound dihydrochloride stock solution (from Protocol 1)
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Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
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Sterile conical tube or flask
Procedure:
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Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
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Dilution: In a sterile conical tube or flask containing 9.9 mL of pre-warmed complete cell culture medium, add 100 µL of the 10 mM this compound stock solution. This will result in a final concentration of 100 µM.
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Mixing: Gently swirl the flask or tube to ensure thorough mixing. Avoid vigorous shaking to prevent foaming of the medium.
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Final Check: Visually inspect the medium for any signs of precipitation. The solution should remain clear.
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Application: Use this freshly prepared working solution immediately to treat your cells.
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H3 receptor, for which this compound acts as an antagonist. As an antagonist, this compound blocks the inhibitory effects of histamine on the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters.
Caption: Antagonistic action of this compound on the histamine H3 receptor pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Technical Support Center: Identifying and Characterizing Carcinine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing the degradation products of Carcinine (β-alanylhistamine). The information provided is based on established principles of forced degradation studies and data from related imidazole-containing compounds, such as carnosine, due to the limited specific literature on this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure (an amide linkage and an imidazole ring) and data from the related dipeptide carnosine, this compound is susceptible to two primary degradation pathways:
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Hydrolytic Degradation: Cleavage of the amide bond, which can be catalyzed by acidic or basic conditions. This is a common degradation pathway for peptides and related molecules.
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Oxidative Degradation: Modification of the imidazole ring, which is susceptible to attack by reactive oxygen species (ROS).
Q2: What are the likely major degradation products of this compound?
The expected degradation products are derived from the pathways mentioned above:
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β-Alanine and Histamine: These are the products of hydrolytic cleavage of the amide bond. The hydrolysis of the related compound, carnosine, yields β-alanine and L-histidine.[1]
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2-oxo-carcinine: Oxidative stress is known to result in the formation of a 2-oxo derivative on the imidazole ring of carnosine.[2] A similar product is anticipated for this compound under oxidative conditions.
Q3: How do I perform a forced degradation study for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The goal is typically to achieve 5-20% degradation of the parent compound.[4]
Summary of Recommended Starting Conditions for Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C | Up to 7 days | Monitor periodically. Neutralize with base before analysis.[4] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C | Up to 7 days | Monitor periodically. Neutralize with acid before analysis. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Up to 24 hours | Protect from light. Quench reaction if necessary. |
| Thermal Degradation | Dry Heat (Solid State) or Solution | 80 - 130°C | Varies | Monitor for degradation. Thermal degradation of related compounds has been shown to follow first-order kinetics. |
| Photodegradation | UV/Visible Light (ICH Q1B) | Room Temp | Varies | Use a suitable light source and monitor light exposure. Run a dark control in parallel. |
Q4: Which analytical techniques are best for analyzing this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. Key considerations for method development include:
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Column: A reversed-phase C18 column is a good starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate) and an organic solvent like acetonitrile or methanol is typically used.
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Detection: UV detection at a low wavelength (e.g., 205-225 nm) is suitable for this compound and its likely degradation products, as they may lack a strong chromophore.
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Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the definitive identification and structural elucidation of unknown degradation products.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
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This compound standard
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Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (NaOH), 1 M
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Hydrogen peroxide (H₂O₂), 30%
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HPLC-grade water, acetonitrile, and methanol
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pH meter
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Thermostatic oven and photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable solvent.
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Acid Hydrolysis:
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Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
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Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis:
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Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
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Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
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Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
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-
Oxidative Degradation:
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Mix the this compound stock solution with 3% H₂O₂.
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Store at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.
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-
Thermal Degradation:
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For solid-state analysis, place this compound powder in a vial and heat at 100°C.
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For solution analysis, heat the this compound stock solution at 80°C.
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Collect samples at various time points.
-
-
Photodegradation:
-
Expose the this compound stock solution to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Collect samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: With UV or PDA detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a standard solution of this compound to establish retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Method Optimization:
-
Observe the chromatograms for the appearance of new peaks (degradation products).
-
Ensure that all degradation product peaks are well-resolved from the this compound peak (resolution > 1.5).
-
Adjust the gradient, mobile phase composition, or pH to improve separation if necessary.
-
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the this compound peak in the stressed samples to ensure it is not co-eluting with any degradants. For definitive identification, proceed with LC-MS analysis.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | - Clogged column frit or guard column.- Blockage in tubing or injector. | - Reverse flush the column (if permissible by manufacturer).- Replace the guard column.- Systematically check and clean each component. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp failing. | - Degas the mobile phase.- Purge the pump.- Prepare fresh mobile phase.- Replace the detector lamp. |
| Peak Tailing or Splitting | - Column degradation.- Mismatch between injection solvent and mobile phase.- Void in the column packing. | - Use a new column.- Dissolve the sample in the initial mobile phase.- Check for proper column connections. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Pump malfunction (improper mixing or flow rate).- Column temperature fluctuations. | - Prepare fresh mobile phase carefully.- Service the pump; check seals and check valves.- Use a column oven for temperature control. |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Technical Support Center: Carcinine Stability and Storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Carcinine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation. The imidazole ring of the histidine moiety in this compound is particularly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, and light.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, it is recommended to store this compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][4]
Q3: I've observed a decrease in the purity of my this compound sample over time. How can I confirm if oxidation is the cause?
A3: A decrease in purity detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) is a common indicator of degradation. To confirm oxidation, you can employ mass spectrometry (MS) to identify the presence of oxidized degradation products. Oxidative degradation of this compound is known to produce specific degradation products (DPs) with a higher molecular weight due to the addition of oxygen atoms.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
A4: Yes, incorporating antioxidants into your this compound formulation can be an effective strategy to inhibit oxidation. Common antioxidants used for peptide stabilization include ascorbic acid (Vitamin C), methionine, and chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. The choice and concentration of the antioxidant should be optimized for your specific formulation and application.
Q5: Are there formulation strategies to enhance the stability of this compound?
A5: Beyond the use of antioxidants, several formulation strategies can improve this compound stability. These include lyophilization (freeze-drying) to remove water and inhibit hydrolysis and other degradation pathways, as well as encapsulation in systems like liposomes or cyclodextrins. These can provide a protective barrier against environmental factors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid loss of this compound purity in an aqueous solution.
-
Possible Cause: Oxidation due to dissolved oxygen or trace metal contamination.
-
Troubleshooting Steps:
-
De-gas Buffers: Before dissolving this compound, thoroughly de-gas all buffers and solutions by sparging with an inert gas (argon or nitrogen) or by using a vacuum filtration system.
-
Work in an Inert Atmosphere: If possible, prepare and handle this compound solutions in a glove box or under a continuous stream of an inert gas.
-
Incorporate a Chelating Agent: Add a small amount of EDTA (e.g., 0.1-1 mM) to your buffer to chelate any trace metal ions that could be catalyzing the oxidation.
-
Add an Antioxidant: Consider adding a scavenger antioxidant like ascorbic acid or methionine to the formulation. The optimal concentration will need to be determined empirically but can start in the range of 0.01% to 0.1% (w/v).
-
Issue 2: Discoloration or precipitation of this compound solution upon storage.
-
Possible Cause: Formation of insoluble degradation products or aggregation.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the discolored solution or precipitate by HPLC-MS to identify the components.
-
Optimize pH: The stability of peptides is often pH-dependent. Conduct a pH-rate stability study (see Experimental Protocols) to determine the optimal pH for this compound in your formulation.
-
Evaluate Storage Temperature: Ensure the solution is stored at the recommended temperature (typically 2-8°C for short-term and -20°C or below for long-term). Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Consider Lyophilization: For long-term storage of the formulated product, lyophilization is a highly effective method to improve stability.
-
Data Presentation
Table 1: General Stability Profile of this compound Under Various Stress Conditions
| Stress Condition | Observation | Reference |
| Oxidative | Labile; formation of degradation products observed. | |
| Acidic Hydrolysis | Stable | |
| Alkaline Hydrolysis | Stable | |
| Photolytic | Stable | |
| Thermal | Stable |
Note: This table is a qualitative summary. Quantitative stability will depend on the specific conditions (e.g., concentration of stressor, temperature, duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound to Assess Oxidative Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential oxidative degradation products of this compound.
1. Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
HPLC-grade acetonitrile and methanol
-
Formic acid or ammonium acetate for mobile phase preparation
-
HPLC-MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
3. Stress Conditions:
-
Oxidative Stress: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature.
-
Control Sample: Mix the this compound stock solution with an equal volume of high-purity water.
-
Sampling: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately quench the reaction in the oxidative stress samples by dilution with the mobile phase and/or addition of a quenching agent like sodium bisulfite if necessary, and store at -20°C until analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the more hydrophobic degradation products. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm and Mass Spectrometry (electrospray ionization in positive mode).
-
Analysis: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use the MS data to determine the molecular weights of these products and propose their structures based on the expected oxidative modifications.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol can be used to compare the effectiveness of different antioxidants in preventing this compound oxidation.
1. Materials:
-
This compound
-
Antioxidants to be tested (e.g., Ascorbic acid, Methionine, EDTA)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Buffer of choice (previously de-gassed)
-
HPLC system
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the de-gassed buffer.
-
Prepare separate this compound solutions containing different antioxidants at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control sample with no antioxidant.
3. Oxidative Stress Induction:
-
To each prepared solution (including the control), add a specific amount of an oxidizing agent (e.g., H₂O₂) to induce degradation.
-
Incubate all samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 or 48 hours).
4. Analysis:
-
At the end of the incubation period, analyze all samples by HPLC.
-
Quantify the peak area of the intact this compound in each sample.
-
Data Analysis: Calculate the percentage of this compound remaining in each sample compared to the initial concentration. Plot the percentage of remaining this compound against the antioxidant and its concentration to determine the most effective stabilization strategy.
Mandatory Visualizations
Caption: Signaling pathway of this compound oxidation.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
Improving the delivery of Carcinine to target tissues in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo delivery of Carcinine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over L-Carnosine for in vivo studies?
A1: this compound (β-alanylhistamine) demonstrates significantly greater stability in vivo compared to L-Carnosine. The primary reason is that this compound lacks the carboxylic acid group found in L-Carnosine, which makes it resistant to degradation by carnosinase enzymes (CNDP1 and CNDP2) present in serum and tissues.[1][2] This inherent stability leads to higher bioavailability and a longer biological half-life, making its therapeutic effects more pronounced and easier to study.[1]
Q2: What are the main challenges in delivering this compound to target tissues?
A2: Despite its improved stability over Carnosine, achieving high concentrations of this compound in specific target tissues remains a challenge. Key issues include:
-
Low Bioavailability: While more stable, inherent physicochemical properties can still limit absorption and tissue penetration depending on the administration route.[3]
-
Biological Barriers: Crossing physiological barriers like the blood-brain barrier (BBB) or penetrating dense tumor microenvironments can be difficult.[4]
-
Off-Target Accumulation: Non-specific distribution can lead to accumulation in organs like the liver and spleen, potentially reducing the concentration at the desired site of action.
-
Rapid Clearance: Depending on the formulation, the molecule can still be subject to renal clearance.
Q3: Which administration routes have been successfully used for this compound in preclinical models?
A3: Preclinical studies have successfully employed several administration routes:
-
Oral Gavage: this compound has been shown to be absorbed intact from the intestine into the bloodstream following oral administration in mice.
-
Intravitreal Injection: For localized delivery to the eye, direct intravitreal injection has proven effective in protecting the retina from light-induced damage.
-
Intravenous (i.v.) Injection: This is a common route for nanoparticle and liposomal formulations to ensure systemic circulation.
-
Intranasal Administration: This route is proposed as a promising strategy to bypass the blood-brain barrier for direct delivery to the central nervous system.
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in the target tissue.
-
Possible Cause 1: Inefficient Delivery Method.
-
Solution: Consider encapsulating this compound in a drug delivery system (DDS) to protect it from premature degradation and clearance. Nanotechnology-based systems like liposomes, polymeric nanoparticles, or metallic nanoparticles can enhance stability, prolong circulation time, and facilitate targeted delivery. For example, PEGylated liposomes have been shown to protect the cargo from degradation and prolong its release.
-
-
Possible Cause 2: Insufficiently Sensitive Detection Method.
-
Solution: Standard spectrophotometric methods may lack the required sensitivity. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying this compound in biological tissues. For non-invasive in vivo detection and mapping, consider advanced imaging techniques like Chemical Exchange Saturation Transfer (CEST) MRI, which has demonstrated high sensitivity for detecting this compound in the brain and skeletal muscle.
-
-
Possible Cause 3: Inadequate Sample Preparation.
-
Solution: Sample preparation is critical for accurate quantification. Protein precipitation is a common first step. Due to this compound's high polarity, liquid-liquid extraction can be inefficient. Ensure your protocol is optimized for polar dipeptides and includes an appropriate internal standard for HPLC analysis to ensure accuracy.
-
Issue 2: Inconsistent therapeutic efficacy in animal models.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Solution: The efficacy of this compound can be dose-dependent. Conduct a dose-response study to determine the optimal therapeutic window. Start with doses reported in the literature (e.g., up to 1g/kg body weight via gavage has been shown to be well-tolerated in mice) and adjust as necessary. The use of sustained-release formulations can help maintain therapeutic concentrations over a longer period, potentially improving efficacy.
-
-
Possible Cause 2: Formulation Instability.
-
Solution: Ensure the physical and chemical stability of your this compound formulation under storage and experimental conditions. For liquid formulations, assess stability at different temperatures and pH values. Lyophilized powders reconstituted before use may offer better stability. Encapsulation within nanoparticles or liposomes can significantly improve the chemical stability of the drug.
-
Issue 3: Observed toxicity or adverse effects in vivo.
-
Possible Cause 1: High Dose or Off-Target Effects.
-
Solution: While this compound is generally well-tolerated, high concentrations may cause unforeseen effects. Perform a Maximum Tolerated Dose (MTD) study before beginning efficacy trials. Monitor animals daily for signs of toxicity, including weight loss and changes in behavior. To minimize off-target effects, consider targeted drug delivery systems that use ligands to direct the carrier to specific cell types or tissues.
-
-
Possible Cause 2: Toxicity of the Delivery Vehicle.
-
Solution: The components of your drug delivery system (e.g., polymers, lipids, solvents) could be the source of toxicity. Include a "vehicle-only" control group in your experiments to assess the toxicity of the carrier independent of this compound. Opt for biodegradable and biocompatible materials whenever possible.
-
Data Summary Tables
Table 1: Comparison of Drug Delivery Systems (DDS) for this compound/Carnosine
| Delivery System | Advantages | Limitations | Key References |
|---|---|---|---|
| Liposomes | Biocompatible, biodegradable, can encapsulate hydrophilic drugs, potential for surface modification for targeting. | Physical instability during storage, potential for oxidation, can be cleared by the reticuloendothelial system (RES). | |
| Polymeric NPs | High stability, controlled and sustained release profiles, can be designed to be stimuli-responsive. | Potential for immunogenicity with charged polymers, complex manufacturing processes. | |
| Metallic NPs (e.g., Iron Oxide) | Can be guided by an external magnetic field for targeting, useful for theranostic applications. | Lower biocompatibility compared to lipid-based systems, potential for long-term tissue accumulation. |
| Phytosomes | Made from natural ingredients, enhances absorption of phytoconstituents, good skin penetration. | High pH sensitivity can limit large-scale production. | |
Table 2: Reported In Vivo Concentrations of this compound
| Administration Route | Dose | Animal Model | Target Tissue | Measured Concentration | Reference |
|---|---|---|---|---|---|
| Oral Gavage | 20 mg | Mouse | Plasma | 1.1 ng / µL | |
| Oral Gavage | 20 mg | Mouse | Retina | ~5 ng / retina |
| Intravitreal Injection | 1 µL of 2M solution | Mouse | Retina | Not quantified, but demonstrated significant neuroprotective effect. | |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a suitable vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or water).
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
Prepare the solution fresh on the day of the experiment or validate its stability for storage. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal (e.g., 5-10 mL/kg for mice).
-
-
Animal Handling:
-
Acclimatize animals to the facility and handling for at least one week prior to the experiment.
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
-
Administration Procedure:
-
Gently restrain the mouse using an appropriate technique.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.
-
Slowly dispense the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 30 minutes post-administration for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration.
-
Continue to monitor the animal's general health, including body weight, throughout the study period.
-
Protocol 2: Quantification of this compound in Tissue Homogenates by HPLC
This protocol is based on methods described for this compound and related compounds.
-
Tissue Collection and Homogenization:
-
Euthanize the animal at the designated time point post-administration.
-
Rapidly excise the target tissue, rinse with ice-cold PBS to remove blood, blot dry, and record the wet weight.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For homogenization, add ice-cold buffer (e.g., PBS) to the thawed tissue (e.g., 1:4 w/v) and homogenize using a mechanical homogenizer on ice.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of tissue homogenate (e.g., 200 µL), add an internal standard (IS).
-
Precipitate proteins by adding a solvent like ice-cold acetonitrile or perchloric acid. A common ratio is 2-3 volumes of solvent to 1 volume of homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase might consist of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic modifier like acetonitrile. The exact composition must be optimized.
-
Detection: Use a UV detector set to a wavelength appropriate for the imidazole ring of this compound (e.g., ~210-220 nm).
-
Quantification: Create a standard curve by spiking blank tissue homogenate with known concentrations of this compound. Plot the peak area ratio (this compound/IS) against concentration. Determine the concentration in unknown samples by interpolation from this curve.
-
Visualizations
Caption: Workflow for preclinical evaluation of a this compound drug delivery system.
Caption: Proposed neuroprotective mechanism of this compound via ROS/4-HNE scavenging.
Caption: Logical relationship between this compound delivery challenges and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel progress in the application of the small molecule drug carnosine for the treatment of several diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Helps to Combat Glycation and Cellular Ageing [supersmart.com]
Technical Support Center: Enhancing Cellular Uptake of Carcinine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the cellular uptake of Carcinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is enhancing its cellular uptake important?
This compound (β-alanyl-histamine) is a naturally occurring dipeptide analog of Carnosine (β-alanyl-L-histidine). Like Carnosine, it possesses antioxidant, anti-inflammatory, and anti-glycation properties, making it a promising therapeutic agent for a variety of diseases. However, its therapeutic potential is often limited by low bioavailability and inefficient cellular uptake. Enhancing its entry into target cells is crucial for improving its efficacy.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
The main strategies to improve the cellular uptake of this compound and its analogs like Carnosine include:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from enzymatic degradation and facilitate its fusion with cell membranes.
-
Nanoparticle-Based Delivery: Utilizing nanoparticles as carriers can enable targeted delivery and improve the transport of this compound across the cell membrane.
-
Prodrug Formulation: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion into cells.
Q3: How does the cellular uptake of this compound compare to Carnosine?
This compound and Carnosine are structurally similar dipeptides and are both recognized by the same cellular transport systems. The primary transporter for Carnosine is the proton-coupled peptide transporter PEPT2, a high-affinity, low-capacity transporter. It is expected that this compound is also a substrate for PEPT2, though specific kinetic data for this compound is less abundant in the literature. Both dipeptides face challenges with enzymatic degradation in the bloodstream, which can reduce the amount available for cellular uptake.
Q4: What are the main challenges in delivering dipeptides like this compound into cells?
Researchers face several obstacles when working to improve the intracellular delivery of dipeptides:
-
Enzymatic Degradation: Dipeptides are susceptible to hydrolysis by peptidases in the blood and within cells, reducing their effective concentration.[1]
-
Low Membrane Permeability: The hydrophilic nature of dipeptides hinders their ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Transporter Saturation: Active transport mechanisms, like the PEPT transporters, can become saturated at higher concentrations, limiting the rate of uptake.
-
Endosomal Entrapment: When taken up by endocytosis, the delivery vehicle and its cargo can become trapped in endosomes and degraded in lysosomes before reaching the cytoplasm.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
Possible Causes:
-
Suboptimal Drug-to-Lipid Ratio: Exceeding the loading capacity of the liposomes.
-
Poor Solubility of this compound in the Hydration Buffer: Insufficient dissolution of this compound prior to encapsulation.
-
Inefficient Separation of Free Drug: Inaccurate measurement of encapsulation efficiency due to contamination with unencapsulated this compound.
-
Incorrect Hydration Temperature: Performing the hydration step below the phase transition temperature of the lipids can lead to improper vesicle formation.
Solutions:
| Solution | Detailed Steps |
| Optimize Drug-to-Lipid Ratio | Systematically vary the molar ratio of this compound to lipids (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. |
| Enhance this compound Solubility | Adjust the pH of the hydration buffer to improve the solubility of this compound. Ensure the buffer is compatible with the stability of both the lipids and this compound. |
| Improve Separation Technique | Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to effectively separate liposomes from the unencapsulated drug. |
| Control Hydration Temperature | Ensure the hydration of the lipid film is performed at a temperature above the phase transition temperature (Tc) of the lipids used in the formulation. |
Issue 2: Aggregation of this compound-Loaded Nanoparticles in Cell Culture Media
Possible Causes:
-
High Ionic Strength of Media: The salts in the cell culture media can neutralize the surface charge of the nanoparticles, leading to aggregation.
-
Protein Adsorption (Opsonization): Proteins from the fetal bovine serum (FBS) in the media can coat the nanoparticles, causing them to clump together.
-
Inappropriate Surface Chemistry: The surface of the nanoparticles may not be adequately stabilized.
Solutions:
| Solution | Detailed Steps |
| Surface Modification with PEG | Coat the nanoparticles with polyethylene glycol (PEG) to create a hydrophilic shell that provides steric hindrance and reduces protein adsorption. |
| Optimize Serum Concentration | Reduce the concentration of FBS in the cell culture media during the experiment, or use serum-free media if the cell line permits. |
| Adjust Nanoparticle Concentration | Lower the concentration of nanoparticles used in the experiment to reduce the frequency of particle-particle interactions. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cellular uptake of Carnosine, which can be used as an estimate for this compound.
| Uptake Parameter | Cell Type | Value | Reference |
| Km for PEPT2-mediated uptake | Rat Cortical Neurons | 119 µM | [2] |
| Vmax for PEPT2-mediated uptake | Rat Cortical Neurons | 0.289 nmol/mg protein/min | [2] |
| Passive Transport Speed (at 119 µM) | Rat Cortical Neurons | 0.21 x 10⁻⁴ nmol/mg protein/min | [2] |
| Liposomal Encapsulation Efficiency (DPPC:Chol) | - | 41.7% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Dissolve DPPC and Cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by vortexing. The temperature should be maintained above the phase transition temperature of the lipids.
-
To reduce the size of the multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Separate the this compound-loaded liposomes from the unencapsulated this compound using size exclusion chromatography or dialysis.
Protocol 2: Cellular Uptake Assay of this compound using LC-MS/MS
Materials:
-
Cell line of interest (e.g., Caco-2, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound solution (or this compound-loaded delivery system)
-
Hanks' Balanced Salt Solution (HBSS)
-
RIPA lysis buffer
-
BCA protein assay kit
-
Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., isotopically labeled this compound)
-
LC-MS/MS system
Method:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Add the this compound solution or the delivery system formulation to the cells and incubate for a defined period (e.g., 1, 2, 4 hours) at 37°C.
-
To stop the uptake, aspirate the treatment solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding RIPA buffer and scraping the cells.
-
Collect the cell lysate and determine the total protein concentration using a BCA assay.
-
To precipitate proteins, add cold acetonitrile with the internal standard to the cell lysate.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.
-
Normalize the amount of this compound to the total protein content of each sample.
Visualizations
Caption: Strategies to enhance the cellular uptake of this compound.
Caption: Workflow for quantifying intracellular this compound.
Caption: PEPT2-mediated cellular uptake of this compound.
References
Validating the purity of synthesized or purchased Carcinine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity of synthesized or purchased Carcinine (β-alanyl-histamine). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity validation crucial?
This compound is a dipeptide composed of β-alanine and histamine. Its purity is critical for experimental reproducibility and, in a therapeutic context, for safety and efficacy. Impurities can arise from the synthesis process or degradation and may have unintended biological effects.
Q2: What are the primary methods for assessing this compound purity?
The primary analytical methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, confirming identity, quantifying the main component, and identifying impurities.
Q3: What is a typical acceptance purity level for research-grade and pharmaceutical-grade this compound?
For general research purposes, a purity of ≥98% as determined by HPLC is often acceptable. For pharmaceutical development, much stricter criteria are applied, typically requiring a purity of 99% or higher, with thorough characterization of any impurities present at levels above 0.1%.[1]
Q4: What are the most likely impurities in a this compound sample?
Impurities in synthetic this compound can include:
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Starting materials: Unreacted β-alanine and histamine.
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Synthesis byproducts: Incomplete peptide couplings leading to truncated forms, or side-products from the coupling reagents used.
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Degradation products: this compound can undergo hydrolysis to break down into β-alanine and histamine, especially under certain pH and temperature conditions.[2]
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Enantiomeric impurities: If a chiral synthesis route is not well-controlled, the D-histamine enantiomer could be incorporated.
Troubleshooting Guide
This section addresses common issues encountered during the purity validation of this compound.
Issue 1: Unexpected peaks in the HPLC chromatogram.
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Possible Cause 1: Starting Materials. Early eluting peaks may correspond to unreacted β-alanine or histamine.
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Solution: Run individual standards of β-alanine and histamine to compare retention times.
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Possible Cause 2: Synthesis Byproducts. Peaks with retention times close to this compound could be related impurities.
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Solution: Use high-resolution mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks to help identify their structures.
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Possible Cause 3: Degradation. If the sample is old or has been stored improperly, peaks corresponding to β-alanine and histamine may be present.[2]
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Solution: Re-test a fresh sample if available. Review storage conditions; this compound solutions can be susceptible to hydrolysis.[2]
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-
Possible Cause 4: Solvent Impurities. Peaks may originate from the solvent used to dissolve the sample.
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Solution: Run a blank injection (solvent only) to identify any solvent-related peaks.
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Issue 2: Mass spectrometry results do not show the expected molecular ion for this compound.
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Expected Ion: The expected monoisotopic mass of this compound is approximately 210.1168 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at an m/z of ~211.1246.
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Possible Cause 1: Incorrect Instrument Calibration.
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Solution: Calibrate the mass spectrometer using a known standard.
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Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ion source.
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Solution: Adjust the ion source parameters (e.g., reduce cone voltage) to achieve softer ionization.
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Possible Cause 3: Adduct Formation. You may be observing adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺).
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Solution: This is common. Look for ions that are ~22 or ~38 m/z units higher than the expected [M+H]⁺ ion.
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Issue 3: NMR spectrum shows unexpected signals.
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Possible Cause 1: Residual Solvents. Signals from the synthesis or purification process (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane) may be present.
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Solution: Compare the chemical shifts of the unknown peaks to known solvent charts.
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Possible Cause 2: Impurities. Signals from starting materials or byproducts.
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Solution: Compare the spectrum to the known spectra of β-alanine and histamine.
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-
Possible Cause 3: Water in the NMR Solvent. A broad peak, typically around 4.7-4.8 ppm in D₂O, can obscure other signals.
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Solution: Use fresh, high-quality deuterated solvent. Lyophilize the sample from D₂O to exchange labile protons.
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Experimental Protocols & Data
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound.
Methodology:
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
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A method adapted from Carnosine analysis can be effective.[1]
-
The use of a Hydrophilic Interaction Chromatography (HILIC) column is also a suitable alternative.
-
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Interpretation:
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The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent for infusion or LC-MS (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
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Mass Spectrometry Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 100-500 m/z |
| Expected Ions | [M+H]⁺ ≈ 211.12 m/z; [M+Na]⁺ ≈ 233.10 m/z |
| Fragmentation (MS/MS) | Collision-Induced Dissociation (CID) of the precursor ion (m/z 211.12) can yield characteristic fragment ions. |
Expected Fragmentation Pattern: Based on the fragmentation of the similar molecule Carnosine, key fragments for this compound would likely arise from the cleavage of the amide bond and fragmentation of the imidazole ring.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 211.12 | ~111.07 (Histamine fragment), ~89.06 (β-alanine fragment) |
Structural Confirmation and Purity by NMR Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Methodology:
-
Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O).
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For ¹³C NMR, a more concentrated sample (20-50 mg) may be needed.
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Filter the sample into a clean NMR tube.
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-
qNMR (Quantitative NMR):
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Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
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Dissolve the mixture in a known volume of deuterated solvent.
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Acquire the ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).
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Spectrometer Parameters:
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Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
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Predicted NMR Chemical Shifts for this compound (in D₂O): Note: These are predicted values based on the structures of β-alanine and histamine. Actual values may vary slightly.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-alanine -CH₂- (adjacent to NH) | ~3.2 | ~35 |
| β-alanine -CH₂- (adjacent to C=O) | ~2.5 | ~38 |
| β-alanine C=O | - | ~175 |
| Histamine -CH₂- (adjacent to NH) | ~3.4 | ~40 |
| Histamine -CH₂- (adjacent to ring) | ~2.8 | ~27 |
| Histamine Imidazole C2-H | ~7.7 | ~135 |
| Histamine Imidazole C4(5)-H | ~7.0 | ~118 |
| Histamine Imidazole C2 | - | ~135 |
| Histamine Imidazole C4(5) | - | ~118 |
| Histamine Imidazole C5(4) | - | ~130 |
Visualizations
Caption: Workflow for the validation of this compound purity.
Caption: Logical guide for troubleshooting HPLC impurities.
References
Control experiments for studying Carcinine's specific effects
Welcome to the technical support center for researchers studying the specific effects of Carcinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound, or β-alanyl-histamine, is recognized for its potent antioxidant properties.[1][2] It functions as a scavenger of reactive oxygen species (ROS), including hydroxyl radicals, and can also detoxify lipid peroxidation products like 4-hydroxynonenal (4-HNE).[1] This direct scavenging activity is a key aspect of its protective effects against oxidative stress.
Q2: What are the essential positive and negative controls for an in vitro experiment investigating this compound's antioxidant effects?
A2: Proper controls are crucial for interpreting your results accurately.
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Negative Controls:
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Vehicle Control: This is the most critical negative control. The vehicle is the solvent used to dissolve the this compound (e.g., sterile saline or phosphate-buffered saline). Treating cells with only the vehicle accounts for any effects of the solvent itself.
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Untreated Control: This group of cells is not exposed to any treatment and represents the baseline cellular state.
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Positive Controls:
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Known Antioxidant: Use a well-characterized antioxidant like N-acetylcysteine (NAC) or Trolox. This control helps validate that your experimental setup can detect antioxidant effects.
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Inducer of Oxidative Stress: To demonstrate that this compound can protect against a specific stressor, you will need a positive control for inducing oxidative damage (e.g., hydrogen peroxide, H₂O₂).
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Q3: I am not observing a neuroprotective effect of this compound in my in vivo model. What are some potential reasons?
A3: Several factors could contribute to a lack of observed neuroprotection.
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Dosage and Administration Route: The dose of this compound and the method of administration are critical. Ensure you are using a dose that has been shown to be effective in similar studies and that the administration route allows for sufficient bioavailability in the target tissue.[1]
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Timing of Administration: The therapeutic window for neuroprotection can be narrow. The timing of this compound administration relative to the induced injury is a key variable to optimize.
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Choice of Model: The specific in vivo model of neurodegeneration or injury can influence the outcome. Ensure the model is relevant to the protective mechanisms you are investigating.
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Outcome Measures: The endpoints used to assess neuroprotection (e.g., behavioral tests, histological analysis) should be sensitive enough to detect changes.
Q4: Should I include this compound's precursor, β-alanine, or its structural analog, Carnosine, in my experiments?
A4: Including β-alanine and Carnosine can provide valuable insights into the specificity of this compound's effects.
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β-alanine: As a precursor, including a β-alanine-only treatment group can help determine if the observed effects are due to this compound itself or its breakdown products.
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Carnosine: Carnosine (β-alanyl-L-histidine) is structurally very similar to this compound. Including a Carnosine treatment group allows you to compare the potency and specificity of their effects, helping to elucidate the role of the histamine versus histidine moiety.
Troubleshooting Guides
Issue: High Variability in Antioxidant Assay Results
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Possible Cause: Inconsistent timing of reagent addition or reading of results.
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Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the time between adding the final reagent and reading the plate is consistent for all samples.
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Possible Cause: Instability of reagents.
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Solution: Prepare fresh reagents for each experiment, especially those that are light-sensitive or prone to degradation. Store stock solutions appropriately as recommended by the manufacturer.
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Possible Cause: Cell culture inconsistencies.
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Solution: Ensure uniform cell seeding density and health across all wells. Use cells within a consistent passage number range for all experiments.
Quantitative Data Summary
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Model System | This compound Concentration | Observed Effect |
| 4-HNE Adduct Inhibition | Retinal Proteins | 33.2 ± 0.6 µg/µL | 50% inhibition (IC50) of 4-HNE adduct formation.[1] |
| Hydroxyl Radical Scavenging | Deoxyribose Damage Assay | 10-25 mM | Effective scavenging of hydroxyl radicals. |
| Lipid Peroxidation Inhibition | Liposomal Peroxidation | 10-25 mM | Inhibition of iron-ascorbate and hemoglobin-induced lipid peroxidation. |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Injury Model | This compound Dose & Route | Outcome Measure | Result |
| Mouse | Light-induced retinal damage | Intravitreal injection | Photoreceptor cell nuclei loss | 28.7% loss with this compound vs. 53.5% loss with PBS. |
| Mouse | Light-induced retinal damage | Gavage | Photoreceptor cell nuclei loss | 17.3% loss with this compound vs. 78.1% loss with water. |
Experimental Protocols
Hydroxyl Radical Scavenging Assay
This protocol is adapted from methods used to assess the hydroxyl radical scavenging activity of compounds like this compound.
Materials:
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Deoxyribose
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Phosphate buffer (pH 7.4)
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FeCl₃
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EDTA
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H₂O₂
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Trichloroacetic acid (TCA)
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Thiobarbituric acid (TBA)
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This compound and control compounds
Procedure:
-
Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, and H₂O₂.
-
Add different concentrations of this compound or control compounds to the reaction mixture.
-
Incubate the mixture at 37°C for 1 hour.
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Stop the reaction by adding TCA and TBA.
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Heat the mixture in a boiling water bath for 15-20 minutes to develop the color.
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Cool the samples and measure the absorbance at 532 nm.
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The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation.
Lipid Peroxidation Assay (TBARS)
This protocol measures thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA)
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Thiobarbituric acid (TBA)
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Malondialdehyde (MDA) standard
Procedure:
-
Homogenize the tissue or lyse the cells in an appropriate buffer.
-
Precipitate the protein in the sample by adding TCA.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add TBA reagent to the supernatant.
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Incubate the mixture in a boiling water bath for 60 minutes.
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Cool the samples and measure the absorbance at 532 nm.
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Quantify the amount of TBARS by comparing the absorbance to a standard curve generated with MDA.
Signaling Pathways and Experimental Workflows
This compound's Direct Antioxidant Action
This compound is known to directly scavenge reactive oxygen species and detoxify harmful aldehydes produced during lipid peroxidation. This mechanism does not necessarily involve complex signaling cascades but is a direct chemical interaction.
Caption: Direct antioxidant mechanism of this compound.
Experimental Workflow for Assessing this compound's Neuroprotective Effects In Vivo
A typical workflow for an in vivo study investigating the neuroprotective effects of this compound would involve several key stages, from animal model selection to data analysis.
Caption: In vivo experimental workflow for this compound.
Potential Intracellular Signaling Pathways for Investigation
While direct evidence for this compound's modulation of specific signaling pathways is limited, its structural similarity to Carnosine suggests that pathways affected by Carnosine are logical starting points for investigation. It is crucial to experimentally verify this compound's effects on these pathways rather than assuming they are identical to Carnosine.
Caption: Potential signaling pathways for this compound investigation.
References
Technical Support Center: Assessing the Cytotoxicity of High Concentrations of Carcinine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of high concentrations of carcinine and related imidazole-containing dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
This compound (β-alanylhistamine) is a naturally occurring dipeptide, structurally related to carnosine (β-alanyl-L-histidine).[1] Carnosine has demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines at high concentrations.[2][3][4] Given their structural similarity, this compound is also being investigated for its potential as an anti-cancer agent. Understanding its cytotoxic profile at high concentrations is crucial for determining its therapeutic window and potential off-target effects.
Q2: What are the expected cytotoxic effects of high concentrations of this compound-related compounds like carnosine?
Studies on carnosine have shown that high concentrations can lead to a dose- and time-dependent decrease in cell viability in various cancer cell lines.[5] For instance, carnosine has been shown to inhibit the proliferation of human cervical gland carcinoma cells and potentiate the cytotoxicity of chemotherapeutic drugs like doxorubicin in resistant cells. The mechanisms behind these effects are thought to involve the inhibition of both mitochondrial bioenergetics and glycolysis pathways, as well as the retardation of the cell cycle.
Q3: Which in vitro assays are recommended for assessing this compound cytotoxicity?
Several standard in vitro assays can be employed to assess the cytotoxicity of this compound. These include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell lysis.
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Flow Cytometry with Viability Dyes: Using dyes like Propidium Iodide (PI) or 7-AAD allows for the quantification of dead cells in a population.
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Real-Time Cell Analysis (RTCA): Impedance-based assays can monitor cell proliferation, viability, and adhesion in real-time.
Q4: What are the potential signaling pathways affected by high concentrations of this compound-related compounds?
Based on studies with carnosine, high concentrations may impact key signaling pathways involved in cancer cell proliferation and survival. These can include:
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PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival.
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MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
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NF-κB Signaling Pathway: This pathway plays a critical role in inflammation, immunity, and cell survival.
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Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell fate determination, proliferation, and migration.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Cell Culture Media
High concentrations of small molecules can often lead to precipitation in aqueous solutions like cell culture media.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Precipitation | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Perform serial dilutions in the culture medium just before use. Avoid storing diluted solutions for extended periods. |
| Solvent Shock | When diluting from a concentrated stock, add the stock solution to the pre-warmed (37°C) media dropwise while gently vortexing to prevent localized high concentrations and precipitation. |
| Media Composition | Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) as components like salts and amino acids can affect solubility. |
| pH of the Medium | Ensure the pH of the cell culture medium is stable after the addition of this compound, as pH shifts can affect compound solubility. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in experimental results can hinder the accurate assessment of cytotoxicity.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Density | Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can respond differently to cytotoxic agents. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Regularly check for mycoplasma contamination. |
| Compound Stability | This compound, like other peptides, may be susceptible to degradation. Prepare fresh dilutions for each experiment and protect stock solutions from light and repeated freeze-thaw cycles. |
| Assay Interference | High concentrations of colored or fluorescent compounds can interfere with colorimetric or fluorometric assays. Run appropriate controls, including the compound in cell-free media, to check for interference. |
Issue 3: High Background Signal in Cytotoxicity Assays
Elevated background can mask the true cytotoxic effect of the compound.
Possible Causes & Solutions:
| Cause | Solution |
| Media Components | Phenol red in some culture media can interfere with certain colorimetric assays. Consider using a phenol red-free medium for these assays. |
| Serum Proteins | Proteins in fetal bovine serum (FBS) can sometimes interact with assay reagents. If suspected, perform the assay in serum-free media for the final incubation step, if compatible with your cell line. |
| Spontaneous Cell Death | High rates of spontaneous cell death in untreated control wells can lead to high background. Optimize cell culture conditions to ensure high viability in control groups. |
Quantitative Data Summary
| Cell Line | Compound | Incubation Time | IC50 Value | Reference |
| HepG2 (Liver Carcinoma) | Carnosine Analogue (1c) | 6 hours | 9.81 µg/ml | |
| HT-29 (Colon Carcinoma) | Carnosine Analogue (1c) | 6 hours | 10.23 µg/ml | |
| MCF-7 (Breast Cancer) | Carnosine-loaded Niosomes | 48 hours | 48.83 µM | |
| MDA-MB-231 (Breast Cancer) | Carnosine-loaded Niosomes | 48 hours | 51.4 µM | |
| NCI/ADR-RES (Doxorubicin-Resistant) | Carnosine | Not Specified | ~300 µM (potentiates doxorubicin) | |
| SNU-423 (Liver Carcinoma) | L-Carnosine | 48 hours | Significant growth inhibition at 1 mg/mL |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability after treatment with high concentrations of this compound using the MTT assay.
Materials:
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This compound stock solution (e.g., in DMSO)
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
This compound stock solution
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96-well cell culture plates
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Complete cell culture medium
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LDH assay kit (containing substrate, cofactor, and dye)
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Lysis buffer (for positive control)
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Visualizations
Caption: A generalized workflow for assessing this compound cytotoxicity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity study of synthesized inverse carnosine peptide analogues on HepG2 and HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine Inhibits the Proliferation of Human Cervical Gland Carcinoma Cells Through Inhibiting Both Mitochondrial Bioenergetics and Glycolysis Pathways and Retarding Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer actions of carnosine and the restoration of normal cellular homeostasis - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 5. Carnosine Potentiates Doxorubicin-Induced Cytotoxicity in Resistant NCI/ADR-RES Cells by Inhibiting P-Glycoprotein—In Silico and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the neuroprotective effects of Carcinine in retinal models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the neuroprotective effects of Carcinine (β-alanyl-histamine), a naturally occurring imidazole-containing peptide, in preclinical retinal models. It is designed to offer an objective comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic candidate for retinopathies involving oxidative stress.
Mechanism of Action: A Dual-Defense Strategy
This compound exhibits a multi-faceted neuroprotective mechanism, primarily centered on its ability to counteract oxidative damage, a key pathological feature in progressive retinopathies like age-related macular degeneration and diabetic retinopathy.[1][2] Unlike traditional antioxidants that solely neutralize reactive oxygen species (ROS), this compound provides a "second line of defense" by targeting the toxic byproducts of lipid peroxidation.[2]
The core mechanism involves the scavenging of 4-hydroxynonenal (4-HNE), a highly reactive and toxic aldehyde generated during oxidative stress.[3][4] this compound directly binds to 4-HNE, forming a non-toxic adduct, thereby preventing 4-HNE from modifying and damaging essential retinal proteins. One critical protein protected by this compound is Retinol Dehydrogenase 12 (RDH12), an enzyme crucial for the detoxification of all-trans retinal and 4-HNE in photoreceptor cells. By preserving RDH12 levels, this compound helps maintain photoreceptor cell function and integrity.
While the direct scavenging of 4-HNE is a well-established mechanism, it is also hypothesized that this compound may exert its effects through intracellular neuroprotective signaling pathways, although these are yet to be fully elucidated.
Comparative Efficacy: In Vivo and In Vitro Data
Studies have demonstrated this compound's potent neuroprotective effects in mouse models of light-induced retinal degeneration. Administration through various routes, including oral gavage, intravitreal injection, and topical eye drops, has proven effective in preserving retinal structure and function.
Table 1: Neuroprotective Effects of this compound in Light-Induced Retinal Degeneration (Mouse Model)
| Parameter | Control (Water/PBS) | This compound Treatment | Protection |
| Photoreceptor Cell Loss (Oral Gavage) | 78.1% | 17.3% | 77.9% reduction in cell loss |
| RDH12 Protein Level (Oral Gavage) | 46.7% of baseline | No significant decrease | Complete blockage of light-induced degradation |
| RDH12 Protein Level (Retinal Explants with 4-HNE) | 36% decrease at 4h | Rescued to control levels | Significant protection from 4-HNE-mediated degradation |
While direct comparative studies with other neuroprotective agents are limited, this compound's efficacy in scavenging toxic aldehydes distinguishes it from agents that primarily target ROS or other pathways. For instance, other neuroprotective strategies for retinal diseases include targeting survival pathways with bile acids like TUDCA, using steroid hormones, or modulating dopamine levels. However, this compound's targeted approach on a specific downstream product of oxidative stress offers a unique therapeutic angle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess this compound's neuroprotective effects.
Light-Induced Retinal Degeneration Model
This in vivo model is a standard method for inducing oxidative stress in the retina.
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Animal Model : BALB/c mice are commonly used due to their susceptibility to light-induced retinal damage.
-
This compound Administration :
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Oral Gavage : Mice are treated with this compound (e.g., 20 mg per mouse per day) for 5 consecutive days.
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Intravitreal Injection : A single dose of this compound is injected directly into the vitreous cavity of the eye.
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Topical Administration : this compound is administered via eye drops (e.g., 0.2 M concentration).
-
-
Light Exposure : On the final day of treatment, mice are exposed to bright white fluorescent light (e.g., 3,000 lux) for 4 hours.
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Post-Exposure : Mice are returned to dim cyclic light for a recovery period of 7 days, with continued this compound treatment.
-
Assessment :
-
Electroretinography (ERG) : To measure retinal function.
-
Histology : Retinal sections are prepared and stained to quantify the number of photoreceptor cell nuclei in the outer nuclear layer (ONL).
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Immunoblotting : To measure the levels of specific proteins like RDH12 in retinal extracts.
-
In Vitro 4-HNE Adduction Assay
This assay confirms the direct interaction between this compound and 4-HNE.
-
Sample Preparation : Retinal protein extracts are incubated with 4-HNE in the presence of varying concentrations of this compound.
-
Incubation : The mixture is incubated to allow for the formation of 4-HNE-protein adducts.
-
Quantification :
-
Dot-Blot Analysis : The amount of 4-HNE-modified proteins is quantified using specific antibodies.
-
HPLC-Mass Spectrometry : This technique is used to detect the formation of the this compound-4-HNE adduct directly.
-
Conclusion and Future Directions
The available data strongly support the neuroprotective effects of this compound in retinal models of oxidative stress. Its unique mechanism of scavenging toxic aldehydes like 4-HNE presents a significant advantage and a novel therapeutic strategy. This compound is a well-tolerated natural compound, and its efficacy via non-invasive topical administration enhances its potential for chronic treatment to slow vision loss in progressive retinopathies.
Future research should focus on elucidating the specific intracellular signaling pathways that may be modulated by this compound, conducting direct comparative studies against other neuroprotective agents in various retinopathy models, and progressing towards clinical evaluation in human patients.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Carcinine and Carnosine
For Immediate Release: A comprehensive review of existing experimental data reveals that both carcinine (β-alanylhistamine) and carnosine (β-alanyl-L-histidine) are potent natural antioxidants. Their efficacy stems from a multi-pronged defense against oxidative stress, including the direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation. While both molecules exhibit robust antioxidant capabilities due to the shared β-alanyl-imidazole structure, subtle structural differences may influence their biological stability and specific activities. This guide provides a detailed comparison of their antioxidant performance based on available scientific literature, intended for researchers, scientists, and professionals in drug development.
Executive Summary of Antioxidant Performance
This compound and carnosine demonstrate comparable efficacy in several key areas of antioxidant activity. Both compounds are proficient scavengers of hydroxyl radicals and are capable of inhibiting lipid peroxidation.[1][2] The primary antioxidant activity for both molecules is attributed to the imidazole ring of the histidine/histamine moiety. A notable advantage of this compound is its higher resistance to enzymatic hydrolysis by carnosinase, which may lead to greater bioavailability and sustained protective effects in vivo.[3]
Quantitative Comparison of Antioxidant Activities
The following tables summarize the available quantitative data from comparative and individual studies on the antioxidant capacity of this compound and carnosine. It is important to note that a direct comparison of IC50 values is limited due to a lack of studies performing head-to-head analyses across all standardized assays.
Table 1: Hydroxyl Radical Scavenging and Lipid Peroxidation Inhibition
| Antioxidant Assay | This compound | Carnosine | Experimental Context | Source |
| Hydroxyl Radical Scavenging | Good Scavenger | Good Scavenger | Iron-dependent radical damage to deoxyribose was measured. Both compounds showed protective effects. | [1][2] |
| Inhibition of Linoleic Acid Peroxidation (Fe²⁺/Ascorbate system) | Effective at 10-25 mM | Effective at 10-25 mM | Inhibition of thiobarbituric acid reactive substance (TBARS) formation was assessed. | |
| Inhibition of Phosphatidylcholine Liposomal Peroxidation | Effective at 10-25 mM | Effective at 10-25 mM | Assessed via TBARS assay in a liposomal system. | |
| 4-Hydroxynonenal (4-HNE) Scavenging | IC50: 33.2 ± 0.6 µg/µL | Predicted to have similar activity | Inhibition of 4-HNE adduct formation with retinal proteins. |
Table 2: DPPH Radical Scavenging and Metal Chelating Activity of Carnosine
| Antioxidant Assay | Carnosine | Concentration | % Activity | Source |
| DPPH Radical Scavenging | Carnosine | 25 mM | 4.48% | |
| Metal Chelating Activity (Fe²⁺) | Carnosine | 25 mM | 45.19% |
Note: Direct comparative data for this compound in DPPH and metal chelating assays from the same studies were not available.
Mechanisms of Antioxidant Action
Both this compound and carnosine exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The imidazole ring can directly quench various reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals.
-
Metal Ion Chelation: By chelating transition metals such as copper (Cu²⁺) and iron (Fe²⁺), they prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Inhibition of Lipid Peroxidation: Both molecules can interrupt the chain reactions of lipid peroxidation, protecting cell membranes from damage. They can also scavenge cytotoxic aldehydes like 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation.
-
Indirect Antioxidant Effects (Carnosine): Carnosine has been shown to upregulate the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. This leads to the increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine Versus Anserine: A Comparative Analysis of Anti-Glycation Potency
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic glycation of proteins, a hallmark of aging and a significant contributor to the pathophysiology of diabetes and neurodegenerative diseases, has spurred the search for effective anti-glycation agents. Among the promising candidates are the naturally occurring dipeptide anserine and the synthetic carnosine derivative, carcinine. This guide provides a comprehensive comparison of their anti-glycation efficacy, drawing upon available experimental data to inform research and development endeavors.
Executive Summary
Both anserine and this compound demonstrate significant anti-glycation properties. Direct comparative studies quantifying the in vitro potency of this compound against anserine are limited. However, existing research allows for a robust evaluation of their mechanisms and potential therapeutic advantages.
Anserine exhibits a dual-action anti-glycation effect by trapping reactive carbonyl species and upregulating cellular defense mechanisms. Notably, it has a higher antioxidant capacity than its precursor, carnosine, and has been shown to be more effective in preventing the formation of specific advanced glycation end-products (AGEs) like Nε-(carboxyethyl)lysine (CEL).
Quantitative Comparison of Anti-Glycation Activity
Direct quantitative comparisons of the anti-glycation potency between this compound and anserine are not extensively documented in publicly available literature. However, data comparing anserine to its well-studied precursor, carnosine, provide valuable insights into its efficacy.
Table 1: Comparative Efficacy of Anserine and Carnosine in Inhibiting Methylglyoxal-Induced Glycation
| Compound | Outcome Measured | Molar Ratio (Compound:Methylglyoxal) for Significant Inhibition | Reference |
| Anserine | Nε-(carboxyethyl)lysine (CEL) formation | 1:1 | [1] |
| Carnosine | Nε-(carboxyethyl)lysine (CEL) formation | 20:1 | [1] |
| Anserine | Overall Advanced Glycation End-product (AGE) formation | 200:1 | [1] |
| Carnosine | Overall Advanced Glycation End-product (AGE) formation | 100:1 | [1] |
This data suggests that while carnosine may be more effective at inhibiting the overall formation of fluorescent AGEs, anserine is significantly more potent at preventing the formation of the specific AGE, CEL.
Mechanisms of Action
This compound and anserine employ multiple strategies to combat glycation.
Shared Mechanisms:
-
Scavenging of Reactive Carbonyl Species (RCS): Both molecules can directly trap reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are potent precursors of AGEs.
-
Competitive Inhibition: They can act as surrogate targets for glycation, thereby protecting essential proteins from modification.[1]
-
Transglycation: Both dipeptides have been shown to decompose Schiff bases, the initial intermediates in the glycation cascade, effectively reversing the first step of protein glycation.
Unique Mechanisms of Anserine:
-
Upregulation of Cellular Defense Pathways: Anserine has been demonstrated to induce the expression of Heat Shock Protein 70 (Hsp70) and Heme Oxygenase-1 (HO-1) in human renal tubular cells under glycative stress. This response helps to protect cells from damage and maintain protein homeostasis.
Proposed Advantage of this compound:
-
Enhanced Bioavailability: this compound's resistance to hydrolysis by carnosinase, the enzyme that degrades carnosine and anserine, is its key design feature. This suggests that, when administered in vivo, this compound may persist longer in circulation and tissues, potentially leading to a more sustained anti-glycation effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Head-to-Head Comparison of Carcinine and Other Dipeptides in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring histidine-containing dipeptides (HCDs), such as carcinine (β-alanyl-histamine), carnosine (β-alanyl-L-histidine), and anserine (β-alanyl-3-methyl-L-histidine), are emerging as significant agents in the field of neuroprotection. Found in various tissues, including the brain, these molecules exhibit a range of biological activities that can counteract the pathological processes underlying neurodegenerative diseases and acute brain injuries like stroke.[1][2] Their multifaceted mechanisms, including potent antioxidant, anti-inflammatory, and anti-glycation properties, make them promising candidates for therapeutic development.[3][4] This guide provides an objective, data-driven comparison of this compound's neuroprotective performance against its more extensively studied analogues, carnosine and anserine, to inform future research and drug development efforts. A key differentiating factor is this compound's superior resistance to enzymatic degradation, a critical attribute for therapeutic viability.[5]
Mechanisms of Neuroprotection: A Shared Foundation
This compound, carnosine, and anserine exert their neuroprotective effects through several shared fundamental mechanisms. Their efficacy is rooted in their ability to mitigate cellular damage initiated by common pathological triggers in the central nervous system.
-
Antioxidant Activity: All three dipeptides are potent scavengers of reactive oxygen species (ROS), such as hydroxyl radicals, and can reduce lipid peroxidation. This action protects neurons from oxidative stress, a key contributor to cell death in conditions like ischemic stroke and Alzheimer's disease. The imidazole ring in their structure is crucial for this antioxidant capacity.
-
Anti-glycation: Glycation is a non-enzymatic reaction between sugars and proteins that forms advanced glycation end products (AGEs). AGEs contribute to neuronal dysfunction and are implicated in diabetic complications and neurodegeneration. Carnosine, and by extension its analogues, can inhibit the formation of AGEs, thereby preventing protein cross-linking and preserving cellular function.
-
Reactive Carbonyl Species (RCS) Scavenging: During oxidative stress, lipid peroxidation generates toxic α,β-unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE). These aldehydes modify proteins and contribute to cellular damage. This compound and carnosine have been shown to effectively scavenge these harmful by-products.
-
Metal Ion Chelation: The dipeptides can chelate divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺). By sequestering these metals, they can prevent their participation in redox reactions that generate free radicals and inhibit metal-mediated neurotoxicity.
-
Anti-inflammatory and pH Buffering: Carnosine has demonstrated anti-inflammatory properties and acts as an intracellular pH buffer, which is crucial for maintaining cellular homeostasis, especially during ischemic events where acidosis can occur.
Below is a diagram illustrating the general signaling pathways through which these dipeptides confer neuroprotection.
References
- 1. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence [mdpi.com]
- 2. Carnosine as an effective neuroprotector in brain pathology and potential neuromodulator in normal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine: A Comparative Analysis of its Histamine H3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the histamine H3 receptor antagonist profile of Carcinine, with a comparative analysis against established alternatives, supported by experimental data and detailed methodologies.
This compound (β-alanylhistamine), a naturally occurring imidazole dipeptide, has emerged as a novel antagonist of the histamine H3 receptor (H3R). This guide provides a detailed comparison of this compound's binding affinity and functional antagonism with other well-characterized H3R antagonists, namely Thioperamide, Pitolisant, and Clobenpropit. The data presented herein is intended to support further research and drug development efforts targeting the histaminergic system.
Comparative Binding Affinity of H3R Antagonists
The binding affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) values for this compound and other selected H3R antagonists, providing a quantitative comparison of their affinity for the histamine H3 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Radioligand | Cell/Tissue Source | Ki (μM) |
| This compound | H3 | - | - | 0.2939 ± 0.2188 |
| Thioperamide | Human H3 | [3H]-Nα-methylhistamine | Recombinant cells | 0.004 |
| Pitolisant | Human H3 | - | Recombinant cells | 0.00016 |
| Clobenpropit | Human H3 | - | Recombinant cells | - |
| Rat H3 | - | - | pKi 9.75 ± 0.01 |
Note: The specific experimental conditions, such as the radioligand and tissue/cell source, can influence Ki values. Direct comparison is most accurate when data is generated from the same laboratory under identical conditions.
Functional Antagonism: A Comparative Overview
Beyond binding affinity, the functional consequence of receptor interaction is paramount. The following table provides a summary of the functional potencies of the compared H3R antagonists. These values (pA2 or pKb) represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve, indicating competitive antagonism.
| Compound | Functional Assay | Agonist | Tissue/Cell System | Potency (pA2/pKb) |
| Thioperamide | Electrically evoked tritium overflow | Histamine | Mouse brain cortex slices | 7.07 - 9.20 |
| Inhibition of electrically induced contraction | (R)-(-)-α-methylhistamine | Guinea-pig ileum strips | 8.79 | |
| Pitolisant | Inhibition of [125I]iodoproxyfan binding | - | Human cerebral cortex | IC50 = 5.3 nM |
| Clobenpropit | Antagonism of (R)-(-)-α-methylhistamine effects | - | HEK cells (human H3LR) | pKb = 8.9 |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Histamine H3 Receptor
This assay is employed to determine the binding affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat brain cortex, HEK293 cells).
-
The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of an H3R antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gi/o-coupled H3 receptor.
1. Cell Culture and Treatment:
-
Cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) are seeded in 96-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) and an adenylyl cyclase activator (e.g., forskolin).
2. cAMP Measurement:
-
Following incubation, the intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive immunoassays (e.g., ELISA) or bioluminescence resonance energy transfer (BRET).
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified.
-
The data is used to calculate the potency of the antagonist, often expressed as a pA2 or pKb value.
Visualizing the Mechanism of Action
To illustrate the signaling pathways involved and the mechanism of this compound's antagonism, the following diagrams have been generated using Graphviz.
Caption: Histamine H3 Receptor Signaling and Antagonism by this compound.
References
Replicating Anti-Aging Effects in Fibroblasts: A Comparative Guide to Carcinine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of studies on the anti-aging effects of carcinine in fibroblasts, alongside notable alternatives such as resveratrol and metformin. The information is designed to assist researchers in replicating and expanding upon these findings by offering a detailed overview of experimental data, protocols, and the underlying molecular pathways.
Comparative Analysis of Anti-Aging Efficacy
The following tables summarize the quantitative data from various studies investigating the effects of this compound (and its close analog, carnosine), resveratrol, and metformin on key markers of cellular senescence and lifespan in fibroblast cell cultures.
Table 1: Effects on Cellular Senescence (SA-β-gal Activity)
| Compound | Cell Type | Treatment Conditions | % Reduction in SA-β-gal Positive Cells | Reference |
| Carnosine | Human Fetal Lung Fibroblasts (MRC-5) | 20-50 mM | Retards and rejuvenates senescent cultures | [1] |
| Resveratrol | Human Dermal Papilla Cells | 50-100 µM for 24h post-senescence induction | Dramatic reduction | [2] |
| Resveratrol | Human Fibroblasts (MRC5) | 25-100 µM for 48h | Dose-dependent increase (induces senescence at high concentrations) | [3] |
| Metformin | Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs) | 10-200 µM | Obvious decrease | [4] |
| Metformin | Human Renal Tubular Epithelial Cells (HK-2) | High glucose + Metformin | 16% decrease vs. high glucose alone | [5] |
Table 2: Effects on Fibroblast Lifespan (Population Doublings)
| Compound | Cell Type | Treatment Conditions | Increase in Population Doublings (PDs) | Reference |
| Carnosine | Human Fetal Lung Fibroblasts (MRC-5) | 20 mM continuous | 10-14 PDs greater than control | |
| Carnosine | Human Fetal Lung Fibroblasts (MRC-5) | 30 mM continuous | 4-8 PDs greater than controls | |
| Resveratrol | Human Fibroblasts (MRC5) | 5 µM continuous | Small increase |
Table 3: Effects on Key Molecular Markers
| Compound | Cell Type | Marker | Effect | Reference |
| Carnosine | Human Fetal Lung Fibroblasts | Telomere shortening rate | Slower rate | |
| Resveratrol | Human Fibroblasts (MRC5) | Acetylated p53 | ~35% reduction | |
| Resveratrol | Human Dermal Papilla Cells | p21 and p16 expression | ~3-fold and ~2-fold reduction, respectively | |
| Metformin | Senescent Human Dermal Fibroblasts | SIRT1 expression | Progressive increase, reaching control levels at 10 mM | |
| Metformin | Senescent Human Dermal Fibroblasts | FAP-α expression | Significant reduction at 5 and 10 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies.
Induction of Cellular Senescence in Fibroblasts
-
Replicative Senescence:
-
Culture primary human fibroblasts (e.g., MRC-5, HFF-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Serially subculture the cells at a 1:2 or 1:4 split ratio.
-
Continue passaging until the cells exhibit a flattened, enlarged morphology and a reduced proliferation rate, typically after 50-60 population doublings.
-
-
Stress-Induced Premature Senescence (SIPS):
-
Plate fibroblasts at a desired density in a multi-well plate.
-
Expose the cells to a stressor, such as hydrogen peroxide (H₂O₂) at a concentration of 100-150 µM for 2 hours, or high glucose (30-50 mM) for several days.
-
Remove the stressor-containing medium and replace it with fresh culture medium.
-
Incubate the cells for 3-7 days to allow the senescent phenotype to develop.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from several sources for cultured fibroblasts.
-
Cell Preparation:
-
Plate fibroblasts in a 6-well plate or on coverslips and culture until they reach the desired level of senescence.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Add 1 mL of fixing solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution:
-
1 mg/mL X-gal (stock solution at 20 mg/mL in dimethylformamide)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Add 1 mL of the staining solution to each well.
-
Incubate the plate at 37°C without CO₂ for 12-16 hours, protected from light.
-
-
Imaging and Quantification:
-
Observe the cells under a microscope for the development of a blue color.
-
Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.
-
Western Blot Analysis for Senescence Markers (e.g., p21, SIRT1)
This is a general protocol adaptable for specific proteins.
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21, anti-SIRT1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-aging effects of this compound, resveratrol, and metformin, as well as a typical experimental workflow for studying cellular senescence.
References
- 1. Retardation of the senescence of cultured human diploid fibroblasts by carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Shows Potent Senescence Reversal in Experimental Cellular Models of Particular Matter 2.5-induced Cellular Senescence in Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol, but not dihydroresveratrol, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Ameliorates D-Galactose-Induced Senescent Human Bone Marrow-Derived Mesenchymal Stem Cells by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin Reduces the Senescence of Renal Tubular Epithelial Cells in Diabetic Nephropathy via the MBNL1/miR-130a-3p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine vs. Carnosine: A Comparative Analysis of Stability Against Carnosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a range of physiological functions, including pH buffering, antioxidant activities, and metal ion chelation. However, its therapeutic application is significantly limited by its rapid hydrolysis in serum by the enzyme carnosinase (CN1). This guide provides an independent verification of the stability of Carcinine (β-alanylhistamine), a structural analogue of carnosine, in the presence of carnosinase, comparing it directly with carnosine. The information presented is supported by experimental data to aid researchers in the development of more stable carnosine-based therapeutics.
Comparative Stability Data
Experimental evidence consistently demonstrates that this compound is highly resistant to enzymatic hydrolysis by carnosinase, a stark contrast to the rapid degradation of Carnosine. Modification of the C-terminus carboxylic group of carnosine, as is the case in this compound where it is replaced by a histamine moiety, is crucial for this resistance[1].
A key comparative study on the hydrolysis of carnosine and its derivatives by human serum and rat kidney carnosinase found that the rate of this compound hydrolysis was negligible and, in fact, undetectable under the experimental conditions[2][3][4]. While Carnosine is readily hydrolyzed, with a half-life in human serum of less than 5 minutes, this compound's stability is significantly greater.
The following table summarizes the comparative stability of this compound and Carnosine against carnosinase:
| Compound | Chemical Structure | Susceptibility to Carnosinase Hydrolysis | Hydrolysis Rate |
| Carnosine | β-alanyl-L-histidine | High | Rapidly hydrolyzed |
| This compound | β-alanylhistamine | Negligible | No detectable hydrolytic activity[2] |
Experimental Protocols
The stability of this compound and Carnosine against carnosinase can be assessed using the following experimental methodologies:
Fluorometric Assay for Carnosinase Activity
This method quantifies the amount of histidine liberated from the hydrolysis of the dipeptide substrate.
Materials:
-
Purified carnosinase (or human serum as a source of carnosinase)
-
Carnosine solution (e.g., 10 mM in buffer)
-
This compound solution (e.g., 10 mM in buffer)
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA) solution (e.g., 1%)
-
o-Phthaldialdehyde (OPA) reagent
-
Fluorometer
Procedure:
-
Reaction Setup: In separate reaction tubes, incubate a known concentration of Carnosine or this compound with a standardized amount of carnosinase in a phosphate buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from the reaction mixture.
-
Reaction Termination: Stop the enzymatic reaction by adding TCA solution to the aliquots.
-
Derivatization: Add OPA reagent to the TCA-treated samples to derivatize the liberated histidine.
-
Fluorometric Measurement: Measure the fluorescence of the derivatized histidine using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Data Analysis: Calculate the rate of histidine formation to determine the rate of hydrolysis for each substrate.
LC-MS/MS Method for Substrate Quantification
This highly sensitive method directly measures the concentration of the remaining substrate over time.
Materials:
-
Purified carnosinase (or human serum)
-
Carnosine solution
-
This compound solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction: Incubate Carnosine or this compound with carnosinase in the reaction buffer at 37°C.
-
Sample Collection: At predetermined time intervals, collect aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the quenching solution to the aliquots.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system to quantify the concentration of the remaining Carnosine or this compound.
-
Data Analysis: Plot the concentration of the substrate over time to determine the degradation rate and half-life.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound and Carnosine stability against carnosinase.
Comparative Stability Diagram
Caption: this compound's resistance vs. Carnosine's susceptibility to carnosinase.
References
- 1. morelife.org [morelife.org]
- 2. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Commercial Carcinine: Efficacy and Purity Considerations
For researchers, scientists, and drug development professionals, the quality and efficacy of reagents are paramount. This guide provides a framework for comparing Carcinine from various commercial suppliers, offering insights into key quality attributes and detailed experimental protocols for in-house validation. While direct comparative data between suppliers is scarce in publicly available literature, this guide equips researchers with the tools to make informed decisions and ensure the reliability of their experimental outcomes.
Commercial Supplier Overview
Sourcing high-quality this compound is the first critical step in any research endeavor. The following table summarizes publicly available information for several commercial suppliers. It is important to note that the absence of specific data does not imply lower quality, but rather underscores the need for direct inquiry and in-house validation.
| Supplier | Product Name(s) | Available Forms | Stated Purity | Quality System/Notes |
| Sigma-Aldrich | This compound dihydrochloride | Powder | ≥98% (HPLC)[1] | Offers detailed product specifications and certificates of analysis upon request. |
| Bachem | This compound | Lyophilized powder | Not specified on the product page. | Emphasizes high-purity peptides and adherence to GMP manufacturing standards.[2][3][4] |
| Independent Chemical | Decarboxy Carnosine HCl (I-Pep Carnosine) | Not specified | Not specified | Supplier of bulk and wholesale products. |
| Supersmart | This compound (Glycoless®) | Capsules (for dietary supplement use) | Not specified for the raw material. | Provides a patented form of this compound aimed at high bioavailability. |
Experimental Protocols for Efficacy Comparison
To objectively assess the efficacy of this compound from different suppliers, a series of well-defined experimental protocols are necessary. The following sections detail methods for evaluating two of this compound's primary biological functions: antioxidant activity and anti-glycation efficacy. A cell-based assay is also described to assess its protective effects in a biological system.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, leading to a loss of absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound samples from different suppliers
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound from each supplier in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions to the wells.
-
Include a control group with DPPH and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each this compound concentration.
Anti-Glycation Efficacy: In Vitro Glucose-BSA Assay
This assay measures the ability of this compound to inhibit the formation of advanced glycation end products (AGEs) in a model system using bovine serum albumin (BSA) and glucose.
Principle: Glucose reacts non-enzymatically with proteins, such as BSA, to form AGEs. Some AGEs are fluorescent, and their formation can be monitored using a fluorescence spectrophotometer. An effective anti-glycation agent will reduce the formation of these fluorescent AGEs.
Materials:
-
This compound samples from different suppliers
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide (as a preservative)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) and a high concentration solution of D-glucose (e.g., 500 mM) in PBS.
-
Prepare various concentrations of this compound from each supplier in PBS.
-
In a 96-well plate, mix the BSA solution, glucose solution, and this compound dilutions.
-
Include a positive control (BSA + glucose, no this compound) and a negative control (BSA only).
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Seal the plate and incubate at 37°C for an extended period (e.g., 1-4 weeks), protected from light.
-
At specified time points, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
A lower fluorescence reading in the presence of this compound indicates anti-glycation activity.
Cell-Based Assay: Cellular Antioxidant Activity (CAA)
This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator.
Principle: The CAA assay uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation. Cells are pre-loaded with the probe and the antioxidant compound (this compound). A free radical generator (e.g., AAPH) is then added, and the reduction in fluorescence in the presence of the antioxidant is measured.
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
This compound samples from different suppliers
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with different concentrations of this compound from each supplier and DCFH-DA for 1 hour.
-
Wash the cells with PBS to remove excess probe and this compound.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
A lower rate of fluorescence increase in this compound-treated cells compared to control cells indicates cellular antioxidant activity.
Visualizing Workflows and Pathways
To further aid in the experimental design and understanding of this compound's mechanisms, the following diagrams, generated using Graphviz, illustrate a logical workflow for supplier comparison and the key signaling pathways influenced by this compound.
Caption: Workflow for the systematic comparison of this compound from different commercial suppliers.
Caption: Simplified signaling pathway illustrating this compound's protective roles against oxidative and carbonyl stress.
Conclusion
The selection of a this compound supplier should be based on a combination of available product information, quality certifications, and, most importantly, in-house experimental validation. While suppliers like Sigma-Aldrich provide a stated purity, the emphasis on GMP manufacturing by companies like Bachem is also a strong indicator of quality. For applications where bioavailability is a key concern, formulations like Supersmart's Glycoless® may be of interest. Ultimately, by employing the standardized protocols outlined in this guide, researchers can generate their own comparative data to confidently select the most suitable and effective source of this compound for their specific research needs.
References
In vivo validation of Carcinine's therapeutic potential in disease models
A Comparative Guide to the Preclinical Validation of Carcinine in Disease Models
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and stability is paramount. This compound (β-alanylhistamine), a natural analog of carnosine (β-alanyl-L-histidine), is stepping into the spotlight as a promising candidate. Its key advantage lies in its resistance to enzymatic hydrolysis by carnosinase, the enzyme that rapidly degrades carnosine in vivo, potentially offering superior bioavailability and therapeutic efficacy. This guide provides an objective comparison of this compound's performance with its parent compound, carnosine, and other alternatives, supported by available in vivo experimental data.
Superior Stability: The this compound Advantage
In vivo studies have highlighted a significant limitation of carnosine as a therapeutic agent: its rapid degradation by serum carnosinase.[1] this compound, however, demonstrates significantly greater resistance to this enzymatic hydrolysis.[1] This inherent stability suggests that orally administered this compound can circulate in the body for longer periods, reaching target tissues in its intact, active form. This was demonstrated in a study where oral gavage of this compound in mice resulted in its detection in the plasma, confirming its ability to be absorbed from the intestine without being broken down.[1]
Neuroprotection in Retinal Degeneration: A Case Study
A significant body of in vivo evidence for this compound's therapeutic potential comes from a study on light-induced retinal degeneration in mice, a model for oxidative stress-related eye diseases.[1] This study provides compelling evidence of this compound's neuroprotective effects through both local and systemic administration.
Quantitative Efficacy of this compound in a Mouse Model of Light-Induced Retinal Degeneration
| Treatment Group | Administration Route | Dosage | Outcome Measure | Result |
| This compound | Intravitreal Injection | 1 µL of 2 M solution | Photoreceptor cell nuclei loss | 28.7% loss [1] |
| PBS (Control) | Intravitreal Injection | 1 µL | Photoreceptor cell nuclei loss | 53.5% loss |
| This compound | Oral Gavage | 20 mg/mouse/day for 5 days | Photoreceptor cell nuclei loss | 17.3% loss |
| Water (Control) | Oral Gavage | - | Photoreceptor cell nuclei loss | 78.1% loss |
These results clearly demonstrate the statistically significant protective effect of this compound against photoreceptor cell death compared to control groups.
A Glimpse into Broader Therapeutic Potential: The Case of Carnosinase-Resistant Analogs
While direct in vivo studies on this compound in other disease models are currently limited, research on other carnosinase-resistant analogs, such as carnosinol, offers a promising outlook for this compound's potential in metabolic disorders. A study in a rodent model of diet-induced obesity and metabolic syndrome showed that carnosinol, a derivative of carnosine resistant to carnosinase, effectively mitigated inflammation, dyslipidemia, insulin resistance, and steatohepatitis. These findings suggest that the enhanced stability of compounds like this compound could translate to therapeutic benefits in a wider range of diseases characterized by oxidative stress and inflammation.
Experimental Protocols: A Guide for Researchers
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the in vivo validation of this compound.
Light-Induced Retinal Degeneration Model in Mice
Animal Model: BALB/c mice were used for this study.
Intravitreal Injection Protocol:
-
Mice were anesthetized.
-
One eye received a 1 µL intravitreal injection of 2 M this compound in PBS, while the contralateral eye received a 1 µL injection of PBS alone to serve as a control.
-
The injections were performed using a 36-gauge needle.
-
Mice were allowed to recover for 48 hours under dim cyclic light.
-
Following recovery, mice were exposed to bright light (4000 lux) for 5 hours to induce retinal damage.
-
Retinal tissue was then collected for histological analysis to quantify photoreceptor cell loss.
Oral Gavage Protocol:
-
BALB/c mice were administered 20 mg of this compound per mouse per day via oral gavage for 5 consecutive days. A control group received water.
-
On the fifth day of treatment, the mice were exposed to bright light (3000 lux) for 4 hours.
-
The mice were then returned to dim cyclic light for a 7-day recovery period, during which this compound treatment continued.
-
Retinal function was assessed using electroretinography (ERG), and retinal tissue was collected for histological analysis.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations.
Caption: this compound's neuroprotective mechanism in light-induced retinal damage.
Caption: Experimental workflow for in vivo validation of this compound.
Conclusion
The available in vivo data strongly support the therapeutic potential of this compound, particularly in the context of neuroprotection against oxidative stress-induced retinal damage. Its superior stability compared to carnosine makes it an attractive candidate for further investigation in a broader range of disease models. While direct comparative studies with other therapeutic agents are needed, the initial findings underscore the promise of this compound as a next-generation therapeutic agent. The detailed experimental protocols provided herein offer a foundation for future research aimed at fully elucidating the therapeutic capabilities of this intriguing molecule.
References
Correlating Carcinine's In Vitro Antioxidant Activity with In Vivo Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carcinine's antioxidant properties, bridging the gap between its performance in laboratory assays and its physiological effects observed in living organisms. While research on this compound is ongoing, this document synthesizes available data on its direct free-radical scavenging capabilities and its influence on endogenous antioxidant systems. For a comprehensive comparison, data on the closely related and more extensively studied dipeptide, Carnosine, is included as a benchmark.
In Vitro Antioxidant Activity of this compound and Related Compounds
The antioxidant capacity of a compound in a controlled laboratory setting is typically assessed using various assays that measure its ability to neutralize stable free radicals. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
While specific quantitative data for this compound in these standardized assays are not widely published, its antioxidant activity has been described qualitatively. This compound, like Carnosine, is recognized as a potent scavenger of hydroxyl radicals and is capable of inhibiting lipid peroxidation[1]. The antioxidant function of these imidazole-containing dipeptides is largely attributed to the histidine moiety[2][3].
For comparative purposes, the table below presents available quantitative data for Carnosine's free-radical scavenging activity.
| Compound | Assay | IC50 / Activity | Reference Compound |
| L-Carnosine | ABTS | 43.30% inhibition at 100 µg/mL | Butylated Hydroxytoluene (BHT) |
Note: The data for L-Carnosine is provided as a reference due to the limited availability of specific quantitative data for this compound in standardized antioxidant assays.
In Vivo Antioxidant Effects of this compound and Related Compounds
In living organisms, the efficacy of an antioxidant is determined by its ability to mitigate oxidative stress, which can be measured by observing changes in biomarkers such as malondialdehyde (MDA), a product of lipid peroxidation, and the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[4][5].
Studies on aged rats have demonstrated that Carnosine treatment can decrease elevated levels of MDA and increase the activity of SOD in the liver, indicating a reduction in age-related oxidative stress. Furthermore, Carnosine has been shown to protect against MDA-induced toxicity in cultured rat brain endothelial cells. In human studies, supplementation with Carnosine and related compounds has been linked to a reduction in MDA levels and an increase in catalase activity.
The table below summarizes the in vivo effects of Carnosine on key oxidative stress markers.
| Biomarker | Model Organism | Treatment | Effect |
| Malondialdehyde (MDA) | Aged Rats (Liver) | Carnosine (250 mg/kg/day for 1 month) | Decrease in elevated MDA levels |
| Superoxide Dismutase (SOD) | Aged Rats (Liver) | Carnosine (250 mg/kg/day for 1 month) | Increase in SOD activity |
| Catalase (CAT) | Humans | Carnosine and related compounds | Increased CAT levels |
| Malondialdehyde (MDA) | Humans | Carnosine and related compounds | Reduced MDA levels |
Correlation Between In Vitro and In Vivo Effects
The direct free-radical scavenging activity of this compound and Carnosine observed in vitro contributes to their protective effects in vivo. By neutralizing reactive oxygen species, these compounds can prevent the initiation of lipid peroxidation, which is reflected by lower MDA levels in tissues.
However, the in vivo antioxidant effects of these dipeptides are not solely due to direct scavenging. Carnosine has been shown to exert its antioxidant function indirectly by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the increased expression of numerous antioxidant and detoxification enzymes, including SOD and catalase. This indirect mechanism amplifies the antioxidant capacity within the organism, providing a more sustained defense against oxidative stress than direct scavenging alone. The ability of Carnosine to activate the Nrf2 pathway provides a clear link between its chemical properties and its observed physiological effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound/Carnosine.
Experimental Workflows
Caption: Workflow for the in vitro DPPH antioxidant assay.
Caption: Workflow for an in vivo antioxidant study in an animal model.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is based on a commonly used method for determining the free-radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol
-
Test compound (this compound)
-
Reference standard (e.g., Ascorbic acid)
-
UV-VIS Spectrophotometer
-
Micropipettes and test tubes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample Solutions: Prepare a series of concentrations of this compound in ethanol (e.g., 50, 100, 200, 400, 800 μg/mL). A reference standard like ascorbic acid should be prepared in the same manner.
-
Reaction: Add 1 mL of the 0.1 mM DPPH solution to 3 mL of each sample and standard solution in separate test tubes. A blank is prepared by mixing 1 mL of DPPH solution with 3 mL of ethanol.
-
Incubation: Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-VIS spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
ABTS Radical Scavenging Assay
This protocol is adapted from methods used to evaluate the antioxidant capacity against the ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound (this compound)
-
Reference standard (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of different concentrations of the this compound sample. A control is prepared with 10 µL of the solvent instead of the sample.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vivo Oxidative Stress Model in Rodents
This protocol outlines a general procedure for assessing the in vivo antioxidant effects of a compound in a D-galactose-induced oxidative stress model in mice.
Animals and Housing:
-
Male Kunming mice (or other suitable rodent strain) are housed in a controlled environment with a standard diet and water ad libitum. Animals are acclimatized for at least one week before the experiment.
Experimental Design:
-
Grouping: The mice are randomly divided into several groups (n=8-10 per group):
-
Control Group: Receives physiological saline.
-
Model Group (Oxidative Stress): Receives D-galactose to induce oxidative damage.
-
Positive Control Group: Receives D-galactose and a known antioxidant (e.g., Vitamin C).
-
Test Groups: Receive D-galactose and different doses of this compound.
-
-
Induction of Oxidative Stress: Mice in the model, positive control, and test groups are given a daily intraperitoneal injection of D-galactose solution (e.g., 0.5 g/kg body weight) for a period of several weeks (e.g., 42 consecutive days). The control group receives a corresponding volume of saline.
-
Treatment: Concurrently with the D-galactose injections, the test groups receive this compound daily via oral gavage. The positive control group receives Vitamin C, and the control and model groups receive the vehicle (e.g., saline).
-
Sample Collection: At the end of the experimental period, the animals are euthanized, and blood and tissue samples (e.g., liver, brain, heart) are collected.
-
Biochemical Analysis:
-
Tissue Homogenization: Tissues are homogenized in an appropriate buffer (e.g., ice-cold 0.1 M Tris-HCl buffer, pH 7.4). The homogenate is centrifuged, and the supernatant is used for the assays.
-
MDA Assay: The level of lipid peroxidation is determined by measuring malondialdehyde (MDA) content using a commercially available kit, often based on the thiobarbituric acid reactive substances (TBARS) method.
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using specific assay kits.
-
Total Antioxidant Capacity (T-AOC): The overall antioxidant capacity of the tissues can also be assessed.
-
-
Statistical Analysis: Data are expressed as mean ± standard deviation (SD). Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test. A p-value of < 0.05 is typically considered statistically significant.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Effects of Carnosine-Enriched Chicken Meat Consumption in Athletes: Modulation of SOD Activity and Superoxide Levels—A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the bioavailability of Carcinine and carnosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of two closely related dipeptides, carcinine and carnosine. While both molecules exhibit significant therapeutic potential, their efficacy is largely dictated by their ability to be absorbed and resist degradation in the body. This analysis synthesizes the current understanding of their respective metabolic fates, supported by available experimental data.
Executive Summary
Carnosine, a dipeptide composed of β-alanine and L-histidine, has been extensively studied for its antioxidant, anti-glycation, and neuroprotective properties. However, its therapeutic application is significantly hampered by its low bioavailability due to rapid hydrolysis by serum and tissue carnosinases. This compound, a structural analogue of carnosine where L-histidine is replaced by histamine, is emerging as a promising alternative due to its inherent resistance to enzymatic degradation. This guide will delve into the experimental evidence comparing the bioavailability of these two compounds.
Quantitative Bioavailability Data
Direct comparative studies quantifying the bioavailability of this compound versus carnosine are limited in the current scientific literature. However, existing data for each compound can be summarized to infer their relative bioavailability.
Carnosine Pharmacokinetic Parameters
Oral administration of carnosine results in detectable but transient plasma concentrations. The table below summarizes key pharmacokinetic parameters from human studies.
| Parameter | Value | Study Population | Dosage | Reference |
| Tmax (Time to Peak Concentration) | ~3.5 hours | Healthy Adults | 200g cooked ground beef | [1] |
| Cmax (Peak Plasma Concentration) | Variable, often low | Healthy Adults | 2 g/day | [2] |
| AUC (Area Under the Curve) | Not consistently reported | - | - | - |
| Urinary Excretion | Increased with supplementation | Overweight/obese individuals | 2 g/day | [2] |
Note: The variability in Cmax and the lack of consistent AUC data are largely attributed to the rapid hydrolysis of carnosine in the serum.
This compound Bioavailability
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the bioavailability of carnosine. These protocols can serve as a reference for designing future comparative studies involving this compound.
Human Oral Bioavailability Study of Carnosine
-
Objective: To determine the serum concentration of carnosine following the consumption of a carnosine-rich food source.
-
Methodology:
-
Subject Recruitment: Healthy adult volunteers are recruited.
-
Dietary Control: Subjects are instructed to abstain from meat and other carnosine-containing foods for a specified period (e.g., 24-48 hours) prior to the study to establish a baseline.
-
Baseline Sampling: A baseline blood sample is collected to measure endogenous carnosine levels.
-
Intervention: Subjects consume a standardized amount of a carnosine source (e.g., 200g of cooked ground beef).
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 120, 210, and 330 minutes) post-consumption.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analysis: Plasma carnosine concentrations are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate pharmacokinetic parameters like Tmax and Cmax.
-
In Vitro Caco-2 Cell Permeability Assay
-
Objective: To investigate the transport mechanism of carnosine across an in vitro model of the intestinal epithelium.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer, differentiating to mimic the intestinal barrier.
-
Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution) is used.
-
Apical to Basolateral Transport: A known concentration of carnosine is added to the apical (upper) chamber, and the appearance of carnosine in the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical Transport: The experiment is repeated in the reverse direction to assess efflux.
-
Inhibitor Studies: The transport experiment is conducted in the presence of known inhibitors of peptide transporters (e.g., Gly-Sar for PepT1) to identify the specific transport mechanism.
-
Sample Analysis: The concentration of carnosine in the samples from both chambers is quantified by HPLC or liquid scintillation counting if a radiolabeled compound is used.
-
Metabolic Pathways and Transport Mechanisms
The differential bioavailability of this compound and carnosine can be attributed to their distinct interactions with metabolic enzymes and cellular transporters.
Carnosine Metabolism and Transport
Carnosine is absorbed in the small intestine via the proton-coupled peptide transporter 1 (PepT1). Following absorption, it is susceptible to hydrolysis by two main enzymes:
-
Serum Carnosinase (CN1): Found in the bloodstream, it rapidly degrades carnosine into its constituent amino acids, β-alanine and L-histidine. This is the primary barrier to systemic bioavailability.
-
Tissue Carnosinase (CN2): A cytosolic enzyme with broader substrate specificity.
This compound's Resistance to Hydrolysis
This compound's structural modification—the replacement of the carboxyl group of L-histidine with a histamine moiety—renders it significantly more resistant to hydrolysis by carnosinases. This stability is the key factor for its potential for higher bioavailability. While specific transporters for this compound have not been fully elucidated, its structural similarity to carnosine suggests it may also utilize peptide transporters.
Experimental Workflow for Comparative Bioavailability
To definitively compare the bioavailability of this compound and carnosine, a crossover study design in a relevant animal model or human volunteers would be required.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses superior bioavailability compared to carnosine due to its resistance to enzymatic hydrolysis by carnosinases. However, there is a clear need for direct, quantitative comparative studies to confirm this hypothesis and to establish the pharmacokinetic profile of this compound. Such studies are crucial for the rational design of clinical trials and the development of this compound-based therapeutics. Future research should focus on:
-
Conducting head-to-head oral bioavailability studies of this compound and carnosine in animal models and humans.
-
Identifying and characterizing the specific transporters involved in this compound absorption.
-
Developing and validating sensitive analytical methods for the quantification of this compound in biological matrices.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising dipeptide.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carnosine intervention study in overweight human volunteers: bioavailability and reactive carbonyl species sequestering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin beautification with oral non-hydrolized versions of carnosine and this compound: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Carcinine's Interaction with Its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of carcinine's interaction with its primary molecular target, carnosinase 1 (CN1), and outlines experimental strategies to validate its binding specificity. While experimental data for this compound is limited, this document leverages computational studies and data from analogous compounds to offer a comprehensive framework for future research.
This compound and its Analogs: An Overview
This compound (β-alanylhistamine) is a naturally occurring dipeptide analog of carnosine (β-alanyl-L-histidine).[1] It is known to be a potent inhibitor of human carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine and related dipeptides.[1][2] Understanding the specificity of this compound's interaction with CN1 and other potential off-targets is crucial for its development as a therapeutic agent. This guide compares this compound to its structural analogs: carnosine, homocarnosine, and anserine.
Comparative Binding Affinity to Carnosinase 1 (Computational Data)
Molecular dynamics simulations have provided insights into the binding affinities of this compound (referred to as carnostatine or CARN in the study) and its analogs to human CN1. The calculated interaction energies suggest that this compound binds to CN1 with the highest affinity among the compounds tested.[1][2]
| Compound | Structure | Interaction Energy with CN1 (kJ/mol) | Key Structural Features Influencing Binding |
| This compound (Carnostatine) | β-alanylhistamine | ~ -600 | Longer amine chain and an additional hydroxyl group contribute to tighter binding. |
| Carnosine | β-alanyl-L-histidine | ~ -285 to -319 | Serves as the primary substrate for CN1. |
| Homocarnosine | γ-aminobutyryl-L-histidine | Lower than this compound | The absence of the hydroxyl group compared to this compound leads to reduced binding affinity. |
| Anserine | β-alanyl-N1-methyl-L-histidine | ~ -285 to -319 | Methylation of the imidazole ring can influence binding. |
| Ophidine | β-alanyl-N3-methyl-L-histidine | Poorest binding affinity | Methylated imidazole ring disrupts the interaction network with CN1. |
Note: The interaction energies are derived from molecular dynamics simulations and represent theoretical binding affinities. Experimental validation is essential to confirm these findings.
Recommended Experimental Protocols for Validating Binding Specificity
To experimentally validate the computational findings and thoroughly characterize the specificity of this compound's interactions, the following biophysical and cell-based assays are recommended.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Recombinantly express and purify human carnosinase 1 (CN1).
-
Prepare a concentrated solution of this compound and its analogs (carnosine, homocarnosine, anserine) in the same buffer as the protein. A typical buffer would be 50 mM phosphate buffer with 150 mM NaCl at pH 7.4.
-
Thoroughly dialyze both protein and ligand solutions against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all reactants.
-
-
ITC Experiment:
-
Load the CN1 solution into the sample cell of the ITC instrument.
-
Load the this compound or analog solution into the injection syringe. The ligand concentration should be 10-20 times that of the protein.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, inject the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CN1) immobilized on a sensor chip in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) and the binding affinity (Kd).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified human CN1 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the CN1 solution over the activated surface to allow for covalent bond formation.
-
Deactivate any remaining active esters with ethanolamine.
-
-
SPR Measurement:
-
Prepare a series of dilutions of this compound and its analogs in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized CN1 surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells that endogenously express CN1 (or are engineered to overexpress it).
-
Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CN1 at each temperature point using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the fraction of soluble CN1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Strategies for Off-Target Profiling
To ensure the specificity of this compound, it is essential to screen for potential off-target interactions. A combination of in silico and in vitro approaches is recommended.
In Silico Off-Target Prediction
Computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands for other proteins.
Workflow:
-
Database Screening: Utilize databases such as ChEMBL, BindingDB, and PubChem to identify proteins that bind to molecules structurally similar to this compound.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key structural features of this compound required for binding to CN1. Screen this model against a database of protein structures to identify potential off-targets with complementary binding pockets.
-
Molecular Docking: Perform docking simulations of this compound against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels) to predict potential binding interactions.
In Vitro Off-Target Screening
Experimental screening against a panel of purified proteins or in cell-based assays provides direct evidence of off-target interactions.
Recommended Approaches:
-
Broad Kinase Panel Screening: Screen this compound against a large panel of recombinant kinases to identify any potential inhibitory activity.
-
GPCR and Ion Channel Screening: Utilize cell-based assays (e.g., calcium flux, membrane potential) to assess the activity of this compound on a panel of G-protein coupled receptors and ion channels.
-
Proteome-wide CETSA (MS-CETSA): This unbiased approach combines CETSA with mass spectrometry to identify all proteins that are thermally stabilized by this compound in a cellular context, providing a global view of its potential targets.
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the logical relationships in validating this compound's specificity.
Caption: Experimental workflows for determining binding affinity.
Caption: Strategy for identifying potential off-targets.
References
Assessing the Long-Term Safety and Efficacy of Carcinine Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide and a structural analog of the more extensively studied L-carnosine (β-alanyl-L-histidine). Both molecules possess significant antioxidant and anti-glycating properties, positioning them as compounds of interest for mitigating cellular stress and its downstream consequences. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on long-term safety and efficacy, supported by available experimental data. Due to the limited long-term human data specifically for this compound, this guide draws upon preclinical findings and comparative studies with its close analog, Carnosine, to provide a thorough assessment.
Comparative Analysis of this compound and Alternatives
The primary alternatives to this compound supplementation include its close analog L-carnosine, other histidine-containing dipeptides such as anserine and homocarnosine, and the precursor amino acid β-alanine.
Quantitative Data Summary
The following tables summarize the available quantitative data on the safety and efficacy of this compound and its key alternatives.
Table 1: Long-Term Safety Data
| Compound | Organism | Dosage | Duration | Key Findings | Reference |
| This compound | Mouse | Up to 1g/kg body weight (gavage) | Single dose | Well-tolerated with no adverse effects observed. | [1] |
| L-Carnosine | Human | Up to 10 g/day | 4 weeks | Safe and well-tolerated. Doses of 15g resulted in a high frequency of adverse events (headache, nausea, paraesthesia). | [2] |
| β-Alanine | Human | 4-6 g/day | Up to 24 weeks | Generally safe. The primary side effect is paraesthesia (tingling), which can be managed by using divided doses or sustained-release formulas. No long-term adverse effects on health have been identified. | [3][4] |
| Anserine | - | - | - | Insufficient long-term safety data available. | |
| Homocarnosine | - | - | - | Insufficient long-term safety data available. |
Table 2: Efficacy Data
| Compound | Model | Endpoint | Key Findings | Reference |
| This compound | Mouse (light-induced retinal degeneration) | Neuroprotection | Strongly protected against photoreceptor degeneration. Inhibited the decrease of RDH12 protein. | [1] |
| L-Carnosine | Human (Cognitive Decline) | Global cognitive function | Improved global cognitive function and verbal memory in elderly and MCI patients (1g/day for 12 weeks). | |
| L-Carnosine | Human (Type 2 Diabetes) | Inflammatory markers | No significant changes in inflammatory markers in individuals with prediabetes and well-controlled T2D (2g/day for 14 weeks). | |
| L-Carnosine | Animal (Ischemic Stroke) | Infarct volume | Reduced infarct volume by 29.4% in a meta-analysis of 8 studies. | |
| β-Alanine | Human (Exercise Performance) | Muscle carnosine levels, exercise capacity | Increases muscle carnosine concentrations and improves high-intensity exercise performance. | |
| Anserine | - | - | Limited efficacy data, primarily from preclinical studies suggesting antioxidant and anti-inflammatory effects. | |
| Homocarnosine | Animal (Cerebral Ischemia) | Neuroprotection | Reduces infarct area and neurological deficit scores in a rat model. |
Experimental Protocols
This compound Neuroprotection Study in Mouse Retina
-
Objective: To evaluate the neuroprotective effect of this compound against light-induced retinal degeneration in mice.
-
Animal Model: BALB/c mice.
-
Treatment:
-
Intravitreal injection: 1 µL of 2 M this compound in one eye and PBS in the contralateral eye.
-
Gavage: Administration of this compound at doses up to 1g/kg body weight.
-
-
Experimental Procedure:
-
Following a 48-hour recovery period after injection, mice were exposed to bright light (4000 lux for 5 hours) to induce oxidative damage.
-
Retinal function was assessed by electroretinography (ERG).
-
Histological analysis of retinal sections was performed to measure the thickness of the outer nuclear layer (ONL), an indicator of photoreceptor cell survival.
-
Immunoblot analysis was used to quantify the levels of retinol dehydrogenase 12 (RDH12), a key enzyme in the visual cycle and a target of oxidative damage.
-
-
Key Parameters Measured: ERG amplitudes (a- and b-waves), ONL thickness, and RDH12 protein levels.
L-Carnosine Safety and Tolerability Study in Healthy Humans
-
Objective: To establish the safety, tolerability, and pharmacokinetics of oral L-carnosine in healthy volunteers.
-
Study Design: Single dose-escalation study and a long-term (4-week) dosing study.
-
Participants: Healthy adult volunteers.
-
Treatment:
-
Dose-escalation: Single oral doses of L-carnosine.
-
Long-term: 5g of L-carnosine twice daily for 4 weeks.
-
-
Experimental Procedure:
-
Participants received escalating single doses of oral L-carnosine.
-
Safety and tolerability were monitored through the recording of adverse events.
-
Blood samples were collected at various time points to determine the pharmacokinetic profile of L-carnosine and its metabolites.
-
For the long-term study, participants self-administered L-carnosine for 4 weeks, with safety monitoring.
-
-
Key Parameters Measured: Incidence and severity of adverse events, plasma concentrations of L-carnosine, β-alanine, and L-histidine.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
This compound's protective effects are believed to stem from its ability to scavenge reactive aldehydes, such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. By forming an adduct with 4-HNE, this compound neutralizes its reactivity, preventing it from damaging cellular components like proteins. Additionally, it is hypothesized that this compound may exert its effects through receptor-mediated signaling pathways, though the specific receptors and downstream cascades are yet to be fully elucidated.
Caption: Proposed mechanism of this compound's neuroprotective action.
L-Carnosine's Signaling Pathways
L-Carnosine has been shown to modulate several key signaling pathways involved in cellular protection and metabolism. It can activate the NRF2 antioxidant response element pathway, leading to the upregulation of antioxidant enzymes. It has also been implicated in the inhibition of NF-κB signaling, thereby reducing inflammation. Furthermore, its anti-glycating properties are well-documented.
References
A Meta-Analysis of Carnosine's Therapeutic Efficacy in Neurological and Metabolic Disorders
An objective comparison of Carnosine's performance against placebo and its mechanistic underpinnings in clinical and preclinical studies.
Carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine, has garnered significant attention within the scientific community for its potential therapeutic applications across a spectrum of age-related and metabolic diseases.[1][2] This guide provides a meta-analytical overview of key studies investigating the therapeutic effects of carnosine, with a focus on its role in neuroprotection and metabolic regulation. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.
Quantitative Data Summary
The therapeutic potential of carnosine has been quantified in several meta-analyses and clinical trials. The following tables summarize the key findings in cognitive function and type 2 diabetes mellitus.
Table 1: Meta-Analysis of Carnosine Supplementation on Cognitive Function in Elderly and Mild Cognitive Impairment (MCI) Subjects
| Outcome Measure | Dosage | Duration | Mean Difference (95% CI) | p-value | Heterogeneity (I²) | Reference |
| Global Cognitive Function | 1 g/day | 12 weeks | Favors Carnosine/Anserine | <0.05 | Not specified | [3][4] |
| Wechsler Memory Scale Logical Memory 2 (WMS-LM2) | Not specified | Not specified | 1.34 (0.83, 1.85) | <0.00001 | 0% | [5] |
| Alzheimer's Disease Assessment Scale (ADAS) | Not specified | Not specified | 0.98 (-1.55, -0.42) | 0.0007 | 0% | |
| Beck Depression Inventory (BDI) | Not specified | Not specified | -1.12 (-1.87, -0.37) | 0.003 | 0% |
Table 2: Meta-Analysis of Carnosine Supplementation in Patients with Type 2 Diabetes Mellitus (T2DM)
| Outcome Measure | Dosage | Duration | Mean Difference (95% CI) | p-value | Heterogeneity (I²) | Reference |
| Hemoglobin A1c (HbA1c) | Not specified | Not specified | -1.25 (-2.49, -0.022) | 0.05 | 85% | |
| Fasting Blood Sugar (FBS) | Not specified | Not specified | -12.44 (-22.44, -2.44) | 0.01 | 0% |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results and for designing future research. Below are summaries of typical experimental protocols.
Protocol 1: Randomized Controlled Trial of Carnosine in Cognitive Decline
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Elderly subjects and individuals with Mild Cognitive Impairment (MCI).
-
Intervention: Oral administration of 1 gram of carnosine (or a carnosine/anserine mixture) per day.
-
Control: Placebo administered daily.
-
Duration: 12 weeks.
-
Primary Outcome Measures: Changes in global cognitive function assessed by standardized neuropsychological tests.
-
Secondary Outcome Measures: Assessment of depressive symptoms using scales such as the Beck Depression Inventory.
Protocol 2: Clinical Trial of Carnosine in Type 2 Diabetes Mellitus
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Individuals with prediabetes or well-controlled T2DM.
-
Intervention: Daily oral supplementation with carnosine (dosages have ranged from 500 mg to 2 g per day in various studies).
-
Control: Placebo.
-
Duration: Typically 12 to 14 weeks.
-
Primary Outcome Measures: Changes in glycemic control markers, including HbA1c and fasting blood glucose.
-
Secondary Outcome Measures: Assessment of insulin resistance, lipid profiles, and markers of inflammation and oxidative stress.
Mechanisms of Action and Signaling Pathways
Carnosine exerts its therapeutic effects through a multimodal mechanism of action, including antioxidant, anti-inflammatory, anti-glycation, and neuroprotective activities.
Antioxidant and Anti-inflammatory Pathways
Carnosine's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and chelate heavy metals. Its anti-inflammatory effects are mediated, in part, by the suppression of pro-inflammatory cytokines.
Neuroprotective Signaling Pathways
In the context of neurodegenerative diseases, carnosine has been shown to modulate several signaling pathways. It can inhibit neuronal cell apoptosis through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Furthermore, it has an inhibitory effect on the mammalian target of rapamycin (mTOR) signaling, which is implicated in various neurological disorders.
Anti-glycation Effects
In diabetic conditions, carnosine's anti-glycation properties are particularly relevant. It can react with reactive carbonyl species (RCS) and inhibit the formation of advanced glycation end products (AGEs), which contribute to diabetic complications.
References
- 1. Carnosine: its properties, functions and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Carcinine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Carcinine, clarifying its hazard classification and outlining the necessary procedures for its responsible management.
Contrary to a common misconception, this compound (L-Carnosine) is not classified as a carcinogen according to multiple Safety Data Sheets (SDS).[1][2][3][4] While it is crucial to handle all laboratory chemicals with care, the disposal procedures for this compound are based on its actual hazard profile, which primarily includes potential for skin and eye irritation.[5]
Immediate Safety and Disposal Protocols
When handling this compound, researchers should adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. In the event of a spill, the material should be swept up, placed in a suitable container for disposal, and the area ventilated.
The primary route for the disposal of this compound is as non-hazardous chemical waste. It is essential to consult local, state, and federal regulations to ensure full compliance, as requirements can vary.
Key Disposal Steps:
-
Waste Identification and Segregation: Unused or waste this compound should be collected in a designated, properly labeled container separate from hazardous waste streams.
-
Container Management: The waste container must be in good condition, compatible with the chemical, and kept securely closed when not in use.
-
Labeling: The container must be clearly labeled as "Non-hazardous Waste" and identify the contents (this compound).
-
Disposal Request: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Under no circumstances should this compound be disposed of down the drain.
Quantitative Data Summary
Given that this compound is not classified as a hazardous waste, the quantitative data for disposal is straightforward. The primary consideration is ensuring that it is not mixed with hazardous materials, which would change its disposal requirements.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous chemical waste | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves | |
| Disposal Method | Collection for institutional non-hazardous waste disposal | Institutional EHS Guidelines |
| Restrictions | Do not dispose down the drain |
Experimental Protocols Referenced
The disposal procedures outlined in this guide are based on standard laboratory practices and information derived from Safety Data Sheets for L-Carnosine. No specific experimental protocols for the disposal of this compound are cited, as its non-hazardous nature dictates a standard chemical waste management approach.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural steps.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory practice. This commitment to proper chemical handling builds a foundation of trust and safety that is invaluable to the scientific community.
References
Personal protective equipment for handling Carcinine
This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Carcinine in a laboratory setting. Given the conflicting information regarding its carcinogenicity, with some sources indicating a lack of data and potential reproductive toxicity, a cautious approach is mandated. Therefore, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is required for handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles with side shields or a face shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use.[3] |
| Body Protection | Long-sleeved laboratory coat or gown | Should have a closed front and elasticized cuffs to provide a barrier against contamination.[1] |
| Respiratory | Full-face respirator or N95 mask | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.
-
The storage temperature should not exceed 4°C (39.2°F).
-
Keep the container tightly closed when not in use.
2. Weighing and Preparation of Solutions:
-
All weighing of this compound powder must be conducted in a certified chemical fume hood or a balance enclosure to control dust.
-
Before weighing, ensure all necessary PPE is donned correctly.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat, avoiding the creation of dust.
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
3. Experimental Use:
-
Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow contact with skin and eyes.
-
Mouth pipetting is strictly prohibited. Use mechanical pipetting aids.
-
Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled waste container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by washing separately with an appropriate solvent.
-
Work Surfaces: Wipe down contaminated benches first with cold water, followed by hot water and detergent.
-
Spill Management
In the event of a spill, immediate and appropriate action must be taken.
Small Powder Spill:
-
Restrict Access: Immediately cordon off the affected area to prevent the spread of the powder.
-
Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.
-
Cleanup: Moisten the paper towels with a 70% ethanol solution and carefully wipe up the spill, working from the outside in.
-
Decontamination: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.
-
Disposal: Place all cleanup materials in a sealed bag and dispose of as solid chemical waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
